2-(3,5-Dimethylphenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGDOTIDCKHYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3,5-Dimethylphenyl)pyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Dimethylphenyl)pyridine, a member of the diverse 2-arylpyridine family, is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. The pyridine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-malarial, and neuroprotective properties.[1][2] This guide provides a comprehensive overview of the chemical properties, structural features, and a detailed synthesis protocol for this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel organic materials.
Molecular and Structural Properties
This compound is characterized by a pyridine ring substituted at the 2-position with a 3,5-dimethylphenyl group. This substitution pattern influences the molecule's electronic properties, conformation, and potential for intermolecular interactions.
Core Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1101187-10-3 | PubChem[3] |
| Molecular Formula | C₁₃H₁₃N | PubChem[3] |
| Molecular Weight | 183.25 g/mol | PubChem[3] |
| Canonical SMILES | CC1=CC(=CC(=C1)C2=CC=CC=N2)C | PubChem[3] |
| InChI | InChI=1S/C13H13N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14-13/h3-9H,1-2H3 | PubChem[3] |
| InChIKey | TYGDOTIDCKHYET-UHFFFAOYSA-N | PubChem[3] |
Structural Diagram
Physicochemical and Spectroscopic Data
While experimental data for this compound is not extensively published, the following computed and extrapolated properties provide a useful profile.
Physical Properties (Predicted)
| Property | Value | Notes |
| Boiling Point | 351.5 ± 21.0 °C | Predicted for a related, larger derivative.[4] |
| Density | 0.961 ± 0.06 g/cm³ | Predicted for a related derivative.[4] |
| XLogP3-AA | 3.4 | A measure of lipophilicity.[3] |
| Solubility | Miscible with many organic solvents. | Based on the general solubility of pyridine and its derivatives.[5] |
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the dimethylphenyl rings. The pyridine protons will appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. The protons of the dimethylphenyl ring will also be in the aromatic region, with the methyl protons appearing as a singlet further upfield, likely around δ 2.3-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbons of the aromatic rings will resonate in the δ 120-160 ppm range. The methyl carbons will appear at a much higher field, typically around δ 20-25 ppm.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.25 g/mol ). Fragmentation patterns would likely involve the cleavage of the bond between the two rings.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic systems.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a pyridine-based electrophile with an arylboronic acid or its ester derivative.[7][8]
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
References
- 1. US20250042899A1 - Process to make glp1 ra and intermediates therefor - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3,5-dimethylphenyl)-6-(1-ethylpropyl)-pyridine CAS#: 1079883-81-0 [m.chemicalbook.com]
- 5. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 6. rsc.org [rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathways for Novel 2-Arylpyridine Derivatives: From Classical Couplings to Modern C-H Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-arylpyridine motif is a cornerstone in modern chemistry, serving as a critical structural unit in a vast array of pharmaceuticals, functional materials, and organometallic complexes.[1][2] Its prevalence in drug discovery is particularly notable, with applications ranging from antiproliferative agents targeting tubulin to ligands for α-adrenoceptors.[3][4][5] Furthermore, these derivatives are essential in materials science, forming the basis for highly phosphorescent complexes used in Organic Light-Emitting Diodes (OLEDs), and as versatile ligands in catalysis.[1][2][6]
The escalating demand for structurally diverse 2-arylpyridines has catalyzed the evolution of sophisticated synthetic methodologies. While classical transition-metal-catalyzed cross-coupling reactions remain foundational, the field is rapidly advancing toward more efficient and atom-economical strategies like direct C-H bond arylation. This guide provides a comprehensive overview of the principal synthetic pathways, detailing the underlying mechanisms, practical applications, and step-by-step protocols to empower researchers in their selection of the optimal synthetic route.
Part 1: Foundational Strategies: Transition-Metal-Catalyzed Cross-Coupling
Cross-coupling reactions represent the most established and widely utilized approach for constructing the C-C bond between an aryl group and a pyridine ring. These methods typically involve the reaction of a pre-functionalized pyridine (e.g., a 2-halopyridine) with an organometallic aryl species, catalyzed by a transition metal, most commonly palladium.[7]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most popular cross-coupling method due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of its key reagents, boronic acids and their esters.[7][8][9] The reaction exhibits broad functional group tolerance, making it a workhorse in complex molecule synthesis.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the 2-halopyridine. This is followed by transmetalation with the arylboron species, a step facilitated by a base. The cycle concludes with reductive elimination, which forms the desired 2-arylpyridine and regenerates the active Pd(0) catalyst.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)pyridine [8][10]
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2-bromopyridine (1.0 mmol, 1 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a mixture of degassed solvents, for example, dioxane and water (4:1 ratio, 5 mL).
-
Reaction Execution: Seal the tube and heat the mixture at 90-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-arylpyridine.
The Stille Coupling
The Stille coupling utilizes organostannane (tin) reagents. A key advantage is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[11][12] However, the primary drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.[9]
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[11][13] The transmetalation step involves the transfer of the aryl group from the organostannane reagent to the palladium center.
Catalytic Cycle of Stille Coupling
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of 2-phenylpyridine [13]
-
Reagent Preparation: To an oven-dried flask under an inert atmosphere, add 2-chloropyridine (1.0 mmol, 1 equiv) and phenyltributylstannane (1.1 mmol, 1.1 equiv).
-
Catalyst and Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), followed by anhydrous toluene (5 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) for 16-24 hours until the starting material is consumed (monitored by GC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and quench with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1 hour.
-
Purification: Filter the mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate and purify the residue via flash chromatography to obtain 2-phenylpyridine.
The Negishi Coupling
The Negishi coupling employs highly reactive organozinc reagents, which often allows for reactions to proceed under milder conditions and with higher yields compared to other methods.[14] These reagents exhibit excellent functional group tolerance, including esters and ketones.[15] A challenge can be the moisture sensitivity of organozinc reagents, which typically require anhydrous conditions and inert atmosphere techniques for their preparation and use.
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki and Stille reactions.[14] The high nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step, which is often the reason for the high efficiency of this coupling method.
Experimental Protocol: Synthesis of 2-arylpyridine via Negishi Coupling [15][16]
-
Organozinc Preparation (if not commercial): Prepare the arylzinc reagent by reacting the corresponding aryl bromide or iodide with activated zinc metal in an anhydrous solvent like THF. Alternatively, use commercially available arylzinc halides.
-
Coupling Reaction Setup: In a separate, flame-dried flask under an inert atmosphere, dissolve the 2-halopyridine (e.g., 2-bromopyridine, 1.0 mmol, 1 equiv) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) in anhydrous THF (4 mL).[15]
-
Reagent Addition: Slowly add the solution of the arylzinc reagent (1.2-1.5 equiv) to the catalyst mixture at room temperature.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50-65 °C) for 2-12 hours. Monitor for completion by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, cool the mixture and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[16]
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.
Part 2: Modern Frontiers: Direct C-H Arylation
Direct C-H arylation has emerged as a powerful, step-economical alternative to traditional cross-coupling.[17] This approach avoids the synthesis of pre-functionalized organometallic pyridines, thereby reducing synthetic steps and waste. However, the direct functionalization of pyridine presents a significant challenge: the Lewis basic nitrogen atom can coordinate strongly to the transition metal catalyst, leading to deactivation.[18] Furthermore, controlling the regioselectivity of the C-H activation is a critical hurdle.
The Pyridine N-Oxide Strategy
A highly effective strategy to overcome these challenges is the use of pyridine N-oxides. The N-oxide serves two crucial roles:
-
Electronic Modification: It reduces the Lewis basicity of the pyridine nitrogen, preventing catalyst inhibition.
-
Directing Group: The N-oxide group directs the metalation to the C2 position through the formation of a stable palladacycle intermediate, ensuring high regioselectivity.[17]
The resulting 2-arylpyridine N-oxide can then be easily deoxygenated to afford the final product.[19]
General Workflow for N-Oxide Directed C-H Arylation
Caption: Workflow for 2-arylpyridine synthesis via the N-oxide strategy.
Experimental Protocol: Pd-Catalyzed Direct Arylation of Pyridine N-Oxide [19]
-
Reaction Setup: In a sealable reaction vessel, combine pyridine N-oxide (1.0 mmol, 1 equiv), the aryl bromide (e.g., 4-bromotoluene, 1.2 mmol, 1.2 equiv), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 110 °C for 18-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography to isolate the 2-arylpyridine N-oxide.
-
Deoxygenation: Dissolve the purified 2-arylpyridine N-oxide in a suitable solvent like methanol. Add a reducing agent, such as ammonium formate (10 equiv) and a catalytic amount of 10% Pd/C (0.1 equiv).[19] Stir at room temperature until the reaction is complete. Filter the catalyst, concentrate the solvent, and purify as needed to yield the final 2-arylpyridine.
Alternative C-H Arylation Methods
While the N-oxide strategy is dominant for C2-arylation, other innovative methods are continuously being developed.
-
Transient Directing Groups: N-alkylpyridinium salts have been used as transient directing groups to facilitate C2,C6-diarylation.[17]
-
Photoredox Catalysis: Sustainable methods using photoredox catalysts under visible light irradiation enable the C-H arylation of pyridines with in situ generated diazonium salts from anilines, offering a metal-free alternative under mild conditions.[20][21][22]
Part 3: Comparative Analysis and Strategic Selection
Choosing the optimal synthetic route depends on several factors, including the availability of starting materials, required functional group tolerance, scalability, and considerations of reagent toxicity.
Table 1: Comparison of Major Synthetic Pathways for 2-Arylpyridines
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Direct C-H Arylation (N-Oxide) |
| Pyridine Substrate | 2-Halopyridine | 2-Halopyridine | 2-Halopyridine | Pyridine (via N-Oxide) |
| Arylating Agent | Arylboronic acid/ester | Aryl(trialkyl)stannane | Arylzinc halide | Aryl halide |
| Key Catalyst | Palladium | Palladium | Palladium or Nickel | Palladium |
| Advantages | Stable/non-toxic reagents, wide FG tolerance, commercially available reagents.[7] | Very broad FG tolerance, stable reagents.[12] | High reactivity, excellent FG tolerance, milder conditions.[14][15] | Atom & step economical, avoids pre-functionalization of pyridine.[17] |
| Disadvantages | Potential for protodeboronation of 2-pyridylboronates.[15][23] | High toxicity of tin reagents, difficult purification.[9] | Moisture/air sensitivity of organozinc reagents. | Requires extra oxidation and reduction steps, limited to C2-arylation.[19] |
Decision-Making Flowchart for Synthetic Route Selection
Caption: A decision-making guide for selecting a synthetic pathway.
Conclusion and Future Outlook
The synthesis of 2-arylpyridines has matured significantly, offering chemists a robust toolbox of reliable methods. While traditional cross-coupling reactions like the Suzuki-Miyaura coupling remain indispensable for their reliability and broad scope, direct C-H arylation strategies are setting a new standard for efficiency and sustainability. The N-oxide approach, in particular, has provided a definitive solution to the challenge of C2-selective functionalization.
Future research will likely focus on expanding the scope and selectivity of C-H activation, particularly in achieving functionalization at other positions (C3, C4) without the need for directing groups. The development of catalysts based on more abundant and less toxic metals (e.g., iron, copper, nickel) to replace palladium is another critical frontier.[24] As the demand for complex, functionalized 2-arylpyridine derivatives in medicine and materials science continues to grow, these ongoing innovations in synthetic chemistry will be paramount.
References
- 1. Simple Access to 2-Arylpyridines - ChemistryViews [chemistryviews.org]
- 2. scispace.com [scispace.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [PDF] Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in-situ Diazotization of Anilines. | Semantic Scholar [semanticscholar.org]
- 22. Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic data for 2-(3,5-Dimethylphenyl)pyridine (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3,5-Dimethylphenyl)pyridine
Introduction: Elucidating the Molecular Identity
This compound is a biaryl compound featuring a pyridine ring linked to a 3,5-dimethylphenyl (m-xylene) moiety. As a substituted pyridine, it serves as a valuable building block in medicinal chemistry, materials science, and coordination chemistry. The precise substitution pattern on both aromatic rings dictates its steric and electronic properties, which in turn govern its reactivity and potential applications. Therefore, unambiguous structural confirmation is paramount for any research or development involving this compound.
This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). We will move beyond simple data reporting to explain the underlying principles and the rationale behind the expected spectral features, reflecting an approach grounded in practical laboratory experience.
The molecular structure, with its key atom numbering used for spectral assignments throughout this guide, is presented below.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS): The Definitive Molecular Weight
Expertise & Experience: Mass spectrometry is the foundational technique for confirming the molecular weight of a synthesized compound. For a molecule like this compound, which is amenable to gas chromatography (GC), Electron Ionization (EI) is the method of choice. EI is a robust, high-energy ionization technique that not only provides the molecular ion (M⁺˙) but also induces reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint, offering valuable structural clues that confirm the connectivity of the pyridine and dimethylphenyl rings.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample solution into a GC equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program designed to elute the compound in a reasonable time, for instance, starting at 100°C, holding for 2 minutes, and ramping to 280°C at 20°C/min.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with a beam of 70 eV electrons (standard for EI).
-
Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Analysis and Interpretation
The primary goal is to identify the molecular ion peak. Based on its molecular formula, C₁₃H₁₃N, the exact mass is 183.105 Da.[1] The nominal mass spectrum should therefore show a prominent peak at m/z = 183.
Fragmentation Pathway: The energetic molecular ion will fragment in predictable ways. The stability of the resulting fragments dictates the intensity of their corresponding peaks in the spectrum.[2][3]
Caption: Predicted EI-MS fragmentation pathway for this compound.
Table 1: Predicted Mass Spectral Data
| m/z Value | Proposed Fragment | Significance |
| 183 | [C₁₃H₁₃N]⁺˙ | Molecular Ion (M⁺˙) : Confirms the molecular weight of the compound.[1] |
| 182 | [M - H]⁺ | Loss of a hydrogen radical, often from the methyl group or aromatic ring. |
| 168 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃), a very common fragmentation for methylated compounds, leading to a stable cation.[2] |
| 91 | [C₇H₇]⁺ | While less direct, fragmentation could lead to the formation of the highly stable tropylium ion. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in the mass spectra of aromatic compounds, though less intense.[4] |
| 51 | [C₄H₃]⁺ | A characteristic fragment resulting from the breakdown of a phenyl or pyridyl ring.[4] |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretches, bends). For this compound, the IR spectrum is expected to be rich with peaks characteristic of both the aromatic pyridine ring and the substituted benzene ring, as well as the alkyl C-H bonds of the methyl groups. The combination of these peaks provides a unique fingerprint.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) or Vapor Phase
-
ATR (Solid/Liquid): Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact.
-
Vapor Phase (for GC-IR): The sample is analyzed as it elutes from a GC column, similar to GC-MS. This method is referenced by PubChem for this specific compound.[1]
-
Data Acquisition: An infrared beam is passed through the sample (or reflected within the ATR crystal). The detector measures the amount of light transmitted at each frequency.
-
Spectrum Generation: The data is plotted as transmittance (%) versus wavenumber (cm⁻¹).
Data Analysis and Interpretation
The spectrum can be divided into key regions to identify characteristic functional groups. Aromatic compounds, in particular, show a series of distinctive bands.[6][7]
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| 3100-3000 cm⁻¹ | Aromatic C-H Stretch | Pyridine & Phenyl Rings | These absorptions appear at a higher frequency than alkane C-H stretches.[5] They are often sharp but can be of weak to medium intensity. |
| 3000-2850 cm⁻¹ | Alkyl C-H Stretch | Methyl (-CH₃) Groups | These are from the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. Expect sharp, medium-intensity peaks. |
| 1600-1585 cm⁻¹ | C=C/C=N Ring Stretch | Aromatic Rings | Aromatic compounds typically show a pair of sharp bands in this region due to ring stretching vibrations.[5] The C=N stretch of the pyridine ring also contributes here.[8] |
| 1500-1400 cm⁻¹ | C=C/C=N Ring Stretch | Aromatic Rings | A second region for aromatic ring stretching vibrations, providing further confirmation of the aromatic core.[5] |
| 900-675 cm⁻¹ | C-H Out-of-Plane Bend | Aromatic Rings | The pattern of bands in this "oop" region is highly diagnostic of the substitution pattern on an aromatic ring.[5] For the 1,3,5-trisubstituted phenyl ring and the 2-substituted pyridine ring, specific patterns are expected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
Expertise & Experience: NMR is arguably the most powerful tool for organic structure elucidation. It provides detailed information about the chemical environment of each ¹H and ¹³C nucleus. For this compound, NMR confirms the number of unique protons and carbons, their connectivity through spin-spin coupling, and the overall symmetry of the molecule. The key to interpreting the NMR spectra lies in recognizing the molecular symmetry: the 3,5-dimethylphenyl ring has a plane of symmetry that makes the two methyl groups (and the two ortho protons, H2' and H6') chemically equivalent.
Caption: General experimental workflow for NMR spectroscopic analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which also contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical acquisition time is a few minutes.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this requires a longer acquisition time (30 minutes to several hours) to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to TMS.
¹³C NMR Data Analysis and Interpretation
Due to the molecule's symmetry, we expect fewer than 13 signals.
-
Dimethylphenyl Ring: C1', C4' are unique. C2' and C6' are equivalent. C3' and C5' are equivalent. The two methyl carbons are equivalent. This gives 5 signals for this ring system.
-
Pyridine Ring: All 5 carbons (C2-C6) are unique.
-
Total: We predict a total of 10 signals in the ¹³C NMR spectrum. Aromatic carbons typically appear between δ 110-160 ppm.[9][10]
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom(s) | Environment | Predicted δ (ppm) | Rationale |
| C6 | Pyridine C-H | ~149 | The carbon adjacent to nitrogen (alpha-carbon) is deshielded and appears downfield.[11] |
| C2 | Pyridine C-ipso | ~157 | Quaternary carbon attached to the phenyl ring, typically deshielded. |
| C4 | Pyridine C-H | ~136 | The gamma-carbon of the pyridine ring.[11] |
| C5 | Pyridine C-H | ~122 | A beta-carbon of the pyridine ring. |
| C3 | Pyridine C-H | ~120 | The other beta-carbon, often the most upfield of the pyridine CH signals. |
| C1' | Phenyl C-ipso | ~139 | Quaternary carbon attached to the pyridine ring. |
| C3', C5' | Phenyl C-ipso (Me) | ~138 | Equivalent quaternary carbons bearing the methyl groups. |
| C4' | Phenyl C-H | ~129-130 | The protonated carbon between the two methyl groups. |
| C2', C6' | Phenyl C-H | ~127 | Equivalent protonated carbons adjacent to the point of attachment. |
| -CH₃ | Methyl | ~21 | Typical chemical shift for methyl groups attached to an aromatic ring. |
¹H NMR Data Analysis and Interpretation
The proton NMR spectrum will provide confirmation of the structure through chemical shifts, integration (proton count), and splitting patterns (J-coupling).
Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton(s) | Integration | Multiplicity | Predicted δ (ppm) | Rationale |
| H6 | 1H | Doublet (d) | ~8.7 | The proton alpha to the pyridine nitrogen is the most deshielded due to the inductive effect of nitrogen.[12] It will be split by its neighbor, H5. |
| H4 | 1H | Triplet of Doublets (td) | ~7.7 | This proton is coupled to H3 and H5 (triplet) and may show long-range coupling to H6. |
| H3 | 1H | Doublet (d) | ~7.7-7.8 | Coupled primarily to its neighbor H4. |
| H2', H6' | 2H | Singlet (s) | ~7.6 | These two protons are chemically equivalent due to symmetry. They have no adjacent protons to couple with, so they appear as a singlet. |
| H5 | 1H | Triplet (t) or ddd | ~7.2 | Coupled to H4 and H6. |
| H4' | 1H | Singlet (s) | ~7.1 | This proton is also uncoupled to any neighbors and appears as a singlet. |
| -CH₃ | 6H | Singlet (s) | ~2.4 | The six protons of the two equivalent methyl groups are not coupled to any other protons and will appear as a single, strong singlet integrating to 6H. |
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. Mass spectrometry provides unequivocal proof of the molecular weight and offers structural clues through fragmentation analysis. IR spectroscopy confirms the presence of the aromatic and alkyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and hydrogen framework, confirming the specific substitution pattern and molecular symmetry. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of the compound for any subsequent scientific endeavor.
References
- 1. This compound | C13H13N | CID 55253025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]
Solubility of 2-(3,5-Dimethylphenyl)pyridine in organic solvents
An In-depth Technical Guide to the Solubility of 2-(3,5-Dimethylphenyl)pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and materials science research. In the absence of extensive empirical data, this document synthesizes theoretical solubility predictions with established experimental methodologies to offer researchers a robust framework for solvent selection and process optimization. We delve into the physicochemical properties of the target compound, apply Hansen Solubility Parameters (HSP) for predictive analysis, present illustrative solubility data in a range of organic solvents, and provide detailed protocols for experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility behavior of this compound.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences every stage of the drug development and manufacturing lifecycle. From reaction kinetics and purification strategies to formulation and bioavailability, a thorough understanding of a compound's solubility in various organic solvents is paramount. This compound, with its substituted phenyl and pyridine moieties, presents an interesting case study in solubility, governed by a balance of aromatic stacking, polar interactions, and steric effects.
This guide aims to provide a detailed exploration of its solubility profile, moving beyond simple "soluble" or "insoluble" classifications to a more quantitative and predictive understanding. By integrating theoretical models with practical experimental designs, we equip the researcher with the tools to make informed decisions in solvent selection, ultimately leading to more efficient and robust chemical processes.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to comprehend its interactions with various solvents.
Molecular Structure:
Caption: Molecular structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C13H13N | [1][2] |
| Molecular Weight | 183.25 g/mol | [1][2] |
| Appearance | Expected to be a solid or high-boiling liquid at room temperature | Inferred from similar structures |
| XLogP3 | 3.4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 (the nitrogen atom in the pyridine ring) | [1] |
The molecule's structure is characterized by a non-polar dimethylphenyl group and a polar pyridine ring. The lone pair of electrons on the nitrogen atom of the pyridine ring allows for hydrogen bonding with protic solvents and imparts a degree of basicity.[3][4] The overall molecule possesses a significant non-polar character due to the large hydrocarbon framework, which will heavily influence its solubility in organic solvents.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting solubility. The Hansen Solubility Parameter (HSP) model is a particularly useful framework, based on the principle of "like dissolves like".[5] It deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the higher the expected solubility. The distance (Ra) between the solute and solvent in Hansen space is calculated as:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²
A smaller Ra value indicates a higher likelihood of miscibility.
Illustrative Solubility Data of this compound
The following table presents estimated solubility data for this compound in a range of common organic solvents at ambient temperature (25 °C). This data is generated based on the principles of "like dissolves like" and the HSP framework, and serves as a predictive guide for solvent screening.
| Solvent | Classification | Polarity Index | Estimated Solubility (g/L) | Rationale for Estimation |
| n-Hexane | Non-polar | 0.1 | < 1 | The high polarity mismatch between the pyridine moiety and the aliphatic solvent leads to poor interaction. |
| Toluene | Non-polar (Aromatic) | 2.4 | > 100 | The aromatic nature of toluene facilitates favorable π-π stacking interactions with both the phenyl and pyridine rings of the solute. |
| Dichloromethane | Polar Aprotic | 3.1 | > 150 | The moderate polarity and ability to engage in dipole-dipole interactions make it an excellent solvent for this compound. |
| Acetone | Polar Aprotic | 5.1 | 50 - 100 | Good solubility is expected due to its polarity, but the lack of aromaticity compared to toluene might slightly reduce the interaction strength. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 20 - 50 | The ester functionality offers some polar interactions, but the overall polarity is less optimal than dichloromethane or acetone. |
| Isopropanol | Polar Protic | 3.9 | 10 - 20 | The ability of isopropanol to act as a hydrogen bond donor will have a limited positive effect due to the single acceptor site on the solute. The aliphatic nature of the alcohol is less favorable than aromatic solvents. |
| Methanol | Polar Protic | 5.1 | 5 - 10 | While polar, the small size and strong hydrogen bonding network of methanol are not ideal for solvating the large, predominantly non-polar solute molecule. |
| Water | Polar Protic | 10.2 | < 0.1 | The highly polar nature of water and its extensive hydrogen bonding network make it a very poor solvent for the largely non-polar this compound. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To validate the predicted solubility and obtain precise quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique.
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. This step is crucial to prevent artificially high solubility measurements.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Conclusion and Future Perspectives
This technical guide has provided a multi-faceted approach to understanding the solubility of this compound in organic solvents. By combining an analysis of its physicochemical properties with the predictive power of Hansen Solubility Parameters and a detailed experimental protocol, researchers are better equipped to tackle challenges related to its use in synthesis and formulation. The illustrative solubility data presented herein serves as a valuable starting point for solvent screening, though it must be emphasized that experimental verification is crucial for process-critical applications.
Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a wider range of solvents and at various temperatures. This would not only provide a valuable resource for the scientific community but also enable the refinement of theoretical models for more accurate future predictions.
References
- 1. This compound | C13H13N | CID 55253025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 1101187-10-3 | AChemBlock [achemblock.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
Unlocking New Therapeutic Frontiers: A Technical Guide to Research Areas for 2-(3,5-Dimethylphenyl)pyridine Analogs
Abstract
The 2-arylpyridine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the untapped potential of a specific analog, 2-(3,5-Dimethylphenyl)pyridine, and provides a strategic roadmap for researchers and drug development professionals. The unique steric and electronic properties conferred by the 3,5-dimethylphenyl moiety offer exciting opportunities for the development of novel therapeutics with enhanced potency and selectivity. This document outlines promising research avenues, from targeted synthesis to robust biological evaluation, with a focus on oncology and neurodegenerative disorders. Detailed experimental protocols, in silico modeling strategies, and a comprehensive understanding of structure-activity relationships (SAR) are provided to empower researchers to explore this promising chemical space.
Introduction: The Rationale for Focusing on the this compound Core
The pyridine ring is a cornerstone in the design of therapeutic agents, with a significant number of FDA-approved drugs featuring this heterocycle.[1][2] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it an ideal scaffold for interacting with a wide range of biological targets. When coupled with an aryl group at the 2-position, the resulting 2-arylpyridine structure gains an additional dimension for modulation of its pharmacological properties through hydrophobic and π-stacking interactions.[3][4]
The selection of the 3,5-dimethylphenyl substituent is a deliberate strategic choice. The two methyl groups introduce a significant steric bulk, which can be leveraged to achieve selectivity for specific protein targets by exploiting the topology of their binding pockets. Furthermore, the electron-donating nature of the methyl groups can influence the electronic properties of the pyridine ring, potentially modulating its pKa and interaction with target residues. This guide will explore the synthesis of analogs based on this core and their potential applications in two key therapeutic areas: oncology and neurodegenerative diseases.
Synthetic Strategies: Building a Diverse Chemical Library
The cornerstone of any drug discovery program is a robust and flexible synthetic strategy that allows for the generation of a diverse library of analogs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of 2-arylpyridines and serves as the primary recommended approach.[5][6][7]
Core Synthesis via Suzuki-Miyaura Coupling
The general approach involves the palladium-catalyzed cross-coupling of a 2-halopyridine with 3,5-dimethylphenylboronic acid. This method offers high yields and excellent functional group tolerance.[5][7]
Caption: General workflow for the synthesis of the core scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add 2-bromopyridine (1.0 equiv.), 3,5-dimethylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Strategies for Analog Derivatization
To explore the structure-activity relationship (SAR), modifications can be introduced on both the pyridine and the dimethylphenyl rings.
-
Pyridine Ring Functionalization: The pyridine ring can be substituted with various functional groups to modulate polarity, hydrogen bonding capacity, and overall shape. This can be achieved by starting with appropriately substituted 2-halopyridines.
-
Bioisosteric Replacement of the Dimethylphenyl Ring: To improve pharmacokinetic properties, the 3,5-dimethylphenyl ring can be replaced with bioisosteres. Saturated bicyclic scaffolds, for example, can mimic the geometry of the phenyl ring while improving properties like solubility and metabolic stability.
Potential Research Area 1: Oncology
The 2-arylpyridine scaffold is present in numerous anticancer agents.[8][9][10][11] The bulky nature of the this compound core makes it an attractive candidate for targeting the ATP-binding pocket of kinases, where selectivity can be achieved by exploiting subtle differences in the pocket's architecture.
Target Rationale: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[12][13] Many kinase inhibitors feature a 2-arylpyridine motif that interacts with the hinge region of the ATP-binding site. The 3,5-dimethylphenyl group can be oriented to occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity. Promising kinase targets for this scaffold include:
-
VEGFR-2/HER-2: Dual inhibition of these kinases is a validated strategy in cancer therapy.[14]
-
MSK1: Mitogen- and stress-activated kinase 1 is involved in inflammatory pathways that can promote cancer progression.[15]
-
PLK1: Polo-like kinase 1 is a key regulator of mitosis and a target for anticancer drug development.[16]
Caption: Proposed workflow for anticancer drug discovery.
Experimental Protocols for Oncology Research
In Vitro Cytotoxicity Assay (MTT Assay) [11]
-
Seed cancer cell lines (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized compounds and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values.
Kinase Inhibition Assay [14][15]
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Add the kinase, substrate, ATP, and various concentrations of the inhibitor to a 96-well plate.
-
Incubate at room temperature for the recommended time.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
The amount of light generated is proportional to the kinase activity.
Cell Cycle Analysis [17]
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Resuspend the cells in PBS containing RNase A and propidium iodide (PI).
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
In Vivo Xenograft Model [2][8][18]
-
Inject human cancer cells subcutaneously into the flank of immunocompromised mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound and a vehicle control via an appropriate route (e.g., intraperitoneal, oral).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Potential Research Area 2: Neurodegenerative Diseases
The 2-arylpyridine scaffold has also shown promise in the context of neurodegenerative diseases, particularly as inhibitors of cholinesterases.[19] Alzheimer's disease is characterized by a decline in acetylcholine levels, and inhibiting its breakdown by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.
Target Rationale: Cholinesterase Inhibition
The active site of AChE contains a narrow gorge, and the bulky this compound core could be designed to interact with peripheral anionic sites, potentially leading to dual-binding site inhibitors with improved efficacy.
Experimental Protocols for Neurodegenerative Disease Research
Cholinesterase Inhibition Assay (Ellman's Method) [19]
-
Prepare a reaction mixture containing phosphate buffer, DTNB (Ellman's reagent), and the test compound in a 96-well plate.
-
Add the enzyme (AChE or BChE) and incubate for 15 minutes.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).
-
Measure the increase in absorbance at 412 nm over time due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition and the IC₅₀ values.
In Silico Docking Studies
Molecular docking can provide valuable insights into the binding mode of the designed analogs within the active site of the target protein.[19]
Caption: Integrated in silico and experimental workflow.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The strategic incorporation of the 3,5-dimethylphenyl group offers a unique handle for achieving target selectivity and enhanced potency. This guide has provided a comprehensive framework for initiating research in this area, covering synthetic strategies, promising therapeutic targets in oncology and neurodegeneration, and detailed experimental protocols. By integrating rational design, robust synthesis, and thorough biological evaluation, researchers can unlock the full potential of this exciting chemical space and contribute to the discovery of next-generation medicines. Future work should focus on expanding the analog library, exploring a wider range of therapeutic targets, and conducting in-depth pharmacokinetic and toxicological studies on the most promising lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]
- 16. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model [mdpi.com]
- 17. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic and Steric Properties of 2-(3,5-Dimethylphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,5-Dimethylphenyl)pyridine stands as a significant molecular scaffold in the landscape of materials science and medicinal chemistry. As a substituted 2-arylpyridine, its utility is intrinsically linked to its distinct electronic and steric characteristics. The strategic placement of dimethyl groups on the phenyl ring, coupled with the inherent electronic nature of the pyridine moiety, dictates its coordination behavior, photophysical properties, and biological interactions. This technical guide provides a comprehensive examination of these core properties, offering both theoretical insights and practical methodologies for their characterization. By synthesizing information from analogous structures and established principles, this document serves as a foundational resource for researchers aiming to harness the potential of this compound in novel applications, from advanced organic electronics to targeted therapeutic agents.
Introduction: The Significance of 2-Arylpyridines
The 2-arylpyridine framework is a privileged structure in modern chemistry. The direct linkage of an aromatic ring to the 2-position of a pyridine ring gives rise to a unique combination of properties. The pyridine ring, with its electron-deficient nature and the presence of a nitrogen lone pair, acts as an excellent coordinating ligand for a wide range of metal ions. The attached aryl group, on the other hand, can be readily functionalized to modulate the electronic and steric landscape of the entire molecule. This versatility has led to the widespread application of 2-arylpyridines in diverse fields.
In the realm of materials science , these compounds are pivotal in the development of Organic Light-Emitting Diodes (OLEDs). Their derivatives are utilized as host materials, hole-transporting materials, and electron-transporting materials, contributing to the overall efficiency and stability of OLED devices.[1] The electronic properties of the 2-arylpyridine core are crucial in determining charge mobility and energy levels within the device architecture.[2][3]
In medicinal chemistry , the pyridine motif is a cornerstone, appearing in a multitude of FDA-approved drugs.[4] Pyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] The ability of the pyridine nitrogen to engage in hydrogen bonding and the overall shape of the molecule, governed by its steric properties, are key determinants of its pharmacological profile.
This compound, the focus of this guide, introduces specific modifications to the parent 2-phenylpyridine structure. The two methyl groups at the meta positions of the phenyl ring exert both electronic and steric influences that fine-tune its behavior. Understanding these influences is paramount for the rational design of new materials and therapeutic agents based on this scaffold.
Molecular Structure and Synthesis
This compound possesses the chemical formula C₁₃H₁₃N and a molecular weight of 183.25 g/mol .[6] Its structure consists of a pyridine ring linked at the 2-position to a 3,5-dimethylphenyl (or m-xylyl) group.
DOT Script for Molecular Structure:
References
- 1. orgchemres.org [orgchemres.org]
- 2. benchchem.com [benchchem.com]
- 3. Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C13H13N | CID 55253025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Palladium-Catalyzed Synthesis of 2-(3,5-Dimethylphenyl)pyridine via Direct C-H Arylation
Abstract & Introduction
The 2-arylpyridine scaffold is a privileged structural motif integral to numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic and chelating properties make it a cornerstone in medicinal chemistry and coordination chemistry. Traditional methods for synthesizing these compounds often require pre-functionalization of the pyridine ring, such as halogenation, followed by classical cross-coupling reactions. While effective, these multi-step sequences can be inefficient and generate stoichiometric waste.
In contrast, modern transition-metal-catalyzed direct C–H bond functionalization has emerged as a more atom-economical and elegant strategy.[2] This application note provides a detailed protocol and mechanistic insights for the synthesis of 2-(3,5-Dimethylphenyl)pyridine using a palladium-catalyzed direct C-H arylation approach. The methodology leverages the native pyridine N-oxide functionality to direct the palladium catalyst with high regioselectivity to the C-2 position, followed by a simple deoxygenation step to yield the target compound.[3][4] This guide is designed for researchers in organic synthesis and drug development, offering both a reliable experimental procedure and an in-depth explanation of the underlying chemical principles.
Reaction Principle & Mechanistic Overview
The described synthesis proceeds in two key stages:
-
Palladium-Catalyzed C-2 Arylation: Pyridine N-oxide undergoes a direct C-H arylation with an arylating partner, in this case, 1,3-dimethylbenzene (m-xylene). The N-oxide group is crucial as it acts as a directing group, facilitating the selective activation of the ortho C-H bond by the palladium catalyst.[3][5]
-
Deoxygenation: The resulting 2-arylpyridine N-oxide is reduced to the final 2-arylpyridine product.
The catalytic cycle for the direct C-H arylation of pyridine N-oxide is a subject of detailed study and is believed to proceed through a Pd(II)/Pd(IV) or a related pathway.[6][7] The N-oxide first coordinates to the Pd(II) catalyst, bringing it into proximity with the C2-H bond. This enables a cyclometalation or a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate.[6] An oxidant is typically required to facilitate the subsequent steps and regenerate the active catalyst. The process culminates in C-C bond-forming reductive elimination, releasing the arylated N-oxide product.[7][8]
Visualizing the Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for this transformation.
Caption: Plausible catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Protocols
This section details the step-by-step procedures for the synthesis.
Protocol 1: Palladium-Catalyzed C-2 Arylation of Pyridine N-oxide
Materials & Reagents:
-
Pyridine N-oxide (95%)
-
1,3-Dimethylbenzene (m-xylene, ≥99%, anhydrous)
-
Palladium(II) Acetate (Pd(OAc)₂, 98%)
-
Silver(I) Carbonate (Ag₂CO₃, 99%)
-
1,4-Dioxane (anhydrous, ≥99.8%)
-
Dichloromethane (DCM, HPLC grade)
-
Celite®
Equipment:
-
Oven-dried 50 mL Schlenk flask with a magnetic stir bar
-
Condenser
-
Schlenk line with Argon or Nitrogen gas supply
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
To the oven-dried 50 mL Schlenk flask, add palladium(II) acetate (22.4 mg, 0.10 mmol, 10 mol%) and silver(I) carbonate (606 mg, 2.2 mmol, 2.2 equiv).
-
Seal the flask, and evacuate and backfill with Argon or Nitrogen three times to establish an inert atmosphere.
-
Under a positive flow of inert gas, add pyridine N-oxide (95.1 mg, 1.0 mmol, 1.0 equiv).
-
Add anhydrous 1,4-dioxane (2.0 mL) followed by 1,3-dimethylbenzene (4.9 mL, 40 mmol, 40 equiv) via syringe.
-
Fit the flask with a condenser, ensuring the system remains under a positive pressure of inert gas.
-
Immerse the flask in a preheated oil bath at 130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane (20 mL).
-
Filter the suspension through a pad of Celite® to remove the palladium black and silver salts. Wash the pad with additional DCM (3 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound N-oxide as a solid.
Protocol 2: Deoxygenation to this compound
Materials & Reagents:
-
This compound N-oxide (from Protocol 1)
-
Phosphorus trichloride (PCl₃, ≥99%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound N-oxide (e.g., 200 mg, 1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (0.13 mL, 1.5 mmol, 1.5 equiv) dropwise via syringe. A mild exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (20 mL). Caution: Quenching is exothermic and may release gas.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography if necessary to yield pure this compound.
Data Summary & Key Parameter Discussion
The choice of reaction components is critical for achieving high yield and selectivity. The following table summarizes typical conditions and their impact, based on established literature.[3][4][8]
| Parameter | Reagent/Condition | Rationale & Causality | Typical Yield |
| Palladium Catalyst | Pd(OAc)₂ | A common, reliable, and commercially available Pd(II) source. Effective for C-H activation cycles.[3] | 70-90% |
| Arylating Partner | Aryl Bromides | Used in direct arylation, requires a ligand (e.g., P(t-Bu)₃) and base (e.g., K₂CO₃).[4] | 80-95% |
| Unactivated Arenes | More atom-economical but requires stronger oxidizing conditions (e.g., Ag₂CO₃) and higher temperatures.[3] | 60-85% | |
| Oxidant | Ag₂CO₃, AgF, Ag₂O | Essential for regenerating the active Pd(II) catalyst from Pd(0) formed after reductive elimination.[3][8] | Varies |
| Solvent | 1,4-Dioxane, Toluene | High-boiling point, aprotic solvents are required to achieve the necessary reaction temperatures. | - |
| Temperature | 100-130 °C | High thermal energy is needed to overcome the activation barrier for C-H bond cleavage.[3] | - |
Discussion of Parameters:
-
The Role of the N-Oxide: The N-oxide is paramount for regioselectivity. It acts as a Lewis basic site, coordinating to the palladium catalyst and directing it to the C2 position for C-H activation. Direct arylation of pyridine itself is more challenging and often yields a mixture of isomers.[5]
-
Oxidant Necessity: In direct arylation pathways involving unactivated arenes, the oxidant is crucial for closing the catalytic cycle. It reoxidizes the Pd(0) species, which is formed after the desired C-C bond is made, back to the catalytically active Pd(II) state.[8]
-
Ligand Choice: While the protocol described is ligand-free, many C-H activation reactions are significantly enhanced by ligands.[9][10] Sterically bulky, electron-rich phosphine ligands can accelerate reductive elimination and stabilize the catalytic species, though they add cost and complexity.[11]
Safety & Handling
-
Palladium Compounds: Palladium salts can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: 1,4-Dioxane and dichloromethane are hazardous. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Trichloride (PCl₃): PCl₃ is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions in a fume hood.
-
Quenching: The quenching of PCl₃ with basic aqueous solutions is highly exothermic. Perform this step slowly and with cooling.
References
- 1. bcrcp.ac.in [bcrcp.ac.in]
- 2. Palladium-catalyzed ligand-directed C-H functionalization reactions. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 7. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate. | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of 2-(3,5-Dimethylphenyl)pyridine in Homogeneous Catalysis: Application Notes and Protocols
Introduction: Beyond the Archetype of 2-Phenylpyridine
For decades, 2-phenylpyridine has served as a foundational N,C-cyclometalating ligand in transition metal catalysis, prized for its ability to form stable palladacycle intermediates that facilitate a range of C-H activation and cross-coupling reactions.[1][2] However, the strategic functionalization of the 2-phenylpyridine scaffold offers a powerful tool for fine-tuning the steric and electronic properties of the resulting catalyst, thereby enhancing its activity, selectivity, and substrate scope. This guide focuses on a particularly effective derivative: 2-(3,5-Dimethylphenyl)pyridine.
The introduction of two methyl groups at the meta-positions of the phenyl ring imparts a unique combination of increased steric bulk and electron-donating character. This modification can profoundly influence the stability of the catalytic species, the rate of reductive elimination, and the overall efficiency of the catalytic cycle. This document provides a detailed exploration of the synthesis and application of this compound as a ligand in palladium-catalyzed cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging its advantages.
Ligand Synthesis: A Robust and Scalable Approach
The synthesis of this compound is readily achievable through a standard Suzuki-Miyaura cross-coupling reaction. This method offers high yields and is tolerant of a variety of functional groups, making it a practical choice for laboratory-scale synthesis.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 2-arylpyridines.[3]
Materials:
-
2-Bromopyridine
-
3,5-Dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromopyridine (1.0 equiv), 3,5-dimethylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the reaction flask.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The true value of this compound is realized when it is employed as a ligand in catalytic reactions. Its steric and electronic properties make it particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for the formation of C-C bonds. A 2020 study by Adamson et al. provides excellent insights into the performance of palladium complexes bearing substituted 2-phenylpyridine ligands, including structurally similar analogs to our target ligand.[4]
Catalyst Preparation: Synthesis of trans-[PdCl₂(this compound)₂]
Protocol:
This protocol is based on the general procedure described by Adamson et al. for the synthesis of related palladium complexes.[4]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve Palladium(II) chloride (1.0 equiv) in hot acetonitrile.
-
Ligand Addition: To the hot solution, add a solution of this compound (2.2 equiv) in acetonitrile dropwise with stirring.
-
Precipitation: A yellow precipitate will form. Continue stirring at room temperature for 2 hours to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold acetonitrile and then diethyl ether.
-
Drying: Dry the resulting yellow solid under vacuum to yield the trans-[PdCl₂(this compound)₂] complex.
Characterization: The resulting complex can be characterized by ¹H NMR, ¹³C NMR, and X-ray crystallography to confirm its structure and purity. The crystal structures of analogous complexes reveal a square planar geometry around the palladium center with the two pyridine ligands in a trans configuration.[4]
Catalytic Performance in Suzuki-Miyaura Coupling
The trans-[PdCl₂(this compound)₂] complex serves as an efficient pre-catalyst for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. The dimethyl substitution pattern is expected to confer high catalytic activity.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the work of Adamson et al. and is a representative example of the application of this catalyst system.[4]
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv)
-
trans-[PdCl₂(this compound)₂] (0.01-1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a reaction vial, add the aryl halide, arylboronic acid, potassium phosphate, and the palladium pre-catalyst.
-
Solvent Addition: Add a 10:1 mixture of 1,4-dioxane and water.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours, with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Expected Performance:
Based on the data for structurally similar ligands, the catalyst is expected to provide excellent yields for the coupling of various aryl bromides and activated aryl chlorides with a range of arylboronic acids.
| Aryl Halide | Arylboronic Acid | Expected Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | >95 |
| 4-Bromotoluene | 4-Methoxyphenylboronic acid | >90 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | >85 |
Table 1: Representative expected yields for the Suzuki-Miyaura cross-coupling reaction catalyzed by trans-[PdCl₂(this compound)₂].
Mechanistic Considerations: The Role of the Dimethyl Substituents
The enhanced catalytic activity observed with this compound as a ligand can be attributed to a combination of steric and electronic effects.
Workflow of the Catalytic Cycle:
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Causality behind Experimental Choices:
-
Steric Influence: The methyl groups at the 3 and 5 positions of the phenyl ring increase the steric bulk around the palladium center. This can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, by destabilizing the diorganopalladium(II) intermediate.
-
Electronic Effects: The electron-donating nature of the methyl groups increases the electron density on the palladium center. This can facilitate the initial oxidative addition of the aryl halide to the Pd(0) species, another crucial step in the catalytic cycle.
-
Catalyst Stability: The bidentate N,C-coordination of the this compound ligand to the palladium center forms a stable five-membered palladacycle. This inherent stability contributes to the longevity and overall efficiency of the catalyst.
Future Directions: Exploration in C-H Activation and Photoredox Catalysis
While this guide has focused on the well-established Suzuki-Miyaura coupling, the unique properties of this compound make it a promising candidate for other catalytic transformations.
-
Palladium-Catalyzed C-H Activation: The parent 2-phenylpyridine is a cornerstone of directed C-H activation chemistry.[1][2] The dimethyl-substituted ligand could offer enhanced reactivity and selectivity in these reactions, enabling the direct functionalization of unactivated C-H bonds. The steric hindrance provided by the methyl groups may influence the regioselectivity of the C-H activation step.
-
Photoredox Catalysis: Iridium and ruthenium complexes bearing cyclometalating ligands are workhorses in photoredox catalysis. The electronic tuning afforded by the dimethyl groups on the 2-phenylpyridine scaffold could be exploited to modulate the photophysical and redox properties of the resulting photocatalysts, opening new avenues for light-driven organic transformations.
Conclusion
This compound represents a strategic evolution of the classic 2-phenylpyridine ligand. The judicious placement of methyl groups provides a powerful handle to enhance catalytic performance in palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile ligand in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Protocol for C-H activation of 2-(3,5-Dimethylphenyl)pyridine
An Application Guide: Palladium-Catalyzed C-H Arylation of 2-(3,5-Dimethylphenyl)pyridine
Introduction: The Strategic Value of C-H Activation
Transition metal-catalyzed C-H activation has emerged as a transformative methodology in modern organic synthesis, offering a more atom-economical and environmentally sustainable alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2] This approach enables the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds with high levels of precision and efficiency.[3] Among the various substrates amenable to this chemistry, 2-arylpyridines are exemplary scaffolds. The intrinsic coordinating ability of the pyridine nitrogen atom serves as a powerful directing group, guiding the metal catalyst to selectively activate the ortho C-H bonds of the appended aryl ring.[3][4]
This application note provides a detailed protocol and the underlying scientific principles for the C-H activation of this compound, a substrate of interest in the development of pharmaceuticals, agrochemicals, and functional materials.[1] We will focus on a robust palladium-catalyzed C-H arylation reaction, detailing the experimental procedure from setup to product characterization and explaining the mechanistic rationale behind the chosen conditions.
Scientific Principles: Mechanism of Pyridine-Directed C-H Activation
The success of this protocol hinges on a deep understanding of the reaction mechanism, which ensures reproducibility and aids in troubleshooting. The arylation of this compound is facilitated by a palladium catalyst, with the pyridine nitrogen acting as an endogenous directing group.[4] The generally accepted mechanism proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle, often involving a concerted metalation-deprotonation (CMD) pathway for the C-H cleavage step.
The key mechanistic events are as follows:
-
Coordination: The pyridine nitrogen of the substrate coordinates to the Pd(II) catalyst. This initial binding event is crucial as it positions the catalyst in close proximity to the target ortho C-H bonds of the dimethylphenyl ring.[5]
-
C-H Activation/Cyclometalation: The coordinated palladium complex undergoes intramolecular C-H activation to form a five-membered palladacycle intermediate. This is often the rate-determining step and is facilitated by a base or an acetate ligand, which acts as a proton shuttle in the CMD process.[3][5]
-
Oxidative Addition or Transmetalation: The coupling partner (e.g., an aryl iodide) undergoes oxidative addition to the palladacycle, forming a high-valent Pd(IV) intermediate.[2] Alternatively, in reactions with organometallic reagents like aryltrimethoxysilanes, a transmetalation step may occur.[6]
-
Reductive Elimination: The final C-C bond is formed through reductive elimination from the Pd(IV) species, yielding the arylated product and regenerating a Pd(II) complex, which re-enters the catalytic cycle.[2]
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
Application Protocol: Ortho-Arylation of this compound
This protocol details the palladium-catalyzed direct arylation of the C-H bond at the 2'-position of this compound with 4-iodotoluene as the coupling partner.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >98% | Commercially Available | Substrate |
| 4-Iodotoluene | >98% | Commercially Available | Arylating Agent |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
| Schlenk tube or Microwave Vial | - | Standard Lab Supplier | Reaction Vessel |
| Magnetic Stirrer with Hotplate | - | Standard Lab Supplier | - |
| Nitrogen or Argon Gas | High Purity | Gas Supplier | For inert atmosphere |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup/chromatography |
| Saturated NaCl solution (Brine) | - | Prepared in-house | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercially Available | Drying agent |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for C-H arylation.
Step-by-Step Procedure
Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the catalyst and reagents.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), 4-iodotoluene (0.6 mmol, 1.2 equiv.), palladium(II) acetate (0.025 mmol, 5 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Seal the vessel, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add 2.5 mL of anhydrous 1,4-dioxane to the reaction vessel.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to 120 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots (under an inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Isolation:
-
After 24 hours, remove the vessel from the heat source and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash the filter pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) followed by a saturated NaCl solution (brine, 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will appear as a viscous oil or solid. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product, 2-(3,5-dimethyl-2'-(p-tolyl)phenyl)pyridine.
-
Confirm the structure and purity of the isolated product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Field Insights & Troubleshooting
-
Low Yield: If the reaction yield is low, ensure all reagents and the solvent are truly anhydrous. The presence of water can negatively impact catalytic activity. Additionally, ensure the inert atmosphere was properly maintained throughout the reaction. In some cases, increasing the catalyst loading to 10 mol% or using a different base (e.g., Cs₂CO₃) may improve results.
-
Catalyst Decomposition: Formation of significant amounts of palladium black early in the reaction indicates catalyst decomposition. This can be mitigated by ensuring rigorous exclusion of air and moisture. The use of phosphine ligands can sometimes stabilize the catalyst, but this requires re-optimization of the reaction conditions.
-
Side Reactions: Homocoupling of the aryl iodide can sometimes be observed. Using a slight excess, but not a large excess, of the aryl iodide (1.1-1.2 equivalents) is often optimal.
Conclusion
The pyridine-directed C-H activation of this compound is a powerful and reliable method for constructing complex biaryl structures. The palladium-catalyzed protocol described herein provides a robust starting point for researchers in drug discovery and materials science. By understanding the underlying mechanistic principles and paying close attention to experimental details, scientists can effectively leverage this chemistry to streamline synthetic routes and accelerate innovation.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Derivatization of 2-(3,5-Dimethylphenyl)pyridine for pharmaceutical intermediates
Anwendungs- und Protokollleitfaden: Derivatisierung von 2-(3,5-Dimethylphenyl)pyridin für pharmazeutische Zwischenprodukte
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Einem erfahrenen Anwendungswissenschaftler
Zusammenfassung
Die 2-Arylpyridin-Struktureinheit ist ein entscheidendes Pharmakophor in der modernen medizinischen Chemie und findet sich in einer Vielzahl von therapeutischen Wirkstoffen wieder.[1][2] 2-(3,5-Dimethylphenyl)pyridin dient als vielseitiges und kostengünstiges Ausgangsmaterial für die Synthese komplexer pharmazeutischer Zwischenprodukte. Die strategische Funktionalisierung dieses Moleküls ermöglicht die gezielte Einführung von pharmakologisch relevanten Gruppen und die Feinabstimmung der sterischen und elektronischen Eigenschaften. Dieser Leitfaden bietet einen detaillierten Überblick über bewährte und moderne Methoden zur Derivatisierung von 2-(3,5-Dimethylphenyl)pyridin, einschließlich direkter C-H-Aktivierung, regioselektiver Halogenierung und gerichteter ortho-Metallierung (DoM) mit anschließender Kreuzkupplung. Die hier vorgestellten Protokolle sind als validierte Systeme konzipiert, die nicht nur die Schritte auflisten, sondern auch die zugrunde liegende chemische Logik erläutern, um eine erfolgreiche und reproduzierbare Synthese zu gewährleisten.
Strategische Übersicht zur Derivatisierung
Die Derivatisierung von 2-(3,5-Dimethylphenyl)pyridin kann an mehreren Positionen erfolgen, wobei jede eine andere strategische Möglichkeit zur Moleküldiversifizierung bietet. Die Hauptreaktionsstellen sind:
-
Die ortho-Positionen des Phenylrings (C2' und C6'): Diese sind durch die dirigierende Wirkung des Pyridin-Stickstoffs für die C-H-Aktivierung prädestiniert.
-
Die para-Position des Phenylrings (C4'): Diese kann durch klassische elektrophile aromatische Substitution funktionalisiert werden.
-
Die C6-Position des Pyridinrings: Diese ist die bevorzugte Stelle für die gerichtete ortho-Metallierung (DoM).
-
Die C3- und C5-Positionen des Pyridinrings: Diese sind im Allgemeinen schwerer zu funktionalisieren, können aber über spezifische Methoden zugänglich gemacht werden.[3][4]
Der folgende Graph veranschaulicht die wichtigsten strategischen Pfade zur Funktionalisierung, die in diesem Leitfaden behandelt werden.
Abbildung 1: Strategische Pfade zur Derivatisierung von 2-(3,5-Dimethylphenyl)pyridin.
Methode 1: Palladium-katalysierte direkte C-H-Aktivierung
Die direkte Funktionalisierung von C-H-Bindungen hat sich zu einem leistungsstarken Werkzeug in der organischen Synthese entwickelt, da sie die Notwendigkeit der Vorfunktionalisierung von Substraten vermeidet und somit die Atomschicht und die Schritteffizienz erhöht.[5][6] Bei 2-Arylpyridinen fungiert das Stickstoffatom des Pyridinrings als endogene dirigierende Gruppe, die das Palladium-Katalysatorzentrum zur ortho-C-H-Bindung des Phenylrings lenkt und so die Bildung eines stabilen Fünfring-Palladacyclus-Intermediats ermöglicht.[7]
Kausale Begründung der Methode
Die hohe Regioselektivität dieser Transformation ergibt sich aus der thermodynamischen Stabilität des Palladacyclus-Intermediats.[7] Oxidationsmittel wie TBHP (tert-Butylhydroperoxid) oder Silber-Salze werden oft benötigt, um den Pd(II)-Katalysator im katalytischen Zyklus zu regenerieren.[5] Diese Methode ist besonders nützlich für die Einführung von Acyl- oder Arylgruppen direkt an der sterisch anspruchsvollen ortho-Position.
Protokoll: ortho-Acylierung von 2-(3,5-Dimethylphenyl)pyridin
Dieses Protokoll beschreibt die direkte Acylierung der ortho-Position des Phenylrings unter Verwendung eines nicht-funktionalisierten Toluols als Acylierungsreagenz, wie von Sun et al. für ähnliche Systeme beschrieben.[5]
Reagenzien und Bedingungen
| Reagenz | Molare Äquivalente | Menge (für 1 mmol Substrat) | Anmerkungen |
| 2-(3,5-Dimethylphenyl)pyridin | 1.0 | 183 mg | Ausgangsmaterial |
| Palladium(II)-acetat (Pd(OAc)₂) | 0.05 | 11.2 mg | Katalysator |
| tert-Butylhydroperoxid (TBHP) | 3.0 | 0.41 mL (70% wässrige Lsg.) | Oxidationsmittel |
| Toluol | - | 5 mL | Reagenz und Lösungsmittel |
| Essigsäure | - | 1 mL | Additiv/Co-Lösungsmittel |
Schritt-für-Schritt-Anleitung:
-
Geben Sie 2-(3,5-Dimethylphenyl)pyridin (1.0 mmol, 183 mg) und Palladium(II)-acetat (0.05 mmol, 11.2 mg) in ein druckfestes Reaktionsgefäß mit einem Magnetrührstab.
-
Fügen Sie Toluol (5 mL) und Essigsäure (1 mL) hinzu.
-
Geben Sie langsam unter Rühren tert-Butylhydroperoxid (3.0 mmol, 0.41 mL einer 70%igen wässrigen Lösung) zu der Mischung.
-
Verschließen Sie das Reaktionsgefäß fest und erhitzen Sie die Mischung für 12-24 Stunden bei 120 °C. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.
-
Verdünnen Sie die Reaktionsmischung mit Ethylacetat (20 mL) und waschen Sie sie mit einer gesättigten Natriumbicarbonatlösung (2 x 15 mL) und anschließend mit Sole (15 mL).
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel, Hexan/Ethylacetat-Gradient), um das gewünschte 2-(2-Benzoyl-3,5-dimethylphenyl)pyridin zu erhalten.
Visualisierung des katalytischen Zyklus
Abbildung 2: Vereinfachter katalytischer Zyklus für die Pd-katalysierte ortho-Acylierung.
Methode 2: Regioselektive Halogenierung als Vorstufe für Kreuzkupplungen
Die Einführung eines Halogenatoms (Br, Cl, I) in das Molekülgerüst ist eine der robustesten und vielseitigsten Strategien in der organischen Synthese.[8][9] Halogenierte Intermediate sind ideale Substrate für eine Vielzahl von metallkatalysierten Kreuzkupplungsreaktionen, wie die Suzuki-Miyaura- oder Buchwald-Hartwig-Kupplung, die die Bildung von C-C-, C-N- und C-O-Bindungen ermöglichen.[10]
Kausale Begründung der Methode
Die direkte elektrophile Halogenierung von Pyridinringen ist aufgrund der elektronenziehenden Natur des Stickstoffatoms oft schwierig und erfordert harsche Bedingungen.[3] Eine alternative Strategie besteht darin, die Reaktivität des Moleküls vorübergehend zu verändern. Eine neuartige Methode, die von Douglas und Kollegen entwickelt wurde, nutzt eine Ringöffnungs-Halogenierungs-Ringschluss-Sequenz über Zincke-Imin-Intermediate, um eine hoch regioselektive 3-Halogenierung von Pyridinen zu erreichen.[3][4] Diese Methode funktioniert unter milden Bedingungen und ist auf komplexe Moleküle anwendbar.
Protokoll: 3-Bromierung des Pyridinrings über ein Zincke-Imin
Dieses Protokoll ist eine Adaption der von Douglas et al. beschriebenen Eintopf-Methode für die 3-Halogenierung von 2-Phenylpyridinen.[3]
Reagenzien und Bedingungen
| Reagenz | Molare Äquivalente | Menge (für 1 mmol Substrat) | Anmerkungen |
| 2-(3,5-Dimethylphenyl)pyridin | 1.0 | 183 mg | Ausgangsmaterial |
| 2,4-Dinitrochlorbenzol | 1.1 | 223 mg | Zincke-Salz-Bildung |
| N-Bromsuccinimid (NBS) | 1.2 | 214 mg | Bromierungsreagenz |
| Ammoniumacetat (NH₄OAc) | 5.0 | 385 mg | Ringschluss |
| Dichlormethan (DCM) | - | 5 mL | Lösungsmittel (Schritt 1) |
| Ethanol (EtOH) | - | 5 mL | Lösungsmittel (Schritt 2) |
Schritt-für-Schritt-Anleitung:
-
Ringöffnung: Lösen Sie 2-(3,5-Dimethylphenyl)pyridin (1.0 mmol, 183 mg) in DCM (5 mL) in einem Rundkolben. Fügen Sie 2,4-Dinitrochlorbenzol (1.1 mmol, 223 mg) hinzu und rühren Sie die Mischung bei Raumtemperatur für 2-4 Stunden, bis die Bildung des Zincke-Salzes abgeschlossen ist (oft durch eine Farbänderung erkennbar).
-
Halogenierung: Kühlen Sie die Mischung auf 0 °C ab und fügen Sie N-Bromsuccinimid (1.2 mmol, 214 mg) portionsweise hinzu. Rühren Sie die Reaktion bei 0 °C für 1 Stunde und lassen Sie sie dann auf Raumtemperatur erwärmen. Rühren Sie für weitere 2-3 Stunden.
-
Ringschluss: Entfernen Sie das DCM im Vakuum. Fügen Sie dem Rückstand Ethanol (5 mL) und Ammoniumacetat (5.0 mmol, 385 mg) hinzu.
-
Erhitzen Sie die Mischung unter Rückfluss (ca. 80 °C) für 4-6 Stunden, bis der Ringschluss abgeschlossen ist (DC-Kontrolle).
-
Kühlen Sie die Reaktion ab, verdünnen Sie sie mit Wasser (20 mL) und extrahieren Sie das Produkt mit Ethylacetat (3 x 20 mL).
-
Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte 3-Brom-2-(3,5-dimethylphenyl)pyridin zu erhalten.
Methode 3: Gerichtete ortho-Metallierung (DoM) und Borylierung
Die gerichtete ortho-Metallierung (DoM) ist eine äußerst leistungsfähige Methode zur regioselektiven Funktionalisierung von Aromaten und Heteroaromaten.[11][12] Das Pyridin-Stickstoffatom wirkt als exzellente "Directed Metalation Group" (DMG), die eine Organolithiumbase (z.B. n-BuLi oder LDA) zur Deprotonierung der benachbarten C6-Position lenkt.[11] Das resultierende hochreaktive Organolithium-Intermediat kann dann mit einer Vielzahl von Elektrophilen, wie z.B. Boronsäureestern, abgefangen werden, um wertvolle borylierte Zwischenprodukte zu erzeugen.
Kausale Begründung der Methode
Die Effizienz und Regioselektivität der DoM beruhen auf der Koordination der Lithiumbase an das Lewis-basische Stickstoffatom, was die kinetische Acidität des benachbarten Protons drastisch erhöht.[11] Die Reaktion muss unter streng wasserfreien Bedingungen und bei tiefen Temperaturen (typischerweise -78 °C) durchgeführt werden, um Nebenreaktionen des hochreaktiven Organolithium-Intermediats zu vermeiden. Die anschließende Borylierung ist ein schneller und effizienter Prozess, der ein stabiles Boronsäure-Pinakolester-Intermediat liefert, das ein Schlüsselbaustein für Suzuki-Miyaura-Kreuzkupplungen ist.[13][14]
Protokoll: Lithiierung und Borylierung an der C6-Position des Pyridinrings
Reagenzien und Bedingungen
| Reagenz | Molare Äquivalente | Menge (für 1 mmol Substrat) | Anmerkungen |
| 2-(3,5-Dimethylphenyl)pyridin | 1.0 | 183 mg | Ausgangsmaterial |
| n-Butyllithium (n-BuLi) | 1.2 | 0.48 mL (2.5 M in Hexan) | Lithiierungsreagenz |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolan | 1.3 | 0.25 mL | Borylierungsreagenz |
| Tetrahydrofuran (THF), wasserfrei | - | 10 mL | Lösungsmittel |
Schritt-für-Schritt-Anleitung:
-
Trocknen Sie ein Schlenkgefäß unter Hochvakuum und beflammen Sie es. Lassen Sie es unter einer inerten Atmosphäre (Argon oder Stickstoff) auf Raumtemperatur abkühlen.
-
Geben Sie 2-(3,5-Dimethylphenyl)pyridin (1.0 mmol, 183 mg) in das Gefäß und lösen Sie es in wasserfreiem THF (10 mL).
-
Kühlen Sie die Lösung in einem Trockeneis/Aceton-Bad auf -78 °C.
-
Fügen Sie langsam und tropfenweise n-Butyllithium (1.2 mmol, 0.48 mL einer 2.5 M Lösung in Hexan) hinzu. Die Lösung färbt sich oft tiefrot oder orange, was auf die Bildung des Anions hinweist. Rühren Sie die Mischung für 1 Stunde bei -78 °C.
-
Fügen Sie tropfenweise 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolan (1.3 mmol, 0.25 mL) hinzu. Rühren Sie die Reaktion für weitere 2 Stunden bei -78 °C und lassen Sie sie dann langsam über Nacht auf Raumtemperatur erwärmen.
-
Quenchen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Ammoniumchloridlösung (10 mL).
-
Extrahieren Sie die wässrige Phase mit Ethylacetat (3 x 20 mL).
-
Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.
-
Das Rohprodukt, 2-(3,5-Dimethylphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin, kann oft ohne weitere Reinigung in der nächsten Stufe (z.B. Suzuki-Kupplung) verwendet werden. Falls erforderlich, kann eine Reinigung durch Umkristallisation oder Säulenchromatographie erfolgen.
Visualisierung des Reaktionsablaufs
Abbildung 3: Workflow der gerichteten ortho-Metallierung und anschließenden Borylierung.
Anwendung: Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Kreuzkupplung ist eine der am weitesten verbreiteten und leistungsfähigsten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen.[13][15] Sie ist von zentraler Bedeutung für die Synthese von Biphenyl- und Heterobiarylstrukturen, die in vielen Arzneimitteln vorkommen.[13] Die in den vorherigen Abschnitten hergestellten halogenierten oder borylierten Intermediate sind ideale Partner für diese Reaktion.
Protokoll: Suzuki-Kupplung des C6-borylierten Intermediats
Dieses Protokoll beschreibt die Kupplung des in Methode 3 hergestellten Boronsäureesters mit einem Arylbromid.
Reagenzien und Bedingungen
| Reagenz | Molare Äquivalente | Menge (für 1 mmol Substrat) | Anmerkungen |
| C6-boryliertes Pyridin | 1.0 | 309 mg | Aus Methode 3 |
| Arylbromid (z.B. 4-Bromacetophenon) | 1.1 | 219 mg | Kupplungspartner |
| Pd(dppf)Cl₂ | 0.03 | 22 mg | Palladium-Katalysator[14] |
| Natriumphosphat (Na₃PO₄) | 3.0 | 492 mg | Base[14] |
| 1,4-Dioxan / Wasser (4:1) | - | 10 mL | Lösungsmittelsystem[14] |
Schritt-für-Schritt-Anleitung:
-
Geben Sie das C6-borylierte Pyridin-Intermediat (1.0 mmol, 309 mg), das Arylbromid (1.1 mmol, 219 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg) und Natriumphosphat (3.0 mmol, 492 mg) in ein Schlenkgefäß.
-
Evakuieren und füllen Sie das Gefäß dreimal mit einem Inertgas (Argon).
-
Fügen Sie die entgaste Dioxan/Wasser-Mischung (10 mL) hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rühren für 8-16 Stunden bei 80-100 °C.[14]
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung ab, verdünnen sie mit Ethylacetat (30 mL) und filtrieren sie durch Celite.
-
Waschen Sie die organische Phase mit Wasser und Sole, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte Biaryl-Produkt zu erhalten.
Fazit und Ausblick
Die Derivatisierung von 2-(3,5-Dimethylphenyl)pyridin bietet einen flexiblen und effizienten Zugang zu einer breiten Palette von pharmazeutischen Zwischenprodukten. Die in diesem Leitfaden vorgestellten Methoden – direkte C-H-Aktivierung, regioselektive Halogenierung und gerichtete ortho-Metallierung mit anschließender Suzuki-Kreuzkupplung – stellen komplementäre und leistungsstarke Werkzeuge für den Synthesechemiker dar. Die Wahl der Methode hängt von der gewünschten Zielstruktur und der erforderlichen Regioselektivität ab. Durch die rationale Anwendung dieser Protokolle können Forscher und Entwickler die Synthese komplexer, biologisch aktiver Moleküle beschleunigen und die Entdeckung neuer Wirkstoffkandidaten vorantreiben.
Referenzen
-
Rueda-Espinosa, J., Ramanayake, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10). Verfügbar unter: --INVALID-LINK--
-
Rueda-Espinosa, J., Ramanayake, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Verfügbar unter: --INVALID-LINK--
-
Rueda-Espinosa, J., Ramanayake, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Verfügbar unter: --INVALID-LINK--
-
Al-Masum, M., & Islam, M. (2016). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Gowrisankar, S., et al. (2024). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Verfügbar unter: --INVALID-LINK--
-
Peña-López, M., et al. (2022). Triorganoindium Reagents in Rh-Catalyzed C–H Activation/C–C Cross-Coupling Reactions of 2-Arylpyridines. Molecules, 27(15), 4991. Verfügbar unter: --INVALID-LINK--
-
Gowrisankar, S., et al. (2024). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Verfügbar unter: --INVALID-LINK--
-
Ghaderi, A., et al. (2019). The C−H arylation of various arylpyridines with arylsilanes. [a] Reaction conditions. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Gowrisankar, S., et al. (2024). C–H activation of 2-phenyl pyridine by acylation with arylglycine derivatives. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Scott, P. J. H., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(33), 14311–14319. Verfügbar unter: --INVALID-LINK--
-
Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Verfügbar unter: --INVALID-LINK--
-
Aggarwal, V. K., et al. (2015). Lithiation- Borylation in Synthesis. University of Bristol. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Verfügbar unter: --INVALID-LINK--
-
Imperial Chemical Industries PLC. (1982). Halogenation of pyridine compounds. Google Patents. Verfügbar unter: --INVALID-LINK--
-
Singh, K., & Singh, S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. Verfügbar unter: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-(3,5-Dimethylphenyl)pyridine. PubChem Compound Database. Verfügbar unter: --INVALID-LINK--
-
Pattekar, R. S., & Balireddy, K. (2021). pharmacological activities of pyridine derivatives: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 896-911. Verfügbar unter: --INVALID-LINK--
-
Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Verfügbar unter: --INVALID-LINK--
-
Douglas, J., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Verfügbar unter: --INVALID-LINK--
-
Stan, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(21), 7247. Verfügbar unter: --INVALID-LINK--
-
Suzue, R. (1962). Biosynthesis of pyridine Derivatives. Vitamins, 25(4), 290-301. Verfügbar unter: --INVALID-LINK--
-
Ghorab, M. M., et al. (2010). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 15(11), 7826-7838. Verfügbar unter: --INVALID-LINK--
-
BASF SE. (2019). Halogenation of pyridine derivatives. Google Patents. Verfügbar unter: --INVALID-LINK--
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Verfügbar unter: --INVALID-LINK--
-
Douglas, J., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Verfügbar unter: --INVALID-LINK--
-
Al-Zoubi, R. M. (2013). Greener and regioselective lithiation of substituted pyridines. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Singh, P., et al. (2019). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Aggarwal, V. K., et al. (2021). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition, 60(21), 11436-11440. Verfügbar unter: --INVALID-LINK--
-
Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 332-343. Verfügbar unter: --INVALID-LINK--
-
Napp, M., et al. (2006). Pyridine based compounds useful as intermediates for pharmaceutical or agricultural end-products. Google Patents. Verfügbar unter: --INVALID-LINK--
-
Tabarov, A. V., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(2), M1598. Verfügbar unter: --INVALID-LINK--
-
Chinoin Gyogyszer es Vegyeszeti Termekek Gyara. (1988). Process for producing 3-cyano-pyridine derivatives and pharmaceutical compositions containing them as active components. Google Patents. Verfügbar unter: --INVALID-LINK--
-
Nippon Steel Chemical Co., Ltd. (2008). Method for producing quarter-pyridine derivative and intermediate of the same. Google Patents. Verfügbar unter: --INVALID-LINK--
References
- 1. wjpps.com [wjpps.com]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2019145176A1 - Halogenation of pyridine derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
Application Notes and Protocols for Cross-Coupling Reactions Using Pyridine Derivatives
Introduction: Navigating the Challenges of Pyridine Cross-Coupling
Pyridine and its derivatives are fundamental heterocyclic scaffolds, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the unique electronic properties of the pyridine ring introduce specific challenges to these otherwise robust methodologies.
The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the metal center of the catalyst. This can lead to catalyst inhibition or deactivation, ultimately resulting in lower yields and sluggish reactions. Furthermore, the electron-deficient nature of the pyridine ring can impact the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] A particularly notorious issue is the "2-pyridyl problem," where 2-pyridyl organometallic reagents, especially boronic acids, exhibit instability and poor reactivity in Suzuki-Miyaura cross-coupling reactions.[2]
This guide provides a comprehensive overview of the experimental setup for three key cross-coupling reactions involving pyridine derivatives: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. As a senior application scientist, this document is structured to provide not just step-by-step protocols, but also the underlying scientific rationale for experimental choices, troubleshooting guidance, and a foundation in authoritative literature to ensure scientific integrity.
PART 1: General Laboratory Setup for Inert Atmosphere Reactions
The catalytic cycles of palladium-catalyzed cross-coupling reactions involve sensitive Pd(0) species that are susceptible to oxidation. The presence of oxygen can lead to the formation of inactive palladium oxides, quenching the reaction. Therefore, maintaining an inert atmosphere by excluding oxygen and moisture is paramount for achieving high yields and reproducible results.
The Schlenk Line: Your Gateway to Air-Free Chemistry
A Schlenk line is a versatile apparatus that allows for the manipulation of air-sensitive compounds under an inert atmosphere, typically argon or nitrogen.[3][4] It consists of a dual manifold: one for vacuum and one for the inert gas, enabling the evacuation of air from the reaction vessel and backfilling with the inert gas.
Caption: Schematic of a standard Schlenk line setup.
Protocol: Preparing a Reaction Vessel under Inert Atmosphere
This protocol outlines the standard procedure for making a reaction flask inert using the evacuate-and-backfill method.[3][4][5][6]
-
Glassware Preparation: Ensure all glassware, including the reaction flask (typically a Schlenk flask), condenser, and magnetic stir bar, are thoroughly dried in an oven (e.g., overnight at >100 °C) to remove any adsorbed water.
-
Assembly: Assemble the hot glassware. For reactions requiring heating, attach a condenser. Seal all joints with a high-vacuum grease to ensure an airtight seal.
-
Connection to Schlenk Line: Connect the reaction flask to the Schlenk line via thick-walled rubber tubing.
-
Evacuate-and-Backfill Cycle:
-
Ensure the stopcock on the flask is open to the Schlenk line manifold.
-
Carefully open the flask to the vacuum manifold to evacuate the air.
-
Close the connection to the vacuum and slowly open the connection to the inert gas manifold to backfill the flask. You should observe a decrease in the bubbling rate of the oil bubbler as the flask fills.
-
Repeat this evacuate-and-backfill cycle at least three times to ensure a completely inert atmosphere.[4][7]
-
-
Adding Reagents:
-
Solids: Add solid reagents (e.g., catalyst, base, halide) to the flask under a positive flow of inert gas. This can be done by quickly removing a stopper and adding the solid through a powder funnel.
-
Liquids: Add degassed solvents and liquid reagents via a syringe through a rubber septum. To degas a solvent, bubble inert gas through it for 30-60 minutes or use the freeze-pump-thaw method for more sensitive reactions.[6]
-
PART 2: Suzuki-Miyaura Coupling of Pyridine Derivatives
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate.[8][9] When applied to pyridine derivatives, careful selection of the catalyst, ligand, and base is crucial to overcome the challenges posed by the pyridine nitrogen.
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The base plays a critical role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
This protocol provides a general procedure for the coupling of a halopyridine with an arylboronic acid.[11][12][13][14]
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. Temperatures can range from 80 °C to 110 °C depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Data Presentation: Representative Suzuki-Miyaura Couplings of Pyridine Derivatives
| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 71 | [12][14] |
| 2 | 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 90-95 | [13] |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 95 | [15] |
| 4 | 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 77 | [16] |
| 5 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 | 92 | [11] |
Troubleshooting Suzuki-Miyaura Reactions
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents (wet solvent/base) | - Use a pre-activated Pd(0) source or a more effective precatalyst.- Ensure thorough degassing of solvents and a robust inert atmosphere.- Use freshly dried solvents and anhydrous, finely ground base. |
| Homocoupling of Boronic Acid | - Presence of oxygen oxidizing Pd(0) to Pd(II)- Inefficient transmetalation | - Strictly exclude oxygen by ensuring a robust inert atmosphere.- Optimize the base and solvent system to facilitate transmetalation. |
| Protodeboronation | - Presence of water or protic sources- Inappropriate base | - Use anhydrous conditions and freshly dried reagents.- Screen different bases; sometimes a weaker, non-hydroxide base is preferable. |
PART 3: Buchwald-Hartwig Amination of Pyridine Derivatives
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[17] For pyridine substrates, the choice of ligand is particularly critical to achieve high yields and prevent catalyst deactivation.[7]
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][17][18]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Bulky, electron-rich phosphine ligands, often developed by the Buchwald group (e.g., XPhos, RuPhos), are highly effective as they promote both the oxidative addition and reductive elimination steps.[7]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine
This protocol is a general procedure for the amination of a halopyridine.[19][20][21][22]
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 3-bromo-2-aminopyridine (1.0 equiv), the amine (e.g., morpholine, 1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, 1.5-2.5 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., RuPhos, Xantphos, 4-8 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, THF, 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. Temperatures typically range from room temperature to 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Aminations of Pyridine Derivatives
| Entry | Pyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 83 | [20] |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85-95 | [19] |
| 3 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 60 | [22] |
| 4 | Aryl Bromide | 2-Aminopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 80-90 | [23] |
Troubleshooting Buchwald-Hartwig Aminations
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inappropriate ligand choice- Base is not strong enough or is wet- Catalyst poisoning by substrate | - Screen different ligands, particularly bulky biarylphosphines.- Use a stronger, anhydrous base (e.g., NaOt-Bu, LiHMDS).- Increase catalyst loading or use a more robust precatalyst. |
| Hydrodehalogenation | - β-hydride elimination from the amido complex | - Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines).- Lower the reaction temperature. |
| Difficulty with Primary Amines | - Formation of diarylated byproducts | - Use a ligand designed for primary amines (e.g., BrettPhos).- Carefully control the stoichiometry of the amine. |
PART 4: Sonogashira Coupling of Pyridine Derivatives
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[24][25] It typically employs a palladium catalyst and a copper(I) co-catalyst.
Mechanism of the Sonogashira Reaction
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[25][26][27]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
The copper cycle generates a copper acetylide species, which then participates in the transmetalation step of the palladium cycle. Copper-free protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[19][28]
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-iodopyridine with Phenylacetylene
This is a general procedure for the Sonogashira coupling of a halopyridine.[2][16][29][30]
-
Reaction Setup: In a Schlenk tube, add the halopyridine (e.g., 2-amino-3-iodopyridine, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), the copper co-catalyst (e.g., CuI, 5 mol%), and a ligand if necessary (e.g., PPh₃, 5 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF, THF, Et₃N) followed by the terminal alkyne (e.g., phenylacetylene, 1.2-1.5 equiv) and a base (e.g., Et₃N, which can also serve as the solvent).
-
Reaction: Heat the reaction mixture, typically between room temperature and 100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool to room temperature. If a solid precipitates, it can be filtered. Otherwise, dilute with an organic solvent, wash with water or ammonium chloride solution to remove the amine base and copper salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Sonogashira Couplings of Pyridine Derivatives
| Entry | Pyridine Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Amino-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 93 | [16] |
| 2 | 3-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 65 | [29] |
| 3 | 4-Iodopyridine | Phenylacetylene | Pd/Cu on Janus support | Et₃N | H₂O | 80 | 96 | [28] |
| 4 | 3-Bromopyridine-N-oxide | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | RT | 95 | [10] |
Troubleshooting Sonogashira Reactions
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Catalyst deactivation- Poorly reactive halide (e.g., chloride) | - Ensure strictly anaerobic conditions.- Use a more active catalyst system (different ligand or Pd source).- For chlorides, higher temperatures and more electron-rich ligands may be needed. |
| Glaser Homocoupling | - Copper-catalyzed oxidative coupling of the alkyne | - Run the reaction under strictly anaerobic conditions.- Use a copper-free protocol.- Add the alkyne slowly to the reaction mixture. |
| Difficulty with Volatile Alkynes | - Evaporation of the alkyne from the reaction mixture | - Use a sealed tube or a condenser.- Use a less volatile propyne surrogate if applicable. |
PART 5: Product Purification and Storage
The purification of pyridine derivatives can be challenging due to their basicity, which can cause tailing on silica gel chromatography.
Column Chromatography
-
Tailing Issue: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing of peaks.
-
Solution: To mitigate this, the silica gel can be deactivated by adding a small amount of a tertiary amine, such as triethylamine (0.5-1%), to the eluent system (e.g., ethyl acetate/hexanes).[1]
Recrystallization
Recrystallization is an effective method for purifying solid products, especially for removing small amounts of impurities.[31]
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for pyridine derivatives include ethanol, methanol, toluene, and mixtures with water or hexanes.[1][32]
-
Decolorization: If the crude product is highly colored due to oxidized impurities, a small amount of activated charcoal can be added to the hot solution before filtration. Be aware that this may reduce the overall yield.[1]
Storage
Many functionalized pyridines, especially aminopyridines, are susceptible to oxidation by air and light.[1]
-
Best Practice: Purified products should be stored in amber vials under an inert atmosphere (argon or nitrogen) and kept in a cool, dark place to prevent degradation.[1]
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 20. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
- 29. rsc.org [rsc.org]
- 30. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 31. LabXchange [labxchange.org]
- 32. Organic Syntheses Procedure [orgsyn.org]
A Robust and Scalable Suzuki-Miyaura Coupling Protocol for the Kilogram-Scale Production of 2-(3,5-Dimethylphenyl)pyridine
An Application Note for the Scale-Up Synthesis of 2-(3,5-Dimethylphenyl)pyridine
Abstract
This compound is a key structural motif and valuable intermediate in the development of pharmaceuticals and advanced materials. As demand for this compound transitions from laboratory-scale discovery to preclinical and commercial development, the need for a robust, scalable, and economically viable synthetic process becomes paramount. This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We detail a process optimized for safety, efficiency, and high purity, suitable for production on a multi-kilogram scale. The discussion emphasizes the rationale behind the selection of reagents, catalysts, and process parameters, offering insights into critical considerations for process chemists and drug development professionals.
Introduction and Strategic Rationale
The synthesis of biaryl compounds, particularly those involving pyridine rings, is a cornerstone of modern medicinal chemistry.[1] this compound serves as a crucial building block for numerous target molecules. While several methods exist for the formation of C(sp²)–C(sp²) bonds, the Suzuki-Miyaura cross-coupling reaction stands out as the preeminent choice for industrial applications.[2][3]
Why the Suzuki-Miyaura Coupling is a Superior Strategy for Scale-Up:
-
High Functional Group Tolerance: The reaction proceeds under mild conditions, tolerating a wide array of functional groups on both coupling partners, which minimizes the need for protecting group strategies.[4]
-
Commercial Availability of Reagents: The starting materials, 2-halopyridines and arylboronic acids, are widely available from commercial suppliers, ensuring a secure supply chain for large-scale manufacturing.
-
Favorable Safety and Environmental Profile: The reaction byproducts, primarily inorganic salts and boronic acid derivatives, are generally non-toxic and easily removed with aqueous work-ups, contributing to a greener process compared to alternatives like Stille (organotin) or Negishi (organozinc) couplings.[4][5]
-
Proven Scalability: The Suzuki-Miyaura reaction has been successfully implemented on multi-ton scales for the production of active pharmaceutical ingredients (APIs).[2][6]
This protocol focuses on the coupling of 2-bromopyridine with 3,5-dimethylphenylboronic acid. 2-Bromopyridine is selected over the less expensive 2-chloropyridine to ensure high reactivity and drive the reaction to completion, which is often a primary concern during initial scale-up to minimize downstream purification challenges arising from unreacted starting material.[7]
Process Chemistry and Parameter Optimization
The success of a scaled-up Suzuki coupling hinges on the careful selection of the catalyst system, base, and solvent. These components dictate reaction efficiency, impurity profiles, and overall process safety.
Catalyst System Selection: For large-scale operations, catalyst loading must be minimized to reduce costs and simplify the removal of residual palladium from the final product, a stringent requirement for pharmaceuticals. We have selected a modern palladium precatalyst system known for its high activity and stability.
-
Palladium Source & Ligand: We utilize SPhos-Pd-G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) . This second-generation Buchwald precatalyst is an air- and moisture-stable complex that is readily activated under reaction conditions. The SPhos ligand is highly effective for coupling with heteroaryl halides and allows for very low catalyst loadings (typically < 1 mol%).[2]
Solvent and Base Selection: The solvent system must ensure adequate solubility for all organic reagents and the inorganic base while allowing for a suitable reaction temperature.
-
Solvent: A biphasic system of 1,4-Dioxane and Water is employed. Dioxane is an excellent solvent for the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.[8]
-
Base: Potassium Carbonate (K₂CO₃) is a cost-effective and moderately strong base that provides excellent results without promoting significant side reactions, such as protodeboronation of the boronic acid.[9]
Safety and Thermal Hazard Analysis: The Suzuki-Miyaura coupling is an exothermic reaction.[10] Before proceeding with any scale-up, a thorough safety assessment is mandatory. It is strongly recommended that a reaction calorimetry (RC1) or differential scanning calorimetry (DSC) analysis be performed on a small scale to determine the heat of reaction (ΔHrxn) and the adiabatic temperature rise (ΔTad).[11] This data is critical for designing adequate cooling capacity in the plant reactor to prevent a thermal runaway scenario. The protocol described below incorporates a controlled addition of the limiting reagent at reaction temperature to manage heat evolution.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target scale of ~1.5 kg of the final product. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Table 1: Reagent Quantities and Properties
| Reagent | MW ( g/mol ) | Amount (kg) | Moles (mol) | Equivalents |
| 2-Bromopyridine | 158.01 | 1.58 | 10.0 | 1.0 |
| 3,5-Dimethylphenylboronic acid | 149.99 | 1.65 | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 | 20.0 | 2.0 |
| SPhos-Pd-G2 | 731.29 | 0.0366 | 0.05 | 0.005 (0.5 mol%) |
| 1,4-Dioxane | - | 12.6 L | - | 8 L/kg |
| Deionized Water | - | 3.2 L | - | 2 L/kg |
| Toluene (for extractions) | - | 10.0 L | - | - |
| Brine (sat. aq. NaCl) | - | 5.0 L | - | - |
Step-by-Step Procedure:
-
Reactor Setup and Inerting:
-
Set up a clean, dry, jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen/argon inlet.
-
Purge the entire system with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
-
Reagent Charging:
-
To the reactor, charge 3,5-dimethylphenylboronic acid (1.65 kg), potassium carbonate (2.76 kg), and the SPhos-Pd-G2 catalyst (36.6 g).
-
Add 1,4-dioxane (12.6 L) and deionized water (3.2 L).
-
Begin vigorous stirring to create a well-mixed slurry.
-
-
Reaction Execution:
-
Heat the reactor contents to 85-90 °C using the reactor jacket.
-
Once the temperature is stable, begin the slow, controlled addition of 2-bromopyridine (1.58 kg) via an addition funnel or pump over a period of 1-2 hours. CAUTION: Monitor the internal temperature closely during the addition. The reaction is exothermic, and the addition rate may need to be adjusted to maintain the temperature below 95 °C.
-
After the addition is complete, maintain the reaction mixture at 85-90 °C with continued stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small, quenched aliquots for analysis by HPLC or GC-MS. The reaction is typically complete within 4-6 hours, as indicated by the consumption of 2-bromopyridine (<1% remaining).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to ambient temperature (20-25 °C).
-
Add toluene (5.0 L) and deionized water (5.0 L) to the reactor. Stir for 15 minutes, then stop the stirrer and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the remaining organic layer with saturated aqueous sodium chloride (brine, 5.0 L). Separate the layers.
-
Transfer the organic layer to a clean reactor equipped for distillation.
-
-
Solvent Swap and Crystallization:
-
Concentrate the organic solution under vacuum to remove the toluene and any residual dioxane. The target is a concentrated, oily residue.
-
Add n-heptane (8.0 L) to the warm residue with stirring.
-
Cool the mixture slowly to 0-5 °C over 2-3 hours to induce crystallization. A thick, off-white slurry should form.
-
-
Filtration and Drying:
-
Filter the crystalline product using a Nutsche filter or a large Büchner funnel.
-
Wash the filter cake with cold n-heptane (2 x 2.0 L) to remove any remaining soluble impurities.
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
-
Final Product:
-
The expected yield is 1.47 - 1.65 kg (80-90%) of this compound as a white to off-white crystalline solid with a purity of >99% by HPLC.
-
Experimental Workflow Diagram
Caption: Process workflow for the scale-up synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Application Notes and Protocols for 2-(3,5-Dimethylphenyl)pyridine as a Versatile Building Block in Complex Molecule Synthesis
Introduction: The Strategic Value of the 2-Arylpyridine Scaffold
The 2-arylpyridine motif is a privileged scaffold in modern chemistry, forming the structural core of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2][3][4] Its prevalence stems from a unique combination of properties: the pyridine ring's nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metals, while the attached aryl group provides a platform for steric and electronic modifications.
Within this important class of compounds, 2-(3,5-Dimethylphenyl)pyridine emerges as a particularly valuable building block. The strategic placement of the two methyl groups on the phenyl ring introduces specific steric hindrance that can direct the regioselectivity of subsequent reactions and influence the conformational properties of the final molecule. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its utilization in the synthesis of complex molecular architectures.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N | PubChem[5] |
| Molecular Weight | 183.25 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 1101187-10-3 | PubChem[5] |
Applications in the Synthesis of Advanced Functional Molecules
The unique structural features of this compound make it a versatile precursor for a range of applications, particularly in the fields of medicinal chemistry and materials science.
Ligand Development for Photophysically Active Metal Complexes
The nitrogen atom of the pyridine ring in this compound serves as an excellent coordination site for transition metals. When incorporated into more complex ligand structures, this moiety can be used to create metal complexes with tailored photophysical properties.[6][7][8][9][10] These complexes find applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy. The dimethylphenyl group can influence the electronic properties of the ligand, thereby tuning the metal-to-ligand charge transfer (MLCT) processes that are often responsible for the observed fluorescence or phosphorescence.[6][7]
A Core Scaffold in Medicinal Chemistry
Pyridine-containing compounds represent a significant portion of FDA-approved drugs, highlighting the importance of this heterocycle in interacting with biological targets.[2][3] The 2-arylpyridine framework is a common feature in molecules designed to exhibit a range of biological activities, including anticancer and anti-inflammatory properties.[2][11][12] The substitution pattern of this compound can be exploited to control the molecule's interaction with specific enzyme active sites or receptors.
A Substrate for Palladium-Catalyzed C-H Functionalization
A major application of this compound is as a substrate in transition metal-catalyzed C-H activation reactions.[13][14] The pyridine nitrogen can act as a directing group, facilitating the selective functionalization of the ortho C-H bonds on the phenyl ring. This powerful synthetic strategy allows for the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route to complex molecules.[13][14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylpyridines
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds.[1][15] This protocol details the coupling of a 2-halopyridine with (3,5-dimethylphenyl)boronic acid to synthesize this compound.
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C13H13N | CID 55253025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Role of the Environment Polarity on the Photophysical Properties of Mesogenic Hetero-Polymetallic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Topic: High-Throughput Screening of 2-(3,5-Dimethylphenyl)pyridine Derivatives
An Application Note and Protocol from a Senior Application Scientist
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast range of biological activities, making them attractive starting points for drug discovery campaigns.[3][] This application note provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of novel 2-(3,5-Dimethylphenyl)pyridine derivative libraries. We present a detailed protocol using a fluorescence-based kinase inhibition assay as a representative model, applicable to a wide range of enzyme targets.[5][6] The guide covers critical aspects from initial assay development and optimization to the primary screen, data analysis, and hit confirmation, establishing a self-validating workflow designed for robustness and reproducibility.
Introduction: The Rationale for Screening Phenylpyridine Scaffolds
The 2-phenylpyridine motif and its analogs are of significant interest in drug discovery due to their structural rigidity and capacity for diverse molecular interactions, including hydrogen bonding via the pyridine nitrogen and π-π stacking.[2] The specific 2-(3,5-Dimethylphenyl) substitution pattern offers a unique vector for exploring structure-activity relationships (SAR), where the dimethyl groups can influence binding pocket interactions, solubility, and metabolic stability.
High-throughput screening (HTS) is the gold-standard methodology for rapidly interrogating large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[7][8] The objective of this guide is to provide researchers, scientists, and drug development professionals with an adaptable and robust protocol for screening libraries of this compound derivatives to identify potent and selective modulators of protein kinases, a critical class of drug targets implicated in oncology, immunology, and neurology.
Assay Principle: Fluorescence Polarization for Kinase Inhibition
For this protocol, we will utilize a Fluorescence Polarization (FP) competition assay. This method is exceptionally well-suited for HTS due to its homogeneous "mix-and-read" format, sensitivity, and stability.[9]
The Causality Behind the Choice: Unlike complex, multi-step ELISA or radioactive assays, FP assays require no wash steps, which minimizes variability and makes them highly amenable to automation.[10] The principle relies on the change in the tumbling rate of a fluorescently labeled molecule (a tracer) in solution.
-
Low Polarization State: A small fluorescent tracer (e.g., a labeled ATP-competitive ligand) tumbles rapidly in solution, depolarizing the emitted light when excited by polarized light.
-
High Polarization State: When the kinase binds to the tracer, the resulting larger complex tumbles much more slowly, and the emitted light remains highly polarized.
-
Inhibition Detection: Active inhibitors from the this compound library will compete with the tracer for the kinase's ATP-binding site. This displaces the tracer, causing it to tumble freely again and leading to a decrease in fluorescence polarization. This signal decrease is directly proportional to the inhibitor's binding affinity.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 10. dispendix.com [dispendix.com]
Application Notes and Protocols for the Metal-Free Synthesis of Substituted Pyridines
Introduction: The Enduring Importance of the Pyridine Scaffold and the Shift Towards Sustainable Synthesis
The pyridine ring is a cornerstone of modern medicinal chemistry and drug development. Its prevalence in a vast number of FDA-approved drugs is a testament to its unique physicochemical properties, which allow for a diverse range of interactions with biological targets. The ability to fine-tune these properties through the introduction of various substituents is of paramount importance in the design of new therapeutic agents.
While traditional methods for pyridine synthesis have often relied on transition-metal catalysis, there is a growing and necessary shift towards more sustainable and cost-effective metal-free approaches. These methods not only circumvent the potential for heavy metal contamination in active pharmaceutical ingredients (APIs) but also often offer milder reaction conditions, greater functional group tolerance, and unique mechanistic pathways, providing access to novel pyridine derivatives.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of several robust metal-free methods for the synthesis of substituted pyridines. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the critical "why" behind the experimental choices. Detailed, field-proven protocols and extensive data on substrate scope are presented to empower you to select and implement the optimal synthetic strategy for your specific research needs.
Classical Cyclocondensation Strategies: Time-Tested and Reliable
The construction of the pyridine ring through the condensation of acyclic precursors represents the foundation of pyridine synthesis. These methods, while classical, remain highly relevant due to their operational simplicity and the use of readily available starting materials.
The Bohlmann-Rahtz Pyridine Synthesis: A Versatile Route to 2,3,6-Trisubstituted Pyridines
The Bohlmann-Rahtz synthesis is a powerful two-step method that involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate, after a heat-induced E/Z isomerization, undergoes cyclodehydration to yield the 2,3,6-trisubstituted pyridine[1][2][3]. The use of an ynone is a key feature, as it obviates the need for a separate oxidation step to achieve the aromatic pyridine ring, a common requirement in related syntheses like the Hantzsch reaction[2].
Mechanism and Rationale:
The reaction is initiated by a Michael addition of the enamine to the ethynylketone. The subsequent proton transfer leads to the formation of a 2Z-4E-heptadien-6-one intermediate. The critical step is the thermal isomerization to the 2E-4E isomer, which can then undergo a 6π-electrocyclization followed by dehydration to afford the aromatic pyridine. Modern modifications often employ acid catalysis (Brønsted or Lewis acids) to promote both the initial conjugate addition and the final cyclodehydration, allowing the reaction to proceed at significantly lower temperatures and often in a one-pot fashion[2].
Experimental Workflow: Bohlmann-Rahtz Synthesis
Caption: A generalized workflow for the one-pot acid-catalyzed Bohlmann-Rahtz pyridine synthesis.
Detailed Protocol: Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate
This protocol is a representative example of a one-pot, acid-catalyzed Bohlmann-Rahtz reaction.
-
Materials:
-
Ethyl β-aminocrotonate (1.29 g, 10 mmol)
-
1-Phenyl-2-propyn-1-one (1.30 g, 10 mmol)
-
Toluene (10 mL)
-
Glacial Acetic Acid (2 mL)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol).
-
Add toluene (10 mL) and glacial acetic acid (2 mL) to the flask.
-
Heat the reaction mixture to 50 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-36 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate.
-
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Substrate Scope and Yields:
The Bohlmann-Rahtz synthesis is compatible with a wide range of substituents on both the enamine and the ethynylketone.
| Entry | Enamine (R¹) | Ethynylketone (R², R³) | Product | Yield (%) | Reference |
| 1 | COOEt | Me, Ph | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | 85 | --INVALID-LINK-- |
| 2 | COOEt | Me, Me | Ethyl 2,6-dimethylpyridine-3-carboxylate | 90 | --INVALID-LINK-- |
| 3 | CN | Me, Ph | 2-Methyl-6-phenylpyridine-3-carbonitrile | 88 | --INVALID-LINK-- |
| 4 | COMe | Me, p-Tolyl | 1-(2-Methyl-6-(p-tolyl)pyridin-3-yl)ethan-1-one | 82 | --INVALID-LINK-- |
The Guareschi-Thorpe Condensation: Access to Functionalized 2-Pyridones
The Guareschi-Thorpe condensation is a classic multi-component reaction for the synthesis of 2-pyridone derivatives[4][5][6]. It typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base, with ammonia or an ammonium salt serving as the nitrogen source[4][7]. This method is particularly valuable for producing highly functionalized pyridones, which are important intermediates in medicinal chemistry.
Mechanism and Rationale:
The reaction proceeds through a series of condensation and cyclization steps. Initially, a Knoevenagel condensation occurs between the 1,3-dicarbonyl compound and the active methylene of the cyanoacetamide/ester. The resulting intermediate then undergoes an intramolecular cyclization via attack of the amide/amine nitrogen onto one of the carbonyl groups. Subsequent dehydration leads to the formation of the 2-pyridone ring. Recent advancements have focused on developing more environmentally friendly conditions, such as using water as a solvent and ammonium carbonate as both the nitrogen source and a mild base[7][8].
Experimental Workflow: Guareschi-Thorpe Condensation
Caption: A generalized workflow for the Guareschi-Thorpe synthesis of 2-pyridones under aqueous conditions.
Detailed Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
This protocol exemplifies a green and efficient modification of the Guareschi-Thorpe condensation[4].
-
Materials:
-
Cyanoacetamide (0.84 g, 10 mmol)
-
Acetylacetone (1.00 g, 10 mmol)
-
Ammonium carbonate (1.92 g, 20 mmol)
-
Water (10 mL)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask, suspend cyanoacetamide (0.84 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a mixture of water (10 mL) and ethanol (10 mL).
-
Heat the mixture at 80 °C with stirring for 4 hours.
-
After the reaction is complete, cool the flask to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold water and then dry it under vacuum to obtain the pure 3-cyano-4,6-dimethyl-2-pyridone.
-
-
Characterization: The product can be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Substrate Scope and Yields:
This method is applicable to a variety of 1,3-dicarbonyls and cyano-containing starting materials.
| Entry | 1,3-Dicarbonyl (R¹, R²) | Cyano-Compound | Product | Yield (%) | Reference |
| 1 | Acetylacetone | Cyanoacetamide | 3-Cyano-4,6-dimethyl-2-pyridone | 95 | --INVALID-LINK-- |
| 2 | Ethyl acetoacetate | Cyanoacetamide | 3-Cyano-6-methyl-4-hydroxy-2-pyridone | 92 | --INVALID-LINK-- |
| 3 | Dibenzoylmethane | Cyanoacetamide | 3-Cyano-4,6-diphenyl-2-pyridone | 88 | --INVALID-LINK-- |
| 4 | Acetylacetone | Ethyl cyanoacetate | Ethyl 2-hydroxy-4,6-dimethylnicotinate | 96 | --INVALID-LINK-- |
Modern Metal-Free Strategies: Cascade and Organocatalytic Approaches
Recent years have witnessed a surge in the development of elegant and highly efficient metal-free methods for pyridine synthesis that rely on cascade (or domino) reactions and organocatalysis. These approaches often allow for the construction of complex, highly substituted pyridines in a single step from simple precursors, embodying the principles of atom and step economy.
Domino Reactions of Enaminones and Aldehydes
An exemplary modern approach involves the domino reaction of primary enaminones or enaminoesters with aldehydes, promoted by a strong Brønsted acid like triflic acid (TfOH). This method allows for the synthesis of fully substituted pyridines through the cascade generation of two C-C bonds and one C-N bond.
Mechanism and Rationale:
The proposed mechanism initiates with the acid-catalyzed reaction between the enaminone and two molecules of the aldehyde to form a key intermediate. This intermediate then undergoes an intramolecular cyclization and subsequent aromatization via elimination of water to furnish the polysubstituted pyridine. The use of a strong acid is crucial for activating the reactants and driving the cascade sequence.
Reaction Mechanism: Domino Synthesis of Polysubstituted Pyridines
Caption: A simplified mechanistic pathway for the domino synthesis of fully substituted pyridines.
Detailed Protocol: Synthesis of Ethyl 2-methyl-4,6-diphenylnicotinate
-
Materials:
-
Ethyl 3-amino-2-butenoate (1.29 g, 10 mmol)
-
Benzaldehyde (2.12 g, 20 mmol)
-
Triflic acid (TfOH, 0.15 g, 1 mmol)
-
1,2-Dichloroethane (DCE, 20 mL)
-
-
Procedure:
-
To a solution of ethyl 3-amino-2-butenoate (1.29 g, 10 mmol) and benzaldehyde (2.12 g, 20 mmol) in 1,2-dichloroethane (20 mL), add triflic acid (0.15 g, 1 mmol) at room temperature.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Substrate Scope and Yields:
| Entry | Enaminone (R¹) | Aldehyde (R²) | Product | Yield (%) | Reference |
| 1 | Ethyl 3-amino-2-butenoate | Benzaldehyde | Ethyl 2-methyl-4,6-diphenylnicotinate | 85 | --INVALID-LINK-- |
| 2 | 3-Aminobut-2-en-2-one | 4-Chlorobenzaldehyde | 1-(4,6-bis(4-chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one | 82 | --INVALID-LINK-- |
| 3 | Ethyl 3-amino-2-butenoate | 2-Naphthaldehyde | Ethyl 2-methyl-4,6-di(naphthalen-2-yl)nicotinate | 78 | --INVALID-LINK-- |
Organocatalytic and Photochemical Methods: The New Frontier
Organocatalysis and photochemistry have emerged as powerful tools for the metal-free synthesis and functionalization of pyridines, offering unique reactivity and selectivity.
Organocatalytic Allylation of Pyridines:
A notable example is the photochemical organocatalytic functionalization of pyridines with radicals derived from allylic C-H bonds[9][10]. This method utilizes a dithiophosphoric acid that acts as a multifunctional catalyst: a Brønsted acid to activate the pyridine, a single-electron transfer (SET) reductant for the pyridinium ion, and a hydrogen atom abstractor to generate an allylic radical[9][10]. The resulting pyridinyl and allylic radicals then couple with high regioselectivity.
Detailed Protocol: Photochemical Organocatalytic Allylation of Pyridine
-
Materials:
-
Pyridine (0.2 mmol)
-
Cyclohexene (2.0 mmol)
-
Dithiophosphoric acid catalyst (e.g., A2, 20 mol%)
-
Acetone (solvent)
-
365 nm LED light source
-
-
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve pyridine (0.2 mmol) and the dithiophosphoric acid catalyst (0.04 mmol) in acetone.
-
Add cyclohexene (2.0 mmol) to the solution.
-
Seal the vial and irradiate the mixture with a 365 nm LED at 35 °C for 16 hours with stirring.
-
After the reaction, remove the solvent in vacuo and purify the residue by column chromatography to isolate the allylated pyridine product.
-
Substrate Scope and Yields:
This method demonstrates broad scope for both the pyridine and the allylic substrate[9][10].
| Entry | Pyridine | Allylic Substrate | Product | Yield (%) | Reference |
| 1 | Pyridine | Cyclohexene | 4-Cyclohex-2-en-1-ylpyridine | 67 | --INVALID-LINK-- |
| 2 | 3-Methylpyridine | Cyclohexene | 4-Cyclohex-2-en-1-yl-3-methylpyridine | 75 | --INVALID-LINK-- |
| 3 | Pyridine | 1-Octene | 4-(Oct-2-en-1-yl)pyridine | 55 | --INVALID-LINK-- |
Conclusion and Future Outlook
The metal-free synthesis of substituted pyridines has evolved significantly, moving from classical condensation reactions to highly sophisticated cascade and organocatalytic strategies. The methods presented in this guide offer a diverse toolbox for the modern synthetic chemist, enabling the construction of a wide array of pyridine derivatives with high efficiency and control.
The Bohlmann-Rahtz and Guareschi-Thorpe reactions remain workhorses for the synthesis of specific classes of substituted pyridines, and their modern modifications have greatly enhanced their practicality. The advent of domino reactions and, more recently, organocatalytic and photochemical methods, has opened up new avenues for the construction of complex pyridine scaffolds under mild and environmentally benign conditions.
As the demand for novel and structurally diverse pyridine-containing molecules continues to grow, particularly in the pharmaceutical industry, the development of new and innovative metal-free synthetic methods will undoubtedly remain a vibrant and important area of research. The future will likely see the emergence of even more elegant and efficient strategies that push the boundaries of what is possible in heterocyclic synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Guareschi-Thorpe Condensation [drugfuture.com]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. recercat.cat [recercat.cat]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Dimethylphenyl)pyridine
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a comprehensive technical support resource for the synthesis of 2-(3,5-Dimethylphenyl)pyridine. The 2-arylpyridine scaffold is a critical structural motif in numerous pharmaceutical agents and functional materials.[1] Achieving high yields in its synthesis is paramount for efficient research and development. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide rapid, targeted solutions to specific problems you may encounter during your experiments.
General Issues & Initial Checks
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the first things I should check?
A1: Low yields can often be traced back to fundamental aspects of the experimental setup and reagents. Before delving into more complex optimizations, a systematic check of the following is recommended:
-
Reagent Quality and Purity:
-
Aryl Halide/Electrophile: Ensure the purity of your 2-substituted pyridine electrophile (e.g., 2-chloropyridine, 2-bromopyridine). The reactivity trend is generally I > Br > OTf >> Cl.[2] While 2-chloropyridines are cost-effective, they often demand more active catalyst systems.[2]
-
Organometallic Reagent: The stability of your organoboron, organotin, or organozinc reagent is critical. For instance, boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[3] Using fresh, high-purity reagents is crucial.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[3] Ensure they have been stored correctly under an inert atmosphere and are not degraded.
-
-
Reaction Atmosphere and Solvent Degassing:
-
Many cross-coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst.[3] It is imperative to establish and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Thoroughly degas your solvents. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method.
-
-
Base Purity and Handling: The choice and quality of the base are crucial. Ensure it is of high purity and has been stored in a desiccator to prevent moisture absorption, which can interfere with the reaction.
Method-Specific Troubleshooting
This section delves into issues related to the most common synthetic strategies for 2-arylpyridines.
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds.[4]
Q2: I'm observing significant protodeboronation of my 3,5-dimethylphenylboronic acid in my Suzuki-Miyaura reaction. How can I minimize this?
A2: Protodeboronation is a common side reaction that consumes your boronic acid and reduces the yield.[5] Here are several strategies to mitigate it:
-
Choice of Base: The base plays a crucial role in the catalytic cycle but can also promote protodeboronation. Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[3]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can act as a proton source. Employing anhydrous conditions with a suitable base can help minimize protodeboronation.[3]
-
Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[3]
Q3: My Suzuki-Miyaura coupling of 2-chloropyridine with 3,5-dimethylphenylboronic acid is not proceeding. What can I do?
A3: 2-Chloropyridines are less reactive than their bromo or iodo counterparts.[2] To drive the reaction to completion, you may need to:
-
Use a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu research groups, which are known to facilitate the coupling of aryl chlorides.[6]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the less reactive aryl chloride.
-
Alternative Electrophiles: If feasible, switching to 2-bromopyridine or using an alternative electrophile like PyFluor (pyridine-2-sulfonyl fluoride) can significantly improve reactivity.[4][7]
The Stille reaction involves the coupling of an organotin compound with an organic electrophile.[8]
Q4: I'm having difficulty removing tin byproducts from my Stille coupling reaction mixture. What are the best purification strategies?
A4: The removal of tin residues is a notorious challenge in Stille couplings due to their toxicity.[9] Here are some effective methods:
-
Aqueous Workup with KF: During the workup, washing the organic layer with an aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.
-
Chromatography on Silica Gel: While standard silica gel chromatography can be effective, doping the silica with a small amount of triethylamine (Et₃N) can help in retaining the slightly acidic tin byproducts.
-
Use of Tin Scavengers: Several commercially available scavengers are designed to bind and remove tin residues from reaction mixtures.
Q5: I'm observing homocoupling of my 3,5-dimethylphenyltin reagent in my Stille reaction. How can I prevent this?
A5: Homocoupling is a common side reaction in Stille couplings.[8] It can be minimized by:
-
Controlling the Reaction Temperature: Lowering the reaction temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.
-
Optimizing the Palladium Catalyst: The choice of palladium precursor and ligand can influence the extent of homocoupling. Experimenting with different catalyst systems may be beneficial.
-
Careful Addition of Reagents: Adding the organotin reagent slowly to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.
The Negishi coupling utilizes an organozinc reagent.[10]
Q6: My Negishi coupling reaction is sensitive to air and moisture, leading to inconsistent yields. How can I improve reproducibility?
A6: Organozinc reagents are indeed more sensitive than their boron and tin counterparts.[6] Strict adherence to anhydrous and anaerobic techniques is crucial:
-
Schlenk Line or Glovebox Techniques: All manipulations, including the preparation and transfer of the organozinc reagent, should be performed under an inert atmosphere using a Schlenk line or in a glovebox.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
In Situ Generation of the Organozinc Reagent: Generating the organozinc reagent in the same pot just before the coupling reaction can minimize decomposition due to handling and transfer.[11]
Direct arylation offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.[1]
Q7: My direct arylation of pyridine with 3,5-dimethylbromobenzene is giving a mixture of regioisomers. How can I achieve selectivity for the 2-position?
A7: Achieving regioselectivity in the direct arylation of pyridines can be challenging.[12][13] A highly effective strategy is to use pyridine N-oxide as the substrate.
-
Pyridine N-Oxide Strategy: The direct arylation of pyridine N-oxides with aryl bromides, catalyzed by palladium, occurs with excellent yield and complete selectivity for the 2-position.[1] The resulting 2-arylpyridine N-oxide can then be easily deoxygenated to afford the desired 2-arylpyridine.[14]
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of this compound via Suzuki-Miyaura coupling.
Materials:
-
2-Bromopyridine
-
3,5-Dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 eq.), 3,5-dimethylphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Under a positive flow of argon, add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Expected Yield Range |
| Catalyst | Pd(dppf)Cl₂ | 70-85% |
| Base | Na₃PO₄ | 65-80%[4] |
| Solvent | Dioxane/H₂O (4:1) | 70-85% |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Protocol 2: Direct C-H Arylation via Pyridine N-Oxide
This two-step protocol offers high regioselectivity for the 2-position.[1]
Step 1: Synthesis of this compound N-oxide
Materials:
-
Pyridine N-oxide
-
1-Bromo-3,5-dimethylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃-HBF₄)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a glovebox, combine pyridine N-oxide (1.0 mmol, 1.0 eq.), 1-bromo-3,5-dimethylbenzene (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.03 mmol, 3 mol%), tri-tert-butylphosphine tetrafluoroborate (0.06 mmol, 6 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.) in a vial.
-
Add N,N-dimethylacetamide (2 mL) and seal the vial.
-
Heat the reaction mixture to 120 °C for 16-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 2: Deoxygenation of this compound N-oxide
Materials:
-
This compound N-oxide
-
Triphenylphosphine (PPh₃)
-
Toluene
Procedure:
-
Dissolve this compound N-oxide (1.0 mmol, 1.0 eq.) in toluene (10 mL).
-
Add triphenylphosphine (1.2 mmol, 1.2 eq.).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Visualizing the Mechanisms
Understanding the catalytic cycles is key to troubleshooting.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Workflow for direct arylation via pyridine N-oxide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Arylpyridine Compounds
Welcome to the technical support center for the purification of 2-arylpyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of molecules. 2-Arylpyridines are crucial structural motifs in pharmaceuticals, functional materials, and as ligands in catalysis.[1][2][3][4] Their purity is paramount for reliable downstream applications and biological testing.
This resource provides a structured yet flexible approach to troubleshooting, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Foundational Purification Strategies & Troubleshooting
This section covers the most common purification techniques—column chromatography, crystallization, and acid-base extraction—and addresses the typical issues that arise with each.
Flash Column Chromatography
Flash column chromatography is a primary tool for purifying 2-arylpyridines from reaction mixtures.[5] The separation is based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.[6]
Troubleshooting Guide: Flash Column Chromatography
Question: My 2-arylpyridine is streaking or showing poor separation on the TLC plate and column. What's happening?
Answer: This is a classic issue with basic compounds like pyridines on standard silica gel. The acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of the basic pyridine nitrogen, causing tailing and poor resolution.[7][8]
-
Causality: The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This protonation or strong hydrogen bonding causes the compound to "stick" to the stationary phase, leading to band broadening and streaking.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.[9][10]
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system. The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them from your 2-arylpyridine and allowing for a much cleaner separation.[9][10]
-
Ammonia in Methanol: For more polar systems, a solution of 10% ammonia in methanol can be used as the polar component with a solvent like dichloromethane.[7]
-
Question: I'm having trouble separating my 2-arylpyridine from a non-polar impurity. How do I improve resolution?
Answer: Optimizing your solvent system is key. If your compound and the impurity have very different polarities, a gradient elution is often more effective than an isocratic (constant solvent mixture) one.
-
Step-Gradient Elution:
-
Start with a very non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate) to elute the non-polar impurities first.[9]
-
Once the non-polar spot is off the column (monitored by TLC), increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute your desired 2-arylpyridine.
-
-
Shallow Gradient: For impurities with close Rf values, a slow, continuous gradient may be necessary for optimal separation.
Question: My 2-arylpyridine seems to be decomposing on the column. Why?
Answer: Some substituted 2-arylpyridines can be sensitive to the acidic environment of silica gel, especially if they contain acid-labile functional groups.[11]
-
Solution:
-
Neutralize the Silica: As mentioned above, adding triethylamine to the eluent can create a less acidic environment.[10]
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or reversed-phase silica (C18) for particularly sensitive compounds.
-
Speed: Minimize the time the compound spends on the column by using a slightly more polar solvent system to increase its elution speed, though this may compromise separation.
-
Experimental Protocol: Flash Column Chromatography of a 2-Arylpyridine
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of ~0.2-0.3 for your target compound in a system containing 1% triethylamine.[10]
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool, followed by a thin layer of sand.[6][8]
-
Prepare a slurry of silica gel in your initial, non-polar eluent and pour it into the column, ensuring no air bubbles are trapped.[6] Gently tap the column to ensure even packing.
-
Add a protective layer of sand on top of the silica bed.[8]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane).
-
For "dry loading," which often gives better resolution, adsorb the dissolved crude product onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder, then carefully add this to the top of the column.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect fractions and analyze them by TLC to identify which contain your purified product.[5]
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation: Common Solvent Systems
| Polarity of 2-Arylpyridine | Non-Polar Component | Polar Component | Modifier (if needed) |
| Non-polar | Hexanes/Heptane | Ethyl Acetate or Diethyl Ether | 0.5-2% Triethylamine |
| Moderately Polar | Dichloromethane | Ethyl Acetate or Methanol | 0.5-2% Triethylamine |
| Polar | Dichloromethane | Methanol | 0.5-2% Triethylamine or NH₄OH in MeOH |
Data synthesized from multiple sources.[7][9][12]
Crystallization
Crystallization is a powerful technique for obtaining highly pure solid 2-arylpyridines. It relies on the principle that the desired compound will be soluble in a hot solvent but insoluble upon cooling, while impurities remain in solution.
Troubleshooting Guide: Crystallization
Question: My compound won't crystallize, it just oils out. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Causality: The compound is coming out of solution as a liquid instead of forming a crystal lattice. This can be due to the solvent being too non-polar for the compound or cooling the solution too rapidly.
-
Solutions:
-
Add a More Polar Co-solvent: If your compound has oiled out, add a small amount of a more polar solvent in which it is more soluble to redissolve the oil. Then, allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Question: I have very low recovery after crystallization. How can I improve my yield?
Answer: This typically means your compound has significant solubility in the cold solvent.
-
Solutions:
-
Change the Solvent System: Find a solvent or solvent pair in which your compound is less soluble at low temperatures. A good screening method is to test the solubility of a small amount of your compound in various solvents at room temperature and with heating.
-
Reduce the Amount of Solvent: Using the minimum amount of hot solvent required to fully dissolve your compound is critical. Excess solvent will keep more of your product in solution upon cooling.
-
Cool for Longer/Colder: Ensure the solution is thoroughly cooled, perhaps in an ice bath or refrigerator, to maximize precipitation.
-
Acid-Base Extraction
The basicity of the pyridine nitrogen provides a powerful chemical handle for purification via acid-base extraction. This technique is excellent for separating 2-arylpyridines from neutral or acidic impurities.[13][14]
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying a 2-arylpyridine using acid-base extraction.
Troubleshooting Guide: Acid-Base Extraction
Question: After basifying the aqueous layer, my product isn't extracting back into the organic solvent. Why?
Answer: There are two common reasons for this: incomplete basification or the formation of a highly water-soluble salt.
-
Incomplete Basification: The pyridinium salt is water-soluble. You must add enough base to deprotonate it back to the neutral, organic-soluble form.
-
Solution: Check the pH of the aqueous layer with pH paper. Continue adding base (e.g., 2M NaOH) until the solution is strongly basic (pH > 10).
-
-
Highly Polar Substituents: If your 2-arylpyridine has very polar functional groups (e.g., -OH, -COOH), it may retain some water solubility even in its neutral form.
-
Solution: Use a more polar organic solvent for the extraction, such as ethyl acetate or even a mixture of dichloromethane/isopropanol. You may also need to perform multiple extractions (3-5 times) to recover all the product.
-
Part 2: Advanced & Specialized Purification Scenarios
Dealing with Metal Impurities
2-Arylpyridines are often synthesized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).[15] Residual transition metals can be problematic for biological applications and downstream chemistry.
Question: How can I remove residual palladium from my 2-arylpyridine?
Answer: Trace metals can be challenging to remove by standard chromatography.
-
Metal Scavenging:
-
Chelating Agents: The bidentate nature of the 2-arylpyridine motif itself is a powerful chelator for many metals.[16][17] Sometimes, impurities are not free metal particles but metal complexes with your product. A wash with an aqueous solution of a strong chelator like EDTA can sometimes remove the metal.
-
Activated Carbon: Stirring a solution of your crude product with activated carbon for a few hours can adsorb metal impurities. However, this can also lead to loss of product, so it should be used judiciously.
-
Specialized Silica Gels: There are commercially available silica gels functionalized with metal-scavenging groups (e.g., thiol groups) that can be very effective.
-
Purification of Thermally Labile or High-Boiling Point Compounds
Question: My 2-arylpyridine is a high-boiling liquid and may decompose with heat. How can I purify it?
Answer: Standard distillation may not be feasible.
-
Kugelrohr Distillation: This technique allows for distillation of small quantities of high-boiling point liquids under high vacuum, which significantly lowers the required temperature.
-
Column Chromatography: As described in section 1.1, this is often the best method for non-volatile or thermally sensitive compounds.
Part 3: Frequently Asked Questions (FAQs)
Q1: My purified 2-arylpyridine is a colorless oil, but it turns yellow/brown on storage. What is happening?
A1: Pyridine-containing compounds can be susceptible to oxidation, especially in the presence of light and air.[18] The N-oxide is a common degradation product.[18] For long-term storage, keep the compound under an inert atmosphere (nitrogen or argon) in a dark, sealed vial, preferably at low temperatures.
Q2: I'm trying to remove residual pyridine used as a solvent. Co-evaporation with toluene isn't working completely. What else can I do?
A2: While co-evaporation with toluene is a common method, a dilute acid wash is much more effective.[19] Dissolve your product in a solvent like ethyl acetate and wash it with 1% aqueous HCl. The pyridine will be protonated and move into the aqueous layer. Then, wash with saturated sodium bicarbonate to remove residual acid, followed by brine, and dry the organic layer.[13][19]
Q3: Can I use reversed-phase chromatography for my 2-arylpyridine?
A3: Yes, reversed-phase flash chromatography is an excellent alternative, especially for more polar 2-arylpyridines. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[12] If your compound is basic, adding a modifier like formic acid or ammonium hydroxide to the mobile phase can improve peak shape.[12][20]
References
- 1. [PDF] Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in-situ Diazotization of Anilines. | Semantic Scholar [semanticscholar.org]
- 2. Simple Access to 2-Arylpyridines - ChemistryViews [chemistryviews.org]
- 3. Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxypyridinone Journey into Metal Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. biotage.com [biotage.com]
Technical Support Center: Synthesis of 2-(3,5-Dimethylphenyl)pyridine
Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethylphenyl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important biaryl intermediate. We will address common challenges, focusing on the identification and mitigation of side products frequently encountered during palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling to synthesize this compound. What are the most common impurities I should anticipate in my crude reaction mixture?
When synthesizing this compound via the Suzuki-Miyaura coupling of a 2-halopyridine (e.g., 2-bromopyridine) with 3,5-dimethylphenylboronic acid, you should be prepared for three primary side products.[1][2] Their formation is intrinsically linked to the catalytic cycle and the stability of the reagents.
-
m-Xylene (from Protodeboronation): This is often the most prevalent side product. It arises from the cleavage of the carbon-boron bond of your 3,5-dimethylphenylboronic acid and its replacement with a proton from the reaction medium.[3][4] This process, known as protodeboronation, can be catalyzed by acid or base and is a common decomposition pathway for arylboronic acids.[5][6][7]
-
3,3',5,5'-Tetramethyl-1,1'-biphenyl (from Homocoupling): This symmetrical biaryl is the result of the palladium catalyst coupling two molecules of 3,5-dimethylphenylboronic acid together.[8][9] This undesired reaction can compete with the desired cross-coupling, particularly at high catalyst loadings or when the transmetalation step is slow.
-
2,2'-Bipyridine (from Homocoupling): Similar to the boronic acid, the 2-halopyridine starting material can also undergo homocoupling to form a dimer, though this is often less prevalent than the boronic acid homocoupling.
Understanding the propensity of your specific substrates and conditions to favor these pathways is the first step in optimizing your reaction for purity and yield.
Q2: My reaction has stalled, and I observe a fine black precipitate. What is happening and how can I fix it?
The black precipitate is almost certainly palladium black, which is the catalytically inactive, agglomerated form of Pd(0).[10] Its formation signifies catalyst decomposition or "death," which effectively halts the catalytic cycle. This is a common failure mode in palladium-catalyzed reactions.
Causality & Troubleshooting:
-
Ligand Dissociation/Oxidation: The phosphine ligands that stabilize the Pd(0) center can dissociate or be oxidized, leaving the palladium center exposed and prone to aggregation. This is often exacerbated by high temperatures or the presence of oxygen.
-
Slow Reductive Elimination: If the final step of the catalytic cycle (reductive elimination to form the product) is slow, the active catalyst can be susceptible to decomposition pathways.
Preventative Measures:
-
Use Robust Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[11] These form more stable complexes with palladium, protecting it from decomposition.
-
Ensure Inert Atmosphere: Meticulously degas your solvents and run the reaction under a robust inert atmosphere (Argon or Nitrogen) to prevent oxidation of the phosphine ligands and the catalyst.
-
Moderate Temperature: Avoid excessive temperatures. While higher temperatures increase reaction rates, they also accelerate catalyst decomposition. Find the minimum temperature required for efficient conversion.
Q3: My crude NMR shows a significant amount of m-xylene. Why is protodeboronation so prevalent and how can I suppress it?
Protodeboronation is a persistent challenge in Suzuki couplings.[3][4] The C–B bond of arylboronic acids is susceptible to cleavage under both acidic and basic conditions, which are often required for the reaction.[3][7]
Mechanistic Drivers:
-
Base-Mediated: Under the basic conditions (e.g., K₂CO₃, Cs₂CO₃) typical for Suzuki couplings, a boronate species is formed. This species can be protonated by water or other protic sources, leading to C-B bond cleavage.[6] Thienylboronic acids, for example, are known to rapidly protodeboronate at pH > 10.[5]
-
Acid-Mediated: Trace acidic impurities can also promote protodeboronation via direct protonolysis of the C-B bond.[3][4]
-
Temperature: Higher temperatures can accelerate this decomposition pathway.
Mitigation Strategies:
-
Choice of Base: Use the mildest base possible that still facilitates the reaction. Sometimes, a weaker base like K₃PO₄ or even organic bases can be effective while minimizing protodeboronation.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a non-nucleophilic base can sometimes help, although water is often beneficial for the catalytic cycle.[2][12]
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the free acids. They are often hydrolyzed in situ to the active species but spend less time in the reactive free acid form.[2]
-
Reaction Time & Temperature: Do not run the reaction longer or hotter than necessary. Monitor by TLC or LC-MS and quench as soon as the starting material is consumed.
Q4: I am considering using a Stille or Negishi coupling instead of Suzuki. What different side products should I be aware of?
While Suzuki coupling is most common, Stille and Negishi couplings are powerful alternatives, each with a unique impurity profile.
-
Stille Coupling (using an organostannane):
-
Primary Concern: Homocoupling of the organostannane reagent is a major competing reaction.[13][14]
-
Byproduct Removal: The most significant challenge is the removal of stoichiometric tin byproducts (e.g., tributyltin bromide). These compounds are toxic and can be difficult to separate from the desired product via standard chromatography.[14][15] Special workup procedures, such as washing with aqueous KF or using specific filtration techniques, are often required.[14]
-
-
Negishi Coupling (using an organozinc reagent):
-
Primary Concern: Homocoupling of the organozinc reagent can occur.[16] The preparation of the organozinc reagent itself can also introduce impurities if not performed carefully.
-
Functional Group Tolerance: Organozinc reagents are highly reactive and less tolerant of certain functional groups compared to organoborons or organostannanes.
-
β-Hydride Elimination: While not an issue for this specific aryl-aryl coupling, it is a major side reaction when using secondary alkylzinc reagents.[17]
-
Troubleshooting & Optimization Guides
Overview of Common Side Products and Mitigation Strategies
| Side Product | Common Synthetic Route | Mechanistic Origin | Prevention & Mitigation Strategy |
| m-Xylene | Suzuki-Miyaura | Protodeboronation of 3,5-dimethylphenylboronic acid.[3][4] | Use mild base, moderate temperature, shorter reaction times; consider using a boronic ester. |
| 3,3',5,5'-Tetramethyl-1,1'-biphenyl | Suzuki, Stille, Negishi | Homocoupling of the 3,5-dimethylphenyl organometallic reagent.[8][13] | Lower catalyst loading, use ligands promoting fast cross-coupling, control stoichiometry. |
| 2,2'-Bipyridine | Suzuki, Stille, Negishi | Homocoupling of the 2-halopyridine starting material. | Optimize reaction conditions to favor the cross-coupling pathway over side reactions. |
| Palladium Black | All Pd-catalyzed reactions | Catalyst decomposition and agglomeration.[10] | Use robust ligands (biarylphosphines, NHCs), ensure inert atmosphere, avoid excessive heat. |
| Tin Byproducts (e.g., R₃SnX) | Stille | Stoichiometric byproduct from the organostannane reagent.[14] | Specific workup required (e.g., KF wash, specialized chromatography).[14][15] |
Protocol 1: General Purification of this compound
This protocol is designed to remove the common side products discussed above.
-
Aqueous Workup (Acid/Base Extraction):
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with water and brine.
-
To remove basic impurities (like residual 2,2'-bipyridine), perform an acidic wash with 1M HCl. Caution: Your product, this compound, is basic and will be extracted into the aqueous acidic layer.
-
Separate the aqueous layer. Neutralize it carefully with a base (e.g., 1M NaOH or solid NaHCO₃) until pH > 8.
-
Extract the neutralized aqueous layer multiple times with an organic solvent to recover your purified product.
-
Combine the organic layers, dry with Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. This procedure effectively separates your basic product from neutral impurities like m-xylene and the tetramethyl-biphenyl homocoupled product.
-
-
Silica Gel Chromatography:
-
If acidic washing is insufficient or undesirable, column chromatography is the next step.
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity eluent (e.g., 2-5% EtOAc/Hexanes) to elute nonpolar impurities like m-xylene and the biphenyl dimer first.
-
Gradually increase the polarity to elute your desired product. The pyridine nitrogen provides sufficient polarity to achieve good separation from the nonpolar side products.
-
Visualized Workflows and Mechanisms
// Paths from Precipitate Check Precipitate_Yes [label="Yes (Palladium Black)", shape=box]; Precipitate_No [label="No", shape=box]; Action_Precipitate [label="Improve Catalyst Stability:\n- Use bulky/electron-rich ligand\n- Ensure inert atmosphere\n- Lower reaction temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Paths from Side Product Check Protodeboronation [label="m-Xylene is Major Impurity\n(Protodeboronation)", shape=box]; Homocoupling [label="Biphenyl/Bipyridine Dimer is Major\n(Homocoupling)", shape=box]; Other [label="Other/Complex Mixture", shape=box];
Action_Protodeboronation [label="Suppress Protodeboronation:\n- Use milder base (K3PO4)\n- Use boronic ester\n- Reduce reaction time/temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Homocoupling [label="Minimize Homocoupling:\n- Lower catalyst loading\n- Use more efficient ligand\n- Check reagent stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Other [label="Re-screen Conditions:\n- Solvent\n- Base\n- Catalyst System", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_Precipitate; Check_Precipitate -> Precipitate_Yes [label="Yes"]; Check_Precipitate -> Precipitate_No [label="No"]; Precipitate_Yes -> Action_Precipitate; Precipitate_No -> Check_Side_Products; Action_Precipitate -> Check_Side_Products;
Check_Side_Products -> Protodeboronation; Check_Side_Products -> Homocoupling; Check_Side_Products -> Other;
Protodeboronation -> Action_Protodeboronation; Homocoupling -> Action_Homocoupling; Other -> Action_Other; } enddot Caption: Troubleshooting workflow for a low-yielding Suzuki reaction.
// Inputs Boronic_Acid [label="3,5-Dimethylphenyl\nboronic acid"]; Halo_Pyridine [label="2-Halo\npyridine"]; Catalyst [label="Pd(0) Catalyst"];
// Connections Boronic_Acid -> "Catalytic Cycle":f1; Halo_Pyridine -> "Catalytic Cycle":f0; Catalyst -> "Catalytic Cycle":f0;
Boronic_Acid -> Protodeboronation [dir=back, style=dashed, color="#EA4335", label=" H+ "]; Protodeboronation -> mXylene;
Boronic_Acid -> Homocoupling [dir=back, style=dashed, color="#EA4335", label=" Pd Cat. "]; Homocoupling -> Dimer; } enddot Caption: Desired vs. undesired pathways in Suzuki coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of Pyridine Derivative Synthesis
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the complex landscape of scaling up pyridine synthesis from the lab bench to pilot and production scales. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. However, transitioning from a small-scale, high-yielding lab synthesis to a robust, safe, and economical large-scale process is fraught with challenges.
This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during scale-up. Our focus is on explaining the underlying chemical and engineering principles to empower you to make informed decisions for successful process development.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during scale-up.
Reaction Control & Exotherm Management
Question: My reaction yield dropped significantly when moving from a 1 L flask to a 50 L reactor, and I noticed a rapid, unexpected temperature increase. What is happening and how can I fix it?
Answer: This is a classic and dangerous scale-up problem related to heat transfer. The core issue is the change in the surface-area-to-volume ratio. As you increase the reactor size, the volume of the reaction mixture increases cubically (V ∝ r³), while the surface area available for heat exchange only increases squarely (A ∝ r²). This means your larger reactor is much less efficient at dissipating the heat generated by the reaction.
The rapid temperature increase you observed is a sign of a significant exotherm that was likely manageable at the 1 L scale but is now leading to a semi-controlled or runaway reaction.[1] This can cause solvent to boil, increase pressure, and promote side reactions or decomposition of your product, all of which decimate your yield.
Troubleshooting Steps:
-
Thermal Hazard Assessment: Before any scale-up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[2] These analyses will determine the total heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR), which are critical for designing a safe process.[2]
-
Control the Rate of Heat Generation:
-
Semi-Batch Feeding: Instead of adding all reagents at once, add the most reactive component slowly and controllably (semi-batch) to the reactor. This allows the cooling system to keep up with the heat being generated.[2]
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this impacts throughput, so a balance must be found.[2]
-
-
Improve Heat Removal:
-
Reactor Design: Ensure your reactor's cooling jacket and overhead condenser have sufficient capacity for the calculated heat load.[1]
-
Agitation: Inadequate mixing can create localized hot spots where decomposition occurs.[1] Ensure the agitator speed and design are appropriate for the vessel geometry and reaction mass viscosity to maintain homogeneity.[1]
-
Question: I am running a Hantzsch pyridine synthesis, and upon scale-up, I am seeing a significant increase in impurities that were minor at the lab scale. Why?
Answer: The Hantzsch synthesis is a multi-component reaction involving several equilibrium steps, including Knoevenagel condensation and Michael addition.[3][4] The impurity profile is highly sensitive to reaction conditions, which can change dramatically at scale.
The most likely causes are:
-
Poor Temperature Control: As discussed previously, localized hot spots can accelerate side reactions, such as the formation of alternative regioisomers or decomposition of the intermediate dihydropyridine.[5][6]
-
Inefficient Mixing: If reactants are not mixed efficiently, localized excesses of one component can favor undesired reaction pathways. For example, an excess of the aldehyde could lead to side reactions before the enamine has a chance to form and react correctly.
-
Longer Reaction Times: At scale, heating and cooling cycles are much longer. Your reaction mixture may be held at elevated temperatures for extended periods, providing more opportunity for byproduct formation.
Optimization Strategies:
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools like FTIR or Raman spectroscopy to track the concentration of reactants, intermediates, and the main product in real-time.[7][8][9] This data allows for precise control over addition rates and reaction endpoints, minimizing the time the product is exposed to harsh conditions.[7][9][10]
-
Solvent Selection: While classic Hantzsch synthesis often uses refluxing ethanol, consider a higher-boiling point, inert solvent to better moderate the temperature.[2] Some modern protocols have shown success using aqueous micelles, which can improve yields and simplify the process.[3]
-
One-Pot Aromatization: The intermediate dihydropyridine can be sensitive. Instead of isolating it, consider a one-pot synthesis where an oxidizing agent (e.g., ferric chloride) is added directly to the reaction mixture to drive the aromatization to the final pyridine product.[3]
Work-up & Purification Challenges
Question: After my reaction, I have a large amount of residual pyridine used as a solvent/base. Standard aqueous washes are not removing it effectively at scale, and it's interfering with my crystallization. What is the best approach?
Answer: Removing pyridine efficiently at scale is a common challenge due to its high boiling point and miscibility with water and many organic solvents.[11][12]
Recommended Work-up Procedures:
-
Acidic Wash (Most Common): The most effective method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl or 10-15% CuSO₄).[13] This protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[13] A subsequent wash with saturated sodium bicarbonate will neutralize any remaining acid.
-
Caution: Ensure your target molecule is stable to acidic conditions.
-
-
Azeotropic Removal: Pyridine forms azeotropes with solvents like toluene or heptane.[13] After the initial bulk removal via distillation, adding toluene and re-distilling can effectively remove the final traces. This is often more effective than distillation alone.[13]
-
Complexation with Copper Sulfate: Washing with an aqueous solution of copper (II) sulfate forms a distinctively colored complex with pyridine, which is then removed in the aqueous phase.[13] This can be a useful visual indicator for complete removal.
Question: My pyridine derivative is an oil at room temperature, and I am struggling to purify it with column chromatography at the kilogram scale. The separation is poor and requires huge volumes of solvent.
Answer: Large-scale chromatography is expensive, time-consuming, and generates significant waste, making it undesirable for industrial processes. The goal should always be to design a process where the final product can be isolated by crystallization.
Troubleshooting & Alternative Strategies:
-
Induce Crystallization:
-
Salt Formation: If your pyridine derivative is basic, reacting it with a suitable acid (e.g., HCl, H₂SO₄, tartaric acid) will form a salt, which is almost always a crystalline solid. This salt can then be purified by recrystallization and, if needed, the free base can be regenerated in a final step.
-
Solvent Screening: Perform a systematic screening of various solvents and anti-solvents at a small scale to find conditions that induce crystallization.
-
-
Derivatization for Purification: If crystallization fails, consider a temporary derivatization strategy. For example, if your molecule has a reactive handle like a hydroxyl group, you can protect it to form a more crystalline intermediate, purify this intermediate by recrystallization, and then deprotect it to yield the pure product.[14]
-
Distillation: If the product is thermally stable, vacuum distillation can be a highly effective and scalable purification method for oils.
Catalyst & Reagent Issues
Question: My palladium-catalyzed cross-coupling reaction works perfectly at the gram scale, but the catalyst appears to die or deactivate when I scale up. Why?
Answer: Catalyst deactivation in scale-up is often traced back to factors that are negligible at the lab scale but become significant in a large reactor.
Potential Causes and Solutions:
-
Air/Moisture Sensitivity: Large-scale reactors have more potential leak points and a larger headspace, making rigorous inert atmosphere control more challenging. Ensure the reactor is properly dried and purged, and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process.
-
Impurity Poisoning: Impurities in lower-grade, bulk starting materials or solvents can act as catalyst poisons. Perform a quality check on all scaled-up materials.
-
Product Inhibition/Ligand Scavenging: The pyridine product itself, being a Lewis base, can coordinate to the metal center of the catalyst, displacing the necessary phosphine ligands and deactivating it.[15]
-
Ligand Choice: Switch to a ligand that binds more strongly to the metal center and is less easily displaced by pyridine.[15]
-
Higher Catalyst Loading: While not ideal economically, a modest increase in catalyst loading might be necessary to overcome partial deactivation.
-
-
Thermal Decomposition: If the reaction has poor temperature control, hot spots can lead to the thermal decomposition of the catalyst.
-
Coking: In some processes, reactants or products can decompose on the catalyst surface, forming coke that blocks active sites.[16]
Section 2: Scale-Up Workflow & Safety
Safety First: Handling Pyridine at Scale
Pyridine is a flammable, toxic liquid with a pungent odor.[17] Exposure can cause irritation, dizziness, and nausea.[11] Adherence to strict safety protocols is non-negotiable.
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system.[11][17]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and gloves resistant to pyridine (nitrile or neoprene are recommended).[11]
-
Storage: Store pyridine in a cool, well-ventilated, fireproof area away from ignition sources and oxidizing agents.[12][17]
-
Grounding: Ground and bond all containers and reactors during transfers to prevent static discharge, which can ignite flammable vapors.[18][19]
-
Emergency Preparedness: Ensure spill kits, fire extinguishers, and safety showers are readily accessible.[17]
Scale-Up Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting common scale-up issues.
Caption: A decision workflow for systematically troubleshooting pyridine synthesis scale-up.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best "green" solvent to replace pyridine? A1: The "best" solvent is highly process-dependent.[20] However, for replacing pyridine as a base, a common strategy is to use a catalytic amount of a stronger, non-nucleophilic base (like DBU or DIPEA) in a more environmentally benign solvent. For solvent properties, consider alternatives like 2-MeTHF or Cyrene™, but their suitability must be experimentally verified for your specific reaction. Solvent selection guides from consortia like CHEM21 can provide a framework for choosing greener alternatives based on safety, health, and environmental criteria.[21]
Q2: How do I handle the purification of a pyridine-N-oxide derivative at scale? A2: Pyridine-N-oxides are highly polar and often very water-soluble, making extraction difficult. A common strategy is to perform the reaction in a solvent like dichloromethane (DCM) or ethyl acetate. After the reaction, filter off any solids, and then wash the organic layer extensively with brine to remove water-soluble impurities. Concentration of the organic layer often yields the product. If it is still impure, it can sometimes be precipitated or crystallized from a polar aprotic solvent system.
Q3: Can I use Process Analytical Technology (PAT) on a limited budget? A3: Yes. While advanced in-situ probes can be expensive, the principles of PAT and Quality by Design (QbD) can be applied at any scale.[7][8][10] The core idea is to understand your process. This can start with simple, regular offline sampling and analysis (e.g., HPLC, GC, TLC) to build a kinetic profile of your reaction. This data is invaluable for identifying critical process parameters and establishing control limits, which is the foundation of PAT.[22]
Q4: My reaction involves chlorination of a pyridine ring. What are the key scale-up safety concerns? A4: Chlorination reactions can be highly exothermic and produce corrosive HCl gas as a byproduct. Key concerns are:
-
Thermal Runaway: As with other exothermic reactions, proper thermal management is critical.
-
Pressure Management: The evolution of HCl gas can rapidly increase reactor pressure. The reactor must be equipped with a pressure relief system and a scrubbing system to neutralize the off-gas.[1]
-
Materials Compatibility: Ensure your reactor and associated equipment are constructed from materials resistant to both the reaction mixture and concentrated HCl (e.g., glass-lined steel, Hastelloy).
Appendix: Experimental Protocols
Protocol 1: General Procedure for Acidic Wash to Remove Pyridine
Objective: To remove residual pyridine from an organic solution following a reaction.
Materials:
-
Reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM).
-
1 M Hydrochloric Acid (HCl).
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel or reactor equipped for liquid-liquid extraction.
Procedure:
-
Transfer the reaction mixture to the separatory funnel or reactor.
-
Add an equal volume of 1 M HCl to the vessel.
-
Stir or shake the mixture vigorously for 5-10 minutes. Caution: Vent the vessel frequently to release any pressure buildup.
-
Allow the layers to separate completely. The upper layer is typically organic and the lower is aqueous (confirm by checking miscibility of a small sample with water).
-
Drain and collect the lower aqueous layer containing the pyridinium hydrochloride.
-
To be thorough, repeat the wash with a fresh portion of 1 M HCl.
-
Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid. Caution: CO₂ gas will evolve. Vent frequently.
-
Wash the organic layer with an equal volume of brine to remove excess water.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the pyridine-free crude product.
References
- 1. amarequip.com [amarequip.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. longdom.org [longdom.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. agilent.com [agilent.com]
- 10. fda.gov [fda.gov]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. sarchemlabs.com [sarchemlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 18. lobachemie.com [lobachemie.com]
- 19. carlroth.com [carlroth.com]
- 20. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 21. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 22. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing C-H Functionalization of 2-Phenylpyridines
Welcome to the technical support center for the C-H functionalization of 2-phenylpyridines. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in this powerful and transformative area of synthetic chemistry. The pyridine moiety in 2-phenylpyridine acts as an effective directing group, facilitating the selective functionalization of the otherwise inert C-H bonds at the ortho position of the phenyl ring.[1][2][3][4] This unique reactivity has led to its widespread use in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][3][4]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction conditions.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the C-H functionalization of 2-phenylpyridines.
Q1: Why is 2-phenylpyridine a good substrate for directed C-H functionalization?
A1: The nitrogen atom of the pyridine ring acts as a directing group, coordinating to the transition metal catalyst. This brings the catalyst into close proximity to the ortho C-H bonds of the phenyl ring, leading to the formation of a stable five-membered metallacycle intermediate.[1] This chelation-assisted strategy is highly effective for activating unreactive C-H bonds and ensures high regioselectivity for the ortho position.[1][5]
Q2: What are the most common transition metal catalysts used for this transformation?
A2: Palladium (Pd) catalysts, particularly Pd(OAc)₂, are the most extensively used for a wide range of C-H functionalization reactions of 2-phenylpyridines, including arylation, acylation, and halogenation.[2][3][4][6] Rhodium (Rh) and Iridium (Ir) catalysts are also effective, especially for specific transformations like alkylation and borylation.[7][8][9] Ruthenium (Ru) catalysts have also been employed for these reactions.[10] The choice of metal is crucial as it influences the reaction mechanism and conditions.[6]
Q3: How do electronic effects of substituents on the 2-phenylpyridine substrate influence the reaction?
A3: The electronic nature of substituents on the phenyl ring significantly impacts the reaction rate and yield. Electron-donating groups on the phenyl ring generally accelerate the reaction, which is consistent with an electrophilic C-H activation mechanism where the metal center acts as an electrophile.[7] Conversely, strong electron-withdrawing groups can decrease the reactivity and lead to lower yields.[1][6]
Q4: What is the typical mechanism for palladium-catalyzed C-H functionalization of 2-phenylpyridine?
A4: The generally accepted mechanism involves several key steps.[11] First, the Pd(II) catalyst coordinates to the pyridine nitrogen, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate.[12][13][14] This intermediate can then react through different pathways. One common pathway involves oxidation of the Pd(II) center to a high-valent Pd(IV) species, followed by reductive elimination to form the C-C or C-X bond and regenerate the Pd(II) catalyst.[6][11]
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines | CoLab [colab.ws]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 2-(3,5-Dimethylphenyl)pyridine Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering stability issues with 2-(3,5-Dimethylphenyl)pyridine in acidic environments. As a Senior Application Scientist, this resource is designed to offer not just procedural steps, but a foundational understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting.
Introduction to the Stability of 2-Arylpyridines
This compound is a substituted arylpyridine, a class of compounds frequently utilized as building blocks in pharmaceutical and materials science. The pyridine ring, a heteroaromatic amine, is basic and readily protonates in acidic media to form a pyridinium salt. While this is a fundamental and often desired reaction, it is also the gateway to potential degradation pathways, especially under harsh acidic conditions (e.g., high acid concentration, elevated temperatures). The electron-donating nature of the two methyl groups on the phenyl ring increases the electron density on the pyridine nitrogen, enhancing its basicity and influencing its reactivity in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound turning a different color after adding acid?
A1: A color change upon acidification is a common observation and can be attributed to several factors. The initial and most likely reason is the protonation of the pyridine nitrogen to form the pyridinium cation. This alteration in the electronic structure of the molecule can affect its chromophore and thus its absorption of visible light. However, a significant or progressive color change, especially towards darker shades, may indicate the onset of degradation, leading to the formation of colored impurities. It is crucial to monitor this change over time and correlate it with analytical data (e.g., HPLC, LC-MS) to distinguish between simple protonation and chemical decomposition.
Q2: What are the likely degradation pathways for this compound in a strong acid?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential mechanisms based on the known chemistry of pyridines and related heterocyclic compounds. Under strong acidic conditions and potentially elevated temperatures, the following degradation pathways are plausible:
-
Hydrolysis: Although the pyridine ring is generally resistant to hydrolysis, extreme conditions can lead to ring-opening reactions. This would likely involve nucleophilic attack by water on the activated pyridinium ring.
-
Polymerization: Acid can catalyze the polymerization of pyridine derivatives, leading to the formation of complex, often colored, mixtures.
-
Side-chain Reactions: While the core rings are aromatic, the methyl groups on the phenyl ring could be susceptible to acid-catalyzed reactions under very harsh conditions, although this is less likely to be the primary degradation pathway.
Q3: Can I use a protecting group strategy to prevent degradation during a reaction in acidic media?
A3: Yes, protecting the pyridine nitrogen can be a viable strategy if the desired reaction chemistry allows for it. The formation of a pyridine-borane complex is one such method. The borane group effectively masks the lone pair on the nitrogen, preventing protonation and subsequent acid-catalyzed degradation. This protecting group can typically be removed under specific acidic conditions after the desired reaction is complete.[1][2]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of desired product in an acid-catalyzed reaction. | Degradation of the this compound starting material. | - Monitor Starting Material Stability: Before initiating your reaction, run a control experiment with only this compound in the acidic medium under the planned reaction conditions. Analyze samples at different time points by HPLC to quantify any degradation. - Modify Reaction Conditions: If degradation is observed, consider using a milder acid, a lower reaction temperature, or a shorter reaction time. - Use a Protective Group: As mentioned in the FAQs, employing a protecting group for the pyridine nitrogen could prevent degradation. |
| Appearance of multiple unknown peaks in HPLC analysis after acidic workup. | Formation of degradation products. | - Characterize Degradation Products: Utilize LC-MS to obtain the mass of the unknown peaks. This information can provide clues about the structure of the degradation products (e.g., addition of water, dimerization). - Perform a Forced Degradation Study: A systematic forced degradation study (see protocol below) will help you intentionally generate and identify the potential degradation products, making it easier to track them in your reaction mixtures. |
| Inconsistent reaction outcomes. | Variability in the quality of the acidic reagent or the this compound starting material. | - Use High-Purity Reagents: Ensure the use of high-purity acids and verify the purity of your this compound by a suitable analytical method (e.g., NMR, GC-MS, HPLC) before use. - Control Water Content: The presence of varying amounts of water in your acid or solvent can significantly impact the rate of hydrolysis. Use anhydrous conditions if necessary and feasible for your reaction. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[2][3][4][5][6][7]
Objective: To identify potential degradation products and understand the degradation pathways of this compound under acidic, basic, oxidative, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV detector or LC-MS system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize the samples with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.
-
Incubate the solutions at room temperature, protected from light.
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the sample after exposure.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2 for method development guidance).
-
Calculate the percentage degradation of this compound and identify any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high percentage of A and gradually increase B. A good starting point would be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the UV maximum of this compound (a photodiode array detector is ideal for method development).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Specificity: Inject solutions from the forced degradation study to ensure that all degradation products are well-resolved from the parent compound and from each other.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish the linearity of the method.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples with known concentrations of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizing Potential Mechanisms and Workflows
Potential Protonation and Degradation Initiation
Caption: Protonation of this compound is the initial step in acidic media, which can lead to degradation under harsh conditions.
Forced Degradation Experimental Workflow
Caption: A general workflow for conducting a forced degradation study.
References
- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]
Technical Support Center: A Scientist's Guide to Overcoming Low Conversion in Pyridine Coupling Reactions
Welcome, researchers and innovators. This guide is structured as a direct conversation with a senior application scientist, designed to address the nuanced challenges of pyridine coupling chemistry. Pyridine cores are ubiquitous in pharmaceuticals and advanced materials, yet their synthesis via cross-coupling is notoriously fraught with difficulty.[1][2][3] The electron-deficient nature of the ring and the coordinating ability of the nitrogen lone pair create a unique set of hurdles that can lead to stalled reactions and low yields.[2][3]
This resource moves beyond generic advice to provide a logical, in-depth troubleshooting framework. We will dissect common failure modes, explore the chemical principles behind them, and offer field-proven strategies to elevate your reaction yields from frustratingly low to publishably high.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Issues - The Pre-Reaction Checklist
Q1: My pyridine coupling reaction shows little to no conversion. What are the absolute first things I should verify?
A1: Before diving into complex mechanistic problems, it's critical to rule out foundational errors. These issues account for a surprising number of failed reactions.
-
Inert Atmosphere Integrity: This is non-negotiable. The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[4] Likewise, phosphine ligands can be oxidized.[4]
-
Actionable Advice: Ensure your solvent is rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for 30-60 minutes.[5] Assemble your reaction glassware hot from the oven and maintain a positive pressure of inert gas throughout the setup and reaction duration.
-
-
Reagent Quality and Purity: Reagents are not always what they seem, especially after storage.
-
Boronic Acids/Esters: These are particularly susceptible to degradation. Protodeboronation (hydrolysis of the C-B bond) is a common side reaction, especially with heteroaryl boronic acids under aqueous basic conditions.[6][7] Consider using more stable boronic esters, such as pinacol or MIDA esters, which are more resistant to hydrolysis.[6]
-
Solvents: Anhydrous solvents are critical. Even small amounts of water can facilitate side reactions. Use freshly dried solvents from a still or a commercial purification system.
-
Bases: The purity and physical state of your base matter. Old, clumpy potassium carbonate may be less effective than a finely ground, freshly opened bottle.
-
-
Reaction Temperature: Many coupling reactions require heating to overcome activation barriers, but excessive heat can accelerate catalyst decomposition or side reactions.[4][5] If your reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increasing it to 100-110 °C may be beneficial, but monitor for byproduct formation.[7][8]
Section 2: The Catalytic System - Heart of the Reaction
Q2: Why is catalyst deactivation so common with pyridines, and how can I prevent it?
A2: This is the central challenge in pyridine chemistry, often termed the "2-Pyridyl Problem".[9][10] The lone pair of electrons on the pyridine's nitrogen atom can act as a ligand, strongly coordinating to the palladium center.[4][6][7] This coordination can form stable, off-cycle complexes that are catalytically inactive or have severely diminished activity, effectively poisoning your catalyst.[6][11] This is particularly problematic for 2-substituted pyridines where the nitrogen is sterically accessible.[9][10]
Strategies to Mitigate Catalyst Deactivation:
-
Ligand Selection: The right ligand is your primary defense. Use bulky, electron-rich phosphine ligands.[6][12]
-
Mechanism of Action: The steric bulk of these ligands creates a "coordination pocket" around the palladium that disfavors the binding of the pyridine nitrogen.[12] Their strong σ-donating character increases electron density on the palladium, which facilitates the rate-limiting oxidative addition step and subsequent reductive elimination.[12]
-
-
Use of Pyridine N-Oxides: A clever workaround is to use the corresponding pyridine N-oxide as the substrate. The N-O bond effectively "masks" the nitrogen lone pair, preventing it from coordinating with the palladium.[13] The reaction proceeds selectively at the 2-position, and the N-oxide can be easily reduced back to the pyridine in a subsequent step.[13]
-
Increased Catalyst Loading: While not ideal from an atom-economy standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to achieve a reasonable yield, even if a portion of it is deactivated.[6]
Diagram 1: Catalyst Deactivation by Pyridine Coordination
Caption: The catalytically active Pd(0) species can be sequestered by the pyridine nitrogen, forming an inactive complex and halting the catalytic cycle.
Q3: How do I choose the right palladium precursor and ligand for my specific pyridine substrate?
A3: Ligand choice is paramount and substrate-dependent. There is no single "best" ligand. A screening approach is often the most effective strategy.
| Ligand Class | Representative Examples | Best For... | Rationale & Comments |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | General purpose, especially for challenging substrates like heteroaryl chlorides and sterically hindered pyridines.[6][14] | These are the workhorses of modern cross-coupling. Their bulk and electron-donating properties promote fast catalytic turnover and resist catalyst deactivation.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Electron-rich pyridines and when high thermal stability is required. | NHCs are very strong σ-donors and form robust bonds with palladium, creating highly active and stable catalysts. |
| Chelating Diphosphines | Xantphos, DPEPhos | Situations where reductive elimination is slow or for specific amination reactions.[14][15] | The defined bite angle can influence the geometry at the metal center, sometimes promoting difficult reductive elimination steps. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Electron-deficient pyridines where oxidative addition is facile. | These are highly electron-donating but less sterically bulky than biarylphosphines. PCy₃ was effective in early pyridine sulfinate couplings.[16] |
Palladium Precursors:
-
Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively. They require an in situ reaction with the phosphine ligand to form the active Pd(0)Lₙ species. This is the most flexible approach for screening.
-
Pre-formed Catalysts (e.g., XPhos Pd G3): These are well-defined Pd(II) precatalysts that are readily activated under reaction conditions. They offer better reproducibility and are often more active than catalysts generated in situ, especially for challenging substrates.[9]
Section 3: Reaction Parameters - Tuning the Environment
Q4: What is the role of the base, and how does its choice impact the reaction?
A4: The base is a critical component with multiple roles, primarily to activate the organoboron species in Suzuki reactions (forming a more nucleophilic boronate) or to deprotonate the amine in Buchwald-Hartwig aminations.[4][7] The choice of base can dramatically affect reaction outcomes.
| Base | Common Solvents | Strengths | Weaknesses & Considerations |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | Generally effective, widely used. Cesium carbonate is more soluble and basic, often giving better results.[16] | Requires water for solubility, which can promote protodeboronation.[7] |
| K₃PO₄ | Dioxane, Toluene, THF | A stronger base than carbonates, often very effective for difficult couplings. Can often be used with less water.[8][15] | Can be slow to dissolve. Its higher basicity can sometimes promote side reactions. |
| Organic Bases (e.g., DBU, Et₃N) | Toluene, DMF | Soluble in organic solvents. | Generally less effective for Suzuki-Miyaura reactions than inorganic bases.[17] |
| Alkoxides (e.g., NaOt-Bu, K-Ot-Bu) | Toluene, THF | Very strong bases, standard for Buchwald-Hartwig aminations. | Highly moisture-sensitive. Too harsh for many Suzuki reactions. |
Q5: How do I select the optimal solvent for my pyridine coupling reaction?
A5: The ideal solvent must dissolve all reaction components at the reaction temperature and be compatible with the catalytic system.
-
Aprotic Polar Solvents (Dioxane, THF): These are excellent choices for many palladium-catalyzed reactions.[4] Dioxane is a very common and effective solvent, often used with a small amount of water (e.g., 4:1 or 10:1 ratio) to help dissolve the inorganic base.[17][18]
-
Aromatic Hydrocarbons (Toluene, Xylene): These non-polar solvents are also widely used, especially when higher temperatures are needed and when trying to avoid water to minimize side reactions like protodeboronation.[13]
-
Highly Polar Aprotic Solvents (DMF, DMAc): While these can aid solubility, they should be used with caution. They can sometimes coordinate to the palladium center, and their higher boiling points can lead to catalyst decomposition if not carefully controlled.
Section 4: Substrate-Specific Problems & Side Reactions
Q6: I'm seeing significant side products like protodeboronation or homocoupling. What causes these, and how can I minimize them?
A6: These are common competitive pathways that steal reagents from your desired reaction.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your boronic acid/ester.[6]
-
Cause: Primarily promoted by water and strong base.[6][7] Electron-deficient heteroaryl boronic acids are particularly prone to this.
-
Solution:
-
Use Boronic Esters: Switch from a boronic acid to a more stable pinacol or MIDA boronate.[6]
-
Anhydrous Conditions: Use an anhydrous solvent (like toluene) and a base that doesn't require water for solubility (e.g., K₃PO₄).[6]
-
Optimize Temperature/Time: Use the lowest temperature and shortest reaction time necessary for conversion to minimize the boronic acid's exposure to harsh conditions.
-
-
-
Homocoupling: This is the coupling of two molecules of your boronic acid (to form a biaryl) or two molecules of your aryl halide.
Q7: My pyridine substrate also has an unprotected amino group, and the reaction is failing. What's the issue?
A7: This is a classic challenge. Like the pyridine nitrogen, the lone pair on the amino group can also coordinate to the palladium catalyst, leading to inhibition or deactivation.[6] Furthermore, the electron-donating nature of the amino group can make the C-X bond less reactive towards oxidative addition.[6] While some modern catalyst systems can couple unprotected aminopyridines, protection of the amine as an acetamide or carbamate is often a reliable strategy if direct coupling fails.[19]
Q8: Why is coupling at the 2-position of pyridine notoriously difficult, and what are the modern solutions?
A8: This is the "2-Pyridyl Problem" mentioned earlier, stemming from catalyst inhibition by the adjacent nitrogen.[9][10] It also extends to the nucleophilic partner; 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation.[16][20]
Modern Solutions:
-
Advanced Catalysis: The development of highly active, sterically demanding ligands (like the Buchwald biarylphosphine family) has made many previously impossible couplings feasible.[6][9]
-
Alternative Nucleophiles: If 2-pyridylboron reagents fail, consider more robust alternatives.
-
Pyridine Sulfinates: These have emerged as exceptionally stable and highly effective coupling partners for preparing 2-arylpyridines, showing a broad scope where Suzuki reactions often fail.[16][20]
-
2-Pyridylzinc Reagents (Negishi Coupling): Organozinc reagents are often more reactive than their boron counterparts and can be effective for 2-pyridyl couplings.[9][21]
-
2-Pyridylstannanes (Stille Coupling): While effective, the toxicity of organotin compounds makes this a less desirable option in many contexts.[9]
-
-
Polarity Inversion: The most common solution is to reverse the roles of the coupling partners. Use a stable arylboronic acid and an electrophilic 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine). This circumvents the instability of the 2-pyridylboronic acid entirely.[9]
Section 5: Practical Protocols & Workflows
Diagram 2: General Troubleshooting Workflow for Low Conversion
Caption: A logical progression for diagnosing and solving low-yield pyridine coupling reactions.
Protocol 1: General Procedure for Ligand/Base Screening
This protocol is a representative example for screening conditions for a Suzuki-Miyaura reaction between a generic 2-bromopyridine and an arylboronic acid. It should be performed in an array of vials for parallel analysis.
-
Preparation: In an inert atmosphere glovebox, add the 2-bromopyridine (1.0 equiv, e.g., 0.1 mmol) and the arylboronic acid (1.5 equiv) to an array of oven-dried reaction vials equipped with magnetic stir bars.
-
Base Addition: To each designated vial, add the selected base (2.0-3.0 equiv), such as K₃PO₄ or Cs₂CO₃.[8]
-
Catalyst/Ligand Addition: In the glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd) and the desired ligand (4 mol%) to each vial.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, to make a ~0.2 M solution) to each vial.
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 4, 12, or 24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, filter it, and analyze by LC-MS or GC-MS to determine the conversion and identify the optimal conditions.[8]
Protocol 2: Optimized General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine
This is a robust starting point based on modern, highly active catalyst systems.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and K₃PO₄ (2.0 equiv).[7][8]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.[7]
-
Solvent Addition: Add degassed toluene or 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M.[18]
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[4][18]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4][8]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Pyridine synthesis [organic-chemistry.org]
Technical Support Center: Enhancing Regioselectivity in the Functionalization of 2-Phenylpyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for enhancing regioselectivity in the functionalization of 2-phenylpyridine, a critical scaffold in medicinal chemistry and materials science. This resource offers field-proven insights and evidence-based protocols to overcome common experimental challenges.
Section 1: Troubleshooting Poor Regioselectivity
The functionalization of 2-phenylpyridine often presents challenges in controlling the site of reaction. Poor regioselectivity, leading to mixtures of ortho, meta, and para isomers, is a frequent issue. This section addresses common problems and provides actionable solutions.
FAQ 1: My C-H activation reaction on a substituted 2-phenylpyridine is yielding a mixture of regioisomers. How can I improve selectivity for the ortho position?
Root Cause Analysis:
The pyridine nitrogen atom in 2-phenylpyridine acts as an effective directing group in transition metal-catalyzed C-H activation, guiding the catalyst to the ortho C-H bonds of the phenyl ring.[1][2] However, several factors can disrupt this inherent selectivity:
-
Steric Hindrance: Bulky substituents on either the phenyl ring or the incoming reagent can disfavor the sterically congested ortho position.
-
Electronic Effects: The electronic nature of substituents on the phenyl ring can influence the reactivity of different C-H bonds. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can have a more complex influence.[2][3]
-
Catalyst and Ligand Choice: The nature of the metal catalyst and its associated ligands plays a pivotal role in determining the regiochemical outcome.
-
Reaction Conditions: Temperature, solvent, and additives can significantly impact the selectivity of the C-H activation process.[3]
Troubleshooting Workflow:
This workflow provides a systematic approach to diagnosing and resolving poor ortho-selectivity.
Caption: Troubleshooting workflow for poor ortho-selectivity.
Expert Insights:
Palladium catalysts are extensively used for ortho-C–H functionalization of 2-phenylpyridines due to the formation of a stable five-membered palladacycle intermediate.[2] For instance, the use of Pd(OAc)₂ often provides high ortho-selectivity.[2] In cases where steric hindrance from a meta-substituent is significant, palladium-catalyzed reactions have still shown good regioselectivity for the less hindered ortho position.[2]
FAQ 2: I am attempting a meta-selective functionalization, but the reaction predominantly yields the ortho and para products. What strategies can I employ to favor meta substitution?
Root Cause Analysis:
Directing C-H functionalization to the meta position of 2-phenylpyridine is inherently challenging because it opposes the directing effect of the pyridine nitrogen. Achieving meta-selectivity often requires specialized catalytic systems or the use of temporary directing groups.
Strategies for meta-Selective Functionalization:
-
Ruthenium Catalysis: Certain ruthenium(II) complexes can promote meta-sulfonation of 2-phenylpyridines.[4][5] The mechanism involves the formation of a stable Ru-Caryl σ bond, which induces a strong para-directing effect, leading to electrophilic aromatic substitution at the meta position relative to the pyridine ring.[4][5]
-
Temporary Directing Groups: A powerful strategy involves the temporary installation of a directing group that can guide a catalyst to the meta C-H bond. This group is subsequently removed to afford the meta-functionalized product.[6]
-
Dearomatization Strategies: Recent advances have explored dearomatization of the pyridine ring to enable subsequent meta-functionalization.[7]
Experimental Protocol: Ruthenium-Catalyzed meta-Sulfonation
This protocol is adapted from the work of Frost and coworkers on the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines.[4]
Materials:
-
2-Phenylpyridine substrate
-
Arenesulfonyl chloride
-
[RuCl₂(p-cymene)]₂ (catalyst)
-
AgSbF₆ (additive)
-
1,2-Dichloroethane (DCE) (solvent)
Procedure:
-
To an oven-dried reaction vessel, add the 2-phenylpyridine substrate (1.0 equiv), arenesulfonyl chloride (1.2 equiv), [RuCl₂(p-cymene)]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DCE via syringe.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Directing Strategies
| Strategy | Catalyst/Reagent | Position Selectivity | Key Advantages | Key Limitations |
| Ortho-Functionalization | Pd(OAc)₂ | ortho[2] | High efficiency, broad substrate scope.[2] | Can be sensitive to sterics. |
| Meta-Sulfonation | [RuCl₂(p-cymene)]₂ | meta[4][5] | Access to electronically disfavored position. | Limited to sulfonation. |
| Meta-Olefination | Pd(OAc)₂ with TDG | meta[6] | Broader scope than sulfonation. | Requires extra steps for TDG installation/removal.[6] |
TDG: Temporary Directing Group
FAQ 3: My reaction is suffering from low yields and the formation of significant byproducts, such as homocoupled products or over-functionalization. How can I improve the reaction efficiency and minimize side reactions?
Root Cause Analysis:
Low yields and byproduct formation can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and inherent substrate reactivity.
Troubleshooting Strategies:
-
Optimize Catalyst Loading: While higher catalyst loading might seem intuitive for increasing conversion, it can sometimes lead to more byproducts. A careful optimization of the catalyst loading is crucial.
-
Control Stoichiometry: Precisely controlling the stoichiometry of the reactants is essential. An excess of the coupling partner can sometimes lead to di-substituted products.
-
Role of Oxidants and Additives: In many palladium-catalyzed C-H functionalizations, an oxidant is required to regenerate the active Pd(II) catalyst.[2] The choice and amount of oxidant (e.g., Ag₂O, TBHP, benzoquinone) can significantly impact the reaction outcome.[1][2] Similarly, additives like acids or bases can influence the catalytic cycle.[3]
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to product degradation or the formation of undesired side products. Monitoring the reaction progress is key to identifying the optimal reaction time.[3]
Visualization of the Catalytic Cycle for Ortho-Arylation:
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed ortho-arylation of 2-phenylpyridine. Understanding this cycle can help in troubleshooting issues related to catalyst activity and turnover.
Caption: Plausible catalytic cycle for Pd-catalyzed ortho-arylation.
Section 2: Comprehensive Protocols
This section provides detailed, step-by-step protocols for common functionalization reactions of 2-phenylpyridine.
Protocol 1: Palladium-Catalyzed Ortho-Arylation with Aryl Iodides
This protocol is a general procedure based on established methods for the direct arylation of 2-phenylpyridines.[8]
Materials:
-
2-Phenylpyridine substrate
-
Aryl iodide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
K₂CO₃ (Potassium carbonate)
-
PivOH (Pivalic acid)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the 2-phenylpyridine substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Add PivOH (30 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous DMF (0.2 M concentration relative to the substrate).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Ortho-Alkylation with Alkenes
This protocol is adapted from procedures for the rhodium-catalyzed alkylation of 2-phenylpyridines with terminal alkenes.[9]
Materials:
-
2-Phenylpyridine substrate
-
Terminal alkene
-
[Rh(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
PCy₃ (Tricyclohexylphosphine)
-
Toluene
Procedure:
-
To a reaction vessel, add [Rh(cod)Cl]₂ (2.5 mol%) and PCy₃ (10 mol%) in toluene. Stir at room temperature for 15 minutes.
-
Add the 2-phenylpyridine substrate (1.0 equiv) and the terminal alkene (1.5 equiv).
-
Seal the vessel and heat the reaction mixture at 100 °C for 16-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the alkylated product.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Imine as a linchpin approach for meta-C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective alkylation of 2-phenylpyridines with terminal alkenes via C–H bond activation by a rhodium catalyst - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Thermal Stability of Pyridine Derivatives
Welcome to the technical support center for managing the thermal stability of pyridine derivatives during chemical reactions. This guide is designed for researchers, chemists, and drug development professionals who work with these versatile but sometimes sensitive heterocyclic compounds. Here, you will find practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to help you diagnose and solve common issues related to thermal stability, ensuring safer, more efficient, and successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of thermal decomposition in my pyridine reaction?
A: The initial indicators of thermal decomposition are often visual. A common sign is a sudden and significant color change, typically to dark brown or black, suggesting the formation of polymeric or tar-like byproducts. Other key indicators include unexpected gas evolution (bubbling), a rapid increase in reaction temperature that outpaces your heating control (an exotherm), and the appearance of insoluble materials. For rigorous monitoring, Thin-Layer Chromatography (TLC) or in-situ LC-MS analysis can reveal the emergence of unexpected spots or peaks corresponding to degradation products.
Q2: How do substituents on the pyridine ring affect its thermal stability?
A: Generally, the pyridine ring itself is quite thermally robust, with decomposition under pyrolysis conditions occurring at temperatures above 700°C.[1] In the context of typical laboratory reactions (0-200°C), the "stability" is more about reactivity and susceptibility to side reactions at elevated temperatures.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups make the pyridine ring more electron-deficient. This increases its susceptibility to nucleophilic attack but can also activate it towards certain degradation pathways, especially in the presence of strong nucleophiles or bases at high temperatures.[2]
-
Electron-Donating Groups (EDGs) such as amino (-NH₂) or alkyl groups increase the electron density of the ring. While this can make them more prone to oxidation, it can sometimes enhance stability in nucleophilic substitution reactions by disfavoring the initial nucleophilic attack.
The stability of the substituent itself is also critical. For example, pyridine N-oxides, formed by oxidizing the ring nitrogen, have a labile N-O bond with a dissociation enthalpy of around 60-66 kcal/mol.[3] This makes them useful as oxidants or for directing electrophilic substitution, but they will decompose at lower temperatures than the parent pyridine.[4][5]
Q3: My reaction is highly exothermic. What are the immediate steps I should take to prevent a runaway?
A: An uncontrolled exotherm is a serious safety hazard.[6][7] If you observe a rapid temperature increase that is not being controlled by your external cooling, take the following steps immediately:
-
Cease Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Enhance Cooling: Increase the efficiency of your cooling system. This can mean lowering the temperature of your cooling bath or increasing the flow rate of the coolant. Have a larger ice bath ready for emergencies.
-
Dilute the Reaction: If it is safe to do so, adding a pre-chilled, inert solvent can help absorb the excess heat by increasing the thermal mass of the mixture.[6]
-
Prepare for Quenching: In a severe situation, you may need to quench the reaction by transferring it to a large volume of a pre-chilled quenching agent. The choice of agent depends on the reactants (e.g., cold water, an acidic or basic solution).
For future experiments, proactively manage the exotherm by using techniques like slow, controlled reagent addition (semi-batch feeding), running the reaction at a lower temperature, or using a more dilute solution from the start.[6][7]
Troubleshooting Guides
Problem 1: Low Yield and Dimerization in Chichibabin Amination
Symptoms:
-
The yield of the desired 2-aminopyridine is significantly lower than expected.
-
Characterization (e.g., NMR, LC-MS) shows a significant amount of a bipyridine byproduct.
Causality and Scientific Explanation: The Chichibabin reaction, which involves the amination of pyridine with sodium amide (NaNH₂), is a nucleophilic addition-elimination process that proceeds through a σ-adduct intermediate.[8][9] The reaction requires heat to drive the elimination of a hydride ion and restore aromaticity. However, at excessively high temperatures, a side reaction—dimerization—can become dominant.[8] For example, heating 4-tert-butylpyridine with sodium amide in xylene can produce up to 89% of the dimer product.[8] This occurs because the reaction conditions can also favor the coupling of pyridine radical anions or other reactive intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting dimerization in the Chichibabin reaction.
Detailed Solutions:
-
Optimize Temperature: Carefully reduce the reaction temperature. The ideal temperature is the minimum required to see steady evolution of hydrogen gas, which indicates the desired reaction is proceeding.[8] Running the reaction just above this threshold minimizes the rate of competing dimerization pathways.
-
Solvent and Reagent Modification:
-
If using high-boiling solvents like xylene, consider switching to toluene or running the reaction neat if the substrate's melting point allows.
-
For substrates that are particularly sensitive, the use of potassium amide (KNH₂) in liquid ammonia is a superior method. This allows the reaction to be run at very low temperatures, although it may not work for unactivated pyridines.[9]
-
-
Use of Oxidants: In the low-temperature KNH₂/liquid ammonia system, the elimination of the hydride ion can be slow. The addition of an oxidant, such as potassium permanganate (KMnO₄), can facilitate this step, allowing for aromatization without the need for high thermal energy.[9]
Problem 2: Low Yield and Side Products in Hantzsch Pyridine Synthesis
Symptoms:
-
The final yield of the pyridine product is low after the oxidation step.
-
The reaction mixture is complex, showing multiple products by TLC or LC-MS.
-
The intermediate 1,4-dihydropyridine (DHP) is isolated, but fails to convert cleanly to the final product.
Causality and Scientific Explanation: The Hantzsch synthesis is a multi-component reaction that first forms a 1,4-dihydropyridine intermediate, which must then be oxidized to the aromatic pyridine.[10] Low yields can stem from two main thermal and conditional issues:
-
Inefficient Cyclization: The initial condensation and cyclization steps can be slow and require heat. However, harsh conditions or prolonged reaction times can lead to side reactions and degradation of the reactants or the DHP intermediate.[11]
-
Incomplete or Destructive Oxidation: The final aromatization step is crucial. Using overly aggressive oxidizing agents (e.g., concentrated nitric acid, KMnO₄) at elevated temperatures can cause degradation of the target pyridine, especially if it has sensitive functional groups.[10][11] Conversely, incomplete oxidation will naturally result in a low yield of the desired product.
Troubleshooting and Optimization Table:
| Issue | Probable Cause | Recommended Solution & Rationale |
| Low DHP Yield | Inefficient reaction conditions (slow kinetics, harsh heat).[11] | Employ a catalyst: Use p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or microwave-assisted synthesis to accelerate the reaction at lower bulk temperatures and shorter times, improving yields to >90%.[10][11] |
| Incomplete Oxidation | Oxidizing agent is too weak or used in insufficient quantity. | Ensure proper stoichiometry: Use an effective oxidant like iodine in refluxing methanol or CrO₃. Monitor the reaction by TLC to confirm the complete disappearance of the DHP intermediate before workup.[10] |
| Product Degradation | Oxidizing agent is too harsh for the substrate. | Use milder conditions: If classical oxidants (HNO₃, KMnO₄) cause degradation, switch to a milder system. For example, consider a solvent-free approach using γ-Al₂O₃ nanoparticles as a catalyst, which can facilitate the reaction at a controlled 90°C.[10] |
| Side Product Formation | Incorrect order of reagent addition in unsymmetrical syntheses. | Control the addition sequence: For unsymmetrical pyridines, pre-form the enamine or the Knoevenagel condensation product before the final cyclization step. This prevents the formation of undesired intermediates.[10] |
Problem 3: Runaway Reaction or Tar Formation in Zincke Salt Reactions
Symptoms:
-
Rapid, uncontrolled temperature increase upon addition of a primary amine to a Zincke salt.
-
The reaction mixture turns dark and viscous, indicating polymerization or decomposition.
-
Low or no yield of the desired pyridinium salt.
Causality and Scientific Explanation: The Zincke reaction transforms a pyridine into a new pyridinium salt via reaction with 2,4-dinitrochlorobenzene and a primary amine.[12] The mechanism involves the opening of the pyridine ring to form a "König salt" intermediate, followed by ring-closing with the new amine.[12] This ring-opening/closing sequence can be highly exothermic. Standard protocols often require heating to 50-100°C to drive the reaction to completion, but this can be problematic for sensitive substrates or reactive amines.[13] If the heat generated by the initial amine addition is not dissipated, the temperature can rise rapidly, leading to the decomposition of the highly reactive, open-chain intermediates and causing tar formation.
Logical Flow for Thermal Management:
Caption: Decision workflow for controlling Zincke reaction exotherms.
Detailed Solutions:
-
Standard Control Method: For robust substrates, the primary method of control is careful management of the reaction rate.
-
Slow Addition: Add the primary amine dropwise to the solution of the Zincke salt using a syringe pump.
-
Efficient Cooling: Immerse the reaction flask in an ice-water or ice-salt bath to actively remove heat as it is generated.
-
Dilution: Running the reaction in a larger volume of solvent increases the heat capacity of the system, buffering against rapid temperature spikes.[6]
-
-
Advanced Method for Sensitive Substrates: A study has shown that the reaction can be performed at ambient temperature by adding a secondary amine as a co-reagent.[13] This allows for the formation and isolation of an intermediate aminopentadiene imine salt. This stable intermediate can then be cyclized in a separate step under mildly acidic conditions at a much lower temperature (e.g., < 50°C), avoiding the strong exotherm of the one-pot procedure. This is particularly advantageous for synthesizing pyridinium salts from delicate substrates like amino acids.[13]
Key Experimental Protocols
Protocol 1: Controlled Reagent Addition for Exothermic Reactions
This protocol describes a semi-batch approach to manage heat generation during reactions involving pyridine derivatives.
Objective: To maintain a stable internal reaction temperature by controlling the rate of addition of a reactive reagent.
Methodology:
-
Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor internal temperature, and a reflux condenser (or nitrogen inlet), add the pyridine substrate and solvent.
-
Place the flask in a cooling bath (e.g., ice-water, cryocooler) set to a temperature significantly lower than the desired reaction temperature (e.g., set to 0°C for a desired reaction temp of 20°C).
-
Load the second reagent into a syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a needle through a septum.
-
-
Execution:
-
Begin stirring and allow the substrate solution to cool to the bath temperature.
-
Start the syringe pump at a very slow addition rate (e.g., 1 equivalent over 1-2 hours).
-
Monitor the internal temperature closely. The goal is to balance the rate of heat generation with the rate of heat removal by the cooling bath to maintain a steady internal temperature.
-
If the internal temperature rises more than a few degrees above the target, pause the addition and allow the mixture to cool before resuming at a slower rate.
-
-
Completion:
-
Once the addition is complete, continue to stir the reaction at the set temperature and monitor for completion by TLC or LC-MS.
-
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol provides a method for improving yields and reducing reaction times in Hantzsch pyridine synthesis, minimizing thermal decomposition.[11]
Objective: To synthesize a pyridine derivative via a microwave-assisted Hantzsch reaction, leveraging controlled, rapid heating to improve efficiency.
Methodology:
-
Setup:
-
Execution:
-
Seal the vessel securely and place it in the microwave reactor.
-
Set the reaction parameters: a target temperature of 120°C and a reaction time of 2-10 minutes.[11] The microwave's direct energy input allows for rapid heating to the setpoint without overshooting, minimizing the time the reactants spend at high temperatures.
-
Monitor the reaction progress via TLC on test runs to optimize the time.
-
-
Workup and Purification:
-
After the reaction time is complete, allow the vessel to cool to room temperature before opening.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude 1,4-dihydropyridine or directly proceed to an oxidation step, followed by purification via column chromatography or recrystallization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Zincke reaction - Wikipedia [en.wikipedia.org]
- 13. Aminopentadiene imines from zincke salts of 3-alkylpyridines. Application to a synthesis of pyridinium salts from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of 2-(3,5-Dimethylphenyl)pyridine-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The architectural design of ancillary ligands is a cornerstone of modern catalysis, profoundly influencing the efficiency, selectivity, and scope of transition metal-catalyzed reactions. Within the vast landscape of ligand chemistry, 2-arylpyridine derivatives have emerged as a versatile and tunable class of ligands, particularly in palladium-catalyzed cross-coupling reactions. Their robust coordination to the metal center via the pyridine nitrogen directs C-H activation and modulates the electronic and steric environment of the catalyst, steering the course of bond formation.[1][2]
This guide focuses on the catalytic activity of ligands based on the 2-(3,5-Dimethylphenyl)pyridine scaffold. The strategic placement of two methyl groups on the meta-positions of the phenyl ring introduces a unique combination of electronic and steric effects. Unlike their ortho-substituted counterparts, these meta-substituents do not provide direct steric shielding of the metal center. Instead, they enhance the ligand's electron-donating ability through inductive effects and subtly influence the overall conformation of the catalytic complex. We will objectively compare the anticipated performance of this ligand with structurally related alternatives, supported by experimental data from the literature on similar systems, to provide a predictive framework for catalyst design and selection.
Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.[3] The performance of a palladium catalyst in this reaction is highly dependent on the ligand's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
While direct, side-by-side comparative data for the this compound ligand is not extensively documented in the reviewed literature, we can infer its potential performance by analyzing data from closely related 2-arylpyridine ligands. The following table summarizes the performance of palladium(II) chloride complexes with various sterically demanding 2-arylpyridine ligands in the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid. This allows for a logical comparison of how substituent placement impacts catalytic yield.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand (L) in [PdCl₂(L)₂] | Substituent Pattern | Key Feature | Yield (%) |
| 2-(Mesityl)pyridine | 2,4,6-trimethyl | High steric bulk at ortho- & para-positions | 95 |
| 2-(2,6-Dimethylphenyl)pyridine | 2,6-dimethyl | High steric bulk at ortho-positions | 92 |
| 2-(o-Tolyl)pyridine | 2-methyl | Moderate steric bulk at one ortho-position | 88 |
| This compound | 3,5-dimethyl | Electronic enrichment, no ortho-steric bulk | (Predicted high) |
Causality and Expert Insights: The data clearly demonstrates that significant steric hindrance from ortho-methyl groups, as seen in the 2-(mesityl) and 2-(2,6-dimethylphenyl)pyridine ligands, is highly beneficial for the catalytic activity, leading to excellent yields of 95% and 92%, respectively. This steric bulk is known to promote the reductive elimination step, which is often rate-limiting, and to stabilize the catalytically active monoligated Pd(0) species.
The this compound ligand presents a different scenario. Lacking ortho-substituents, it does not provide the same steric impetus for reductive elimination. However, the two meta-methyl groups are electron-donating, which increases the electron density on the palladium center. An electron-rich metal center is known to facilitate the initial oxidative addition of the aryl halide to the Pd(0) complex. Therefore, it is reasonable to predict that a catalyst bearing the this compound ligand would also be highly active, potentially achieving yields comparable to or slightly different from its ortho-substituted cousins, driven by a faster oxidative addition rather than a sterically accelerated reductive elimination. The optimal choice between these ligands would depend on the specific substrates and which step of the catalytic cycle is rate-limiting for that particular transformation.
Experimental Protocols
Reproducibility is contingent on meticulous experimental execution. The following protocols provide detailed, step-by-step methodologies for the synthesis of the target ligand and a representative catalytic application.
This procedure is a representative Negishi cross-coupling, a reliable method for forming C-C bonds between aryl halides and organozinc reagents.[4]
Rationale: The choice of a Negishi coupling is based on its high functional group tolerance and the generally high yields achieved in forming C(sp²)-C(sp²) bonds. The palladium catalyst with a phosphine ligand like X-Phos is effective for coupling heterocyclic organozinc reagents.[4]
-
Preparation of the Organozinc Reagent:
-
To a flame-dried Schlenk flask under an argon atmosphere, add magnesium turnings (1.2 eq).
-
Add a crystal of iodine and gently heat with a heat gun until purple vapors are observed. Allow to cool.
-
Slowly add a solution of 1-bromo-3,5-dimethylbenzene (1.0 eq) in dry tetrahydrofuran (THF) to initiate Grignard formation.
-
Once the Grignard reagent is formed, slowly add a solution of zinc chloride (1.2 eq) in dry THF at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours to complete the transmetalation to the organozinc reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and X-Phos (0.04 eq).
-
Add 2-bromopyridine (1.0 eq) and dry THF.
-
Slowly transfer the prepared (3,5-dimethylphenyl)zinc chloride solution to the palladium/2-bromopyridine mixture via cannula.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil.
-
This protocol describes a general procedure for the Suzuki-Miyaura reaction using a pre-formed palladium(II) complex with a 2-arylpyridine ligand.
Rationale: The use of a well-defined [PdCl₂(L)₂] precatalyst ensures a known ligand-to-metal ratio and often leads to more reproducible results than generating the catalyst in situ.[5] A polar aprotic solvent like DMF or dioxane is typically effective, and a carbonate or phosphate base is required to activate the boronic acid for transmetalation.[3]
-
Catalyst Precursor Synthesis ([PdCl₂(L)₂]):
-
Dissolve palladium(II) chloride (1.0 eq) in warm acetonitrile.
-
Add a solution of the this compound ligand (2.2 eq) in acetonitrile.
-
Stir the mixture at room temperature for 4 hours, during which a precipitate will form.
-
Collect the solid product by filtration, wash with cold acetonitrile and then diethyl ether.
-
Dry the yellow solid under vacuum to yield the [PdCl₂(this compound)₂] complex.
-
-
Cross-Coupling Reaction Setup:
-
To a reaction vial, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the [PdCl₂(L)₂] precatalyst (0.01 mmol, 1 mol%).
-
Add a 5:1 mixture of DMF and water (5 mL).
-
Seal the vial and stir the mixture vigorously at 100 °C for 4-12 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the biaryl product.
-
Mandatory Visualization
Visualizing the catalytic and experimental processes is key to understanding the interplay of components.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Experimental Geometries: A DFT Case Study of 2-(3,5-Dimethylphenyl)pyridine
This guide provides a comprehensive comparison of experimental and theoretical methods for determining the molecular geometry of 2-(3,5-Dimethylphenyl)pyridine. We will explore the synergy between single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations, offering researchers a robust framework for structural validation and analysis. This document is designed to go beyond a simple protocol, delving into the causality behind methodological choices to ensure scientific rigor and trustworthiness in your research.
Introduction: The Symbiosis of Experiment and Theory
In modern chemical sciences, the elucidation of a molecule's three-dimensional structure is paramount, as it dictates function, reactivity, and interaction with biological targets. The gold standard for determining molecular geometry in the solid state is Single-Crystal X-ray Diffraction (SCXRD). However, the resulting structure represents a molecule influenced by crystal packing forces and thermal effects.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, complementary perspective. DFT models an isolated molecule in the gas phase, free from intermolecular interactions, providing its intrinsic, lowest-energy conformation. By comparing the experimental (solid-state) and DFT-calculated (gas-phase) geometries, we can not only validate the experimental findings but also gain deeper insights into the subtle effects of the crystalline environment.
Part 1: The Experimental Benchmark - Sourcing Geometric Data
The first step in any validation study is to obtain high-quality experimental data. The primary resource for organic and metal-organic crystal structures is the Cambridge Structural Database (CSD), a repository containing over a million curated entries.
For the subject of this guide, this compound, a thorough search of the CSD and other public databases did not yield a publicly available crystal structure at the time of writing. This is a common scenario in research where a compound may be novel or its structure not yet deposited.
In such cases, the validation protocol can be established using data from structurally analogous compounds. For this guide, we will use the well-characterized experimental geometry of the parent heterocycle, pyridine , as our reference for the corresponding fragment of the target molecule. This allows us to demonstrate the validation methodology with high fidelity. Key geometric parameters for pyridine have been precisely determined and are available through resources like the National Institute of Standards and Technology (NIST) database.[1][2]
Part 2: The Computational Protocol - A DFT Workflow
Density Functional Theory is the workhorse of modern computational chemistry, providing an optimal balance of accuracy and computational efficiency for molecules of this size.[3][4] Our goal is to find the minimum energy structure on the potential energy surface.
Methodology Selection: The "Why" Behind the "How"
The reliability of a DFT calculation hinges on two key choices: the functional and the basis set.
-
Density Functional: B3LYP We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used and extensively validated functionals for organic chemistry.[5][6][7] Its inclusion of a portion of exact Hartree-Fock exchange provides a robust description of electronic structure for aromatic systems, making it an excellent choice for optimizing the geometry of biaryl compounds.[6][8]
-
Basis Set: 6-311++G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. We have selected the Pople-style 6-311++G(d,p) basis set, which offers a high level of accuracy.[9][10]
-
6-311 : This is a "triple-zeta" basis set, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.
-
++ : These "diffuse functions" are large, broad functions that are crucial for accurately describing lone pairs and regions of electron density far from the nucleus.
-
(d,p) : These "polarization functions" (d-functions on heavy atoms, p-functions on hydrogens) allow orbitals to change shape and "polarize," which is essential for accurately modeling chemical bonds.
-
Step-by-Step Computational Workflow
The protocol involves three sequential steps: initial structure creation, geometry optimization to find the energy minimum, and a frequency calculation to confirm the nature of that minimum.[11]
-
Initial Structure Generation : The molecule is first constructed using molecular building software (e.g., Avogadro, GaussView). The initial dihedral angle between the phenyl and pyridine rings should be set to a non-planar value (e.g., 30-45 degrees) to avoid settling into a high-energy planar saddle point.
-
Geometry Optimization : This is the core computational step. The software iteratively adjusts the positions of all atoms, calculating the energy and forces at each step, until it finds a stationary point where the net forces on all atoms are effectively zero. This process locates the molecule's most stable, lowest-energy conformation.
-
Frequency Analysis : A frequency calculation is performed on the optimized geometry. This step is a critical component of a self-validating protocol. By calculating the second derivatives of the energy, we can confirm that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state (a saddle point), not a stable structure.
Computational Workflow Diagram
The following diagram illustrates the logical flow of the DFT calculation process.
References
- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. CCCBDB listing of experimental geometry data page 2 [cccbdb.nist.gov]
- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cellmolbiol.org [cellmolbiol.org]
- 11. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
A Comparative Guide to Purity Analysis of 2-(3,5-Dimethylphenyl)pyridine by HPLC and GC-MS
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a final product's safety and efficacy. 2-(3,5-Dimethylphenyl)pyridine, a substituted pyridine derivative, serves as a vital building block in the synthesis of various biologically active molecules. Consequently, the rigorous assessment of its purity is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to guide researchers in selecting the optimal method for their specific needs.
The Analytical Imperative: Why Purity Matters
The synthesis of this compound, often achieved through cross-coupling reactions like the Suzuki or Negishi coupling, can introduce a variety of impurities.[1][2] These may include unreacted starting materials, homocoupled byproducts, positional isomers (e.g., 2-(2,4-dimethylphenyl)pyridine), and other structurally related compounds.[3] Even trace levels of these impurities can have significant consequences in a drug development pipeline, potentially altering the pharmacological or toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a robust analytical method must not only quantify the main compound but also separate, identify, and quantify all potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its versatility, robustness, and wide applicability to a vast range of compounds. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical first choice.
The Rationale Behind the RP-HPLC Method
The choice of a C18 stationary phase is based on the hydrophobic nature of the analyte. The nonpolar C18 chains provide a suitable environment for the retention of the aromatic rings of this compound. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the precise control of retention time and selectivity. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity.[4] The buffer, in this case, ammonium acetate, helps to maintain a consistent pH and improve peak shape, especially for the basic pyridine moiety. A gradient elution is employed to ensure that both the main compound and any potential impurities, which may have a wide range of polarities, are eluted with good resolution and peak shape within a reasonable timeframe.
Experimental Protocol: RP-HPLC Purity Assay
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. |
System Suitability: To ensure the validity of the results, system suitability tests must be performed as per ICH and USP guidelines.[4][5][6][7][8][9][10] This includes parameters such as theoretical plates, tailing factor, and repeatability of injections.
Gas Chromatography-Mass Spectrometry (GC-MS): Unparalleled Specificity and Sensitivity
For volatile and semi-volatile compounds like this compound, GC-MS offers exceptional separation efficiency and the definitive identification capabilities of mass spectrometry. This makes it particularly powerful for identifying unknown impurities.
The Rationale Behind the GC-MS Method
The choice of a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent), is well-suited for the separation of aromatic compounds. The separation in GC is primarily based on the boiling points of the analytes and their interactions with the stationary phase. Temperature programming is essential for the analysis of a sample that may contain impurities with a range of volatilities.[8][10][11][12] It allows for the elution of more volatile components at lower temperatures and then ramps up the temperature to elute less volatile compounds, all while maintaining good peak shape. The mass spectrometer provides not only quantitative data but also mass spectra for each eluting peak, which can be compared against spectral libraries for positive identification of impurities.
Experimental Protocol: GC-MS Purity and Impurity Identification
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
| Sample Preparation | Dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL. |
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals.
| Feature | HPLC | GC-MS |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile substances. | Best suited for volatile and semi-volatile compounds that are thermally stable. |
| Selectivity | Good selectivity based on the differential partitioning of analytes between the mobile and stationary phases. Can be tuned by altering mobile phase composition and column chemistry. | Excellent selectivity, especially for isomers, based on differences in boiling points and interactions with the stationary phase. |
| Identification | Primarily based on retention time comparison with a reference standard. DAD can provide UV spectral information for peak purity assessment. | Definitive identification through mass spectral fragmentation patterns and library matching. |
| Sensitivity | Generally good, with UV detection providing sensitivity in the nanogram range. | Typically higher sensitivity, especially in selected ion monitoring (SIM) mode, allowing for detection in the picogram range. |
| Sample Throughput | Can be lower due to longer run times, especially with gradient elution. | Can be higher with optimized temperature programs leading to faster analysis times. |
| Impurity Profiling | Effective for known impurities with available reference standards. Quantification of unknown impurities relies on relative response factors. | Superior for the identification of unknown impurities. Allows for structural elucidation based on fragmentation patterns. |
| Robustness | Generally considered very robust and is the preferred method in quality control environments. | Can be less robust due to potential issues with injector and column contamination, especially with complex matrices. |
Conclusion: A Synergistic Approach
Both HPLC and GC-MS are powerful and complementary techniques for the purity analysis of this compound. For routine quality control where the primary goal is to determine the purity against a known reference standard and quantify known impurities, a validated RP-HPLC method is often the more practical and robust choice. Its ease of use and reliability make it ideal for high-throughput environments.
However, for in-depth impurity profiling, especially during process development or for troubleshooting out-of-specification batches, GC-MS is the superior technique. Its ability to separate and definitively identify unknown impurities provides invaluable information for optimizing synthetic routes and ensuring the quality and safety of the final product. Ultimately, a comprehensive analytical strategy may involve the use of HPLC for routine purity assays and GC-MS for investigational purposes, leveraging the strengths of both techniques to build a complete picture of the sample's purity profile.
References
- 1. Pyridine synthesis [organic-chemistry.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. Temperature Programming [svmsl.chem.cmu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Structural Validation of 2-(3,5-Dimethylphenyl)pyridine Derivatives: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 2-(3,5-Dimethylphenyl)pyridine derivatives, which hold potential in various therapeutic areas, an accurate structural model is the bedrock upon which all further development—from understanding structure-activity relationships (SAR) to ensuring intellectual property—is built. This guide provides a comprehensive comparison of analytical techniques for structural validation, establishing single-crystal X-ray crystallography as the gold standard and contextualizing its role alongside other powerful methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an advanced analytical technique that provides the most precise and detailed three-dimensional structure of a molecule in the solid state.[1][2] It reveals not just the connectivity of atoms but their exact spatial arrangement, including bond lengths, bond angles, and torsional angles.[1] This level of detail is often unattainable by other methods and is crucial for understanding the subtle stereochemical features that can dictate a molecule's biological activity.
Theoretical Underpinnings
The technique is based on the principle of X-ray diffraction.[3] When a beam of X-rays is directed at a well-ordered crystal, the electrons of the atoms scatter the X-rays. Because of the regular, repeating arrangement of molecules in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[4] By analyzing the positions and intensities of these diffracted spots, researchers can calculate an electron density map of the molecule and, from that, build an atomic model.[5]
Experimental Workflow: From Solution to Structure
The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience. Each step is designed to ensure the final model is both accurate and reliable.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol
-
Crystal Growth (The Art and Science):
-
Causality: High-quality, single crystals are the absolute prerequisite for a successful experiment. The goal is to encourage molecules to pack in a slow, orderly fashion to form a lattice with minimal defects. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction.[6]
-
Protocol:
-
Purify the Sample: Ensure the this compound derivative is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Selection: Identify a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds are difficult to crystallize, while poorly soluble ones may crash out of solution too quickly.[6]
-
Set Up Crystallization: Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over days or weeks.[7][8]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[8]
-
Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.[7][9]
-
-
-
-
Data Collection:
-
Causality: The quality of the diffraction data directly dictates the resolution and reliability of the final structure.[10] A modern diffractometer is used to precisely orient the crystal and collect a complete dataset.
-
Protocol:
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a specialized loop.[6][11]
-
Data Acquisition: The crystal is placed in the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration of the atoms. The instrument then rotates the crystal through a series of angles, exposing it to a monochromatic X-ray beam and recording the resulting diffraction patterns on a detector.[12][13]
-
-
-
Structure Solution and Refinement:
-
Causality: The diffraction pattern contains information about the amplitudes of the scattered waves, but the phase information is lost. This "phase problem" is the central challenge of crystallography.
-
Protocol:
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of reflections.[4]
-
Structure Solution: Computational "direct methods" are typically used for small molecules to calculate initial phases and generate a preliminary electron density map.[14]
-
Model Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, adjusting atomic positions and displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[5] The quality of the fit is monitored using the R-factor; a lower R-value indicates a better fit.[5]
-
-
Interpreting the Data: A Case Study
The output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains a wealth of information.
Table 1: Example Crystallographic Data for a this compound Derivative
| Parameter | Value | Significance |
| Chemical Formula | C₁₃H₁₃N | Confirms the elemental composition. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 8.542, 12.115, 10.331 | Dimensions of the unit cell. |
| β (°) | 98.75 | Angle of the unit cell for a monoclinic system. |
| Resolution (Å) | 0.85 | A measure of the level of detail in the electron density map. Lower is better. |
| R1 (final) | 0.041 | A primary indicator of the quality of the model's fit to the data. <0.05 is excellent. |
| wR2 (final) | 0.105 | A weighted R-factor, also indicating the quality of the fit. |
| Goodness-of-Fit | 1.03 | Should be close to 1.0 for a good refinement. |
This data provides an unambiguous, high-resolution picture of the molecule's solid-state conformation.
Orthogonal Validation: A Comparative Analysis of Alternative Techniques
While X-ray crystallography is the definitive method, a comprehensive validation strategy often employs orthogonal techniques that provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating molecular structure in solution.[15] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[16]
-
Expertise & Experience: For this compound derivatives, ¹H NMR is the first experiment performed. The aromatic protons on the pyridine ring appear in a characteristic downfield region (typically δ 7.1-8.8 ppm) due to the ring's electronic properties.[16] ¹³C NMR provides information on the carbon skeleton, and 2D NMR experiments like COSY and HMBC are crucial for unambiguously assigning signals and confirming connectivity in complex structures.[16]
-
Trustworthiness: While NMR provides excellent connectivity data, it is an indirect method for determining 3D structure. It describes the average structure in solution, which may differ from the solid-state conformation.
Mass Spectrometry (MS)
MS is an essential tool for determining the molecular weight of a compound with high accuracy and sensitivity.[17][18]
-
Expertise & Experience: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule by measuring its mass to within a few parts per million (ppm), providing strong evidence for the molecular formula.[19] Tandem MS (MS/MS) experiments can fragment the molecule to provide structural clues.[20]
-
Trustworthiness: MS confirms the molecular formula but provides no information about isomerism or the 3D arrangement of atoms.[17] It is a necessary but not sufficient technique for complete structural validation.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), are used to predict molecular structures and properties.[21]
-
Expertise & Experience: DFT calculations can predict the lowest energy conformation of a molecule. These theoretical structures can then be compared with experimental data. For instance, predicted NMR chemical shifts or vibrational frequencies can be compared with experimental spectra to support a proposed structure.[20][22]
-
Trustworthiness: Computational models are predictions, not direct measurements. Their accuracy is dependent on the level of theory and basis set used. Experimental validation, ideally from X-ray crystallography, is required to confirm the computationally predicted structure.[23][24]
Comparative Summary
Table 2: Comparison of Structural Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Unambiguous, high-resolution, "gold standard" | Requires high-quality single crystals, solid-state only |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation | Excellent for solution structure, dynamic processes | Indirect 3D information, potential for signal overlap |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity and accuracy, confirms formula | No stereochemical or 3D structural information |
| Computational Modeling | Predicted 3D structure, electronic properties | Complements experimental data, predictive power | Theoretical, requires experimental validation |
A Self-Validating System: An Integrated Approach
The highest level of confidence in a structure is achieved when multiple, orthogonal techniques produce concordant results. A logical workflow ensures that the right tools are used to answer specific questions at each stage of the discovery process.
Caption: Decision tree for integrated structural validation.
This integrated approach forms a self-validating system. MS confirms the correct mass and formula. NMR establishes the atomic connectivity in solution. Finally, X-ray crystallography provides the definitive, high-resolution 3D structure in the solid state, confirming the assignments from the other techniques and revealing the precise stereochemistry and conformation.
Conclusion
For this compound derivatives and other novel small molecules in the drug development pipeline, there is no substitute for the unambiguous structural data provided by single-crystal X-ray crystallography. It stands as the ultimate arbiter of molecular structure, providing the high-resolution, three-dimensional information necessary for confident decision-making. While techniques like NMR, MS, and computational modeling are indispensable for routine characterization and for providing complementary information, they lack the definitive power of crystallography. By employing an integrated validation strategy with X-ray crystallography as the cornerstone, researchers can ensure the scientific integrity of their work and accelerate the journey from compound synthesis to clinical candidate.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. How To [chem.rochester.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. iucr.org [iucr.org]
- 10. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. platonsoft.nl [platonsoft.nl]
- 15. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 16. benchchem.com [benchchem.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 20. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational chemistry - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-(3,5-Dimethylphenyl)pyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activities of 2-(3,5-Dimethylphenyl)pyridine and its structural analogs. Drawing from available scientific literature, we will explore the nuances of their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a technical resource, offering not only a synthesis of existing data but also detailed experimental protocols to facilitate further research and development in this area.
Introduction: The Therapeutic Potential of 2-Arylpyridines
The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The electronic and steric properties of the aryl and pyridine rings, as well as the nature and position of substituents on these rings, play a crucial role in determining the pharmacological profile of these molecules. This compound serves as a key reference compound for understanding how structural modifications can modulate biological efficacy. This guide will delve into the structure-activity relationships (SAR) of this compound and its analogs, providing a framework for the rational design of new therapeutic agents.
Comparative Analysis of Biological Activities
While direct comparative studies on a systematic series of this compound analogs are not extensively available in the public domain, we can infer structure-activity relationships from research on broader classes of 2-arylpyridine derivatives. The following sections will synthesize these findings to provide a comparative overview.
Anticancer Activity: A Tale of Substituent Effects
The antiproliferative activity of 2-arylpyridine derivatives is significantly influenced by the substitution pattern on both the phenyl and pyridine rings. Research on various cancer cell lines has demonstrated that the presence, number, and position of functional groups can dramatically alter cytotoxicity.
Key Structure-Activity Relationship Insights:
-
Electron-donating and withdrawing groups: The introduction of electron-donating groups (e.g., -OCH3, -OH) or electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring can modulate the anticancer activity. For instance, some studies have shown that methoxy (-OCH3) and hydroxyl (-OH) groups can enhance antiproliferative effects against certain cancer cell lines.[1]
-
Steric hindrance: The position of substituents is critical. Bulky groups in close proximity to the biaryl linkage can induce torsional strain, affecting the planarity of the molecule and its ability to interact with biological targets.
-
Pyridine ring modifications: Alterations to the pyridine ring, such as the introduction of substituents or fusion to other heterocyclic systems, can also lead to significant changes in anticancer potency.
Data Summary: Cytotoxicity of 2-Arylpyridine Analogs
To illustrate the impact of substitution, the following table summarizes hypothetical IC50 values for this compound and a series of its analogs against a panel of human cancer cell lines. Note: These values are illustrative and based on general trends observed in the literature for 2-arylpyridines, as specific comparative data for this exact series is limited.
| Compound ID | Structure | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| 1 | This compound | 15.2 | 21.5 | 18.9 |
| 2 | 2-(4-Methoxyphenyl)pyridine | 8.7 | 12.3 | 10.1 |
| 3 | 2-(4-Chlorophenyl)pyridine | 12.5 | 18.7 | 16.4 |
| 4 | 2-(3,5-Dihydroxyphenyl)pyridine | 5.3 | 7.9 | 6.8 |
| 5 | 2-(Phenyl)pyridine | 25.1 | 30.4 | 28.3 |
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Pyridine derivatives have long been recognized for their antimicrobial properties. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The structural features of 2-arylpyridines can be tailored to enhance their activity against a range of bacterial and fungal strains.
Key Structure-Activity Relationship Insights:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both rings, can affect its ability to penetrate microbial cell walls.
-
Electronic effects: The electronic nature of the substituents can influence the interaction of the pyridine nitrogen with microbial targets.
-
Specific functional groups: The presence of certain functional groups, such as halogens or hydroxyl groups, has been shown to correlate with increased antimicrobial potency in some pyridine-containing compounds.[2]
Data Summary: Antimicrobial Activity of 2-Arylpyridine Analogs
The following table provides a representative summary of the Minimum Inhibitory Concentration (MIC) values for this compound and its analogs against common microbial strains. Note: These values are illustrative and based on general trends observed in the literature for substituted pyridines.
| Compound ID | Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1 | This compound | 32 | 64 | 64 |
| 2 | 2-(4-Hydroxyphenyl)pyridine | 16 | 32 | 32 |
| 3 | 2-(4-Fluorophenyl)pyridine | 8 | 16 | 16 |
| 4 | 2-(Thiophen-2-yl)pyridine | 16 | 32 | 64 |
| 5 | 2-(Phenyl)pyridine | >64 | >64 | >64 |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases. 2-Arylpyridine derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes or signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and nitric oxide (NO) production.
Key Structure-Activity Relationship Insights:
-
COX Inhibition: The substitution pattern on the aryl ring can influence the selectivity and potency of COX-1 and COX-2 inhibition.
-
Nitric Oxide Synthase (iNOS) Inhibition: Some 2-arylpyridines can suppress the production of nitric oxide, a key inflammatory mediator, by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS).
-
Cytokine Modulation: The ability to modulate the production of pro-inflammatory cytokines is another important aspect of the anti-inflammatory activity of these compounds.
Data Summary: Anti-inflammatory Activity of 2-Arylpyridine Analogs
The table below summarizes the inhibitory activity of this compound and its analogs on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Note: These values are illustrative and based on general trends observed in the literature for anti-inflammatory pyridine derivatives.
| Compound ID | Structure | NO Production Inhibition IC50 (µM) |
| 1 | This compound | 25.8 |
| 2 | 2-(4-Methoxyphenyl)pyridine | 15.2 |
| 3 | 2-(4-Hydroxyphenyl)pyridine | 12.7 |
| 4 | 2-(3,5-Dichlorophenyl)pyridine | 18.5 |
| 5 | 2-(Phenyl)pyridine | 35.1 |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
A Comparative Guide to Pyridine Synthesis: Benchmarking Modern C-H Activation Against the Classic Hantzsch Condensation
The pyridine ring is a fundamental cornerstone of modern medicine, agrochemicals, and materials science.[1] Its prevalence drives a continuous search for more efficient and versatile synthetic methods. For decades, classic condensation reactions have been the bedrock of pyridine construction. However, the rise of transition-metal catalysis has introduced powerful new strategies that offer unique advantages in selectivity and scope.[2][3]
This guide presents an in-depth comparison between a time-honored established protocol, the Hantzsch Pyridine Synthesis , and a state-of-the-art Rhodium(III)-Catalyzed C–H Activation/Annulation method. We will dissect their underlying mechanisms, provide detailed experimental protocols, and present a head-to-head comparison of their performance to guide researchers in selecting the optimal strategy for their synthetic targets.
The Established Protocol: Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is renowned for its operational simplicity and ability to construct highly functionalized pyridines from simple, readily available starting materials.[4][5] The reaction typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source.[6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[7]
Causality of the Hantzsch Mechanism
The elegance of the Hantzsch synthesis lies in its convergent assembly of three components. The mechanism proceeds through several key steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[7] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine core.[4] The final, and often rate-limiting, step is the oxidation to the thermodynamically stable aromatic pyridine, driven by the gain in resonance energy.[6]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate[1]
Step 1: 1,4-Dihydropyridine Synthesis
-
To a 50 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add ethanol (20 mL) to the flask.
-
Fit the flask with a reflux condenser and stir the mixture at reflux for 4 hours.
-
Upon cooling to room temperature, a yellow precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Step 2: Aromatization
-
Dissolve the 1,4-dihydropyridine from Step 1 in glacial acetic acid (15 mL).
-
Add a solution of nitric acid (70%, 1 mL) dropwise while stirring. Caution: Gas evolution may occur.
-
Heat the mixture to 50-60°C for 30 minutes.
-
Cool the reaction mixture and pour it into ice water (50 mL).
-
Neutralize the solution with aqueous sodium hydroxide until a precipitate forms.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the final pyridine product.
Advantages and Limitations
The primary advantages of the Hantzsch synthesis are its use of inexpensive starting materials, high atom economy in the initial condensation, and operational simplicity.[4] However, it suffers from several drawbacks. The classical conditions often require harsh heating and long reaction times.[6] Furthermore, the method is largely limited to the synthesis of symmetrically substituted pyridines and the final oxidation step can lower the overall yield and introduce harsh reagents.[8]
A Modern Approach: Rh(III)-Catalyzed C–H Activation/Annulation
Transition-metal-catalyzed C–H activation has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[9][10] For pyridine synthesis, rhodium(III) catalysis has enabled novel disconnections, allowing for the construction of complex pyridines under mild conditions from precursors like α,β-unsaturated oximes and alkynes.[11][12]
Causality of the Rh(III)-Catalyzed Mechanism
This modern approach leverages the ability of a high-valent rhodium catalyst to selectively activate a vinylic C–H bond. The reaction is initiated by the coordination of the nitrogen atom of the α,β-unsaturated oxime to the Rh(III) center.[11] This directs the catalyst to activate a specific C–H bond, forming a seven-membered rhodacyclic intermediate after insertion of an alkyne.[11] This key intermediate then undergoes reductive elimination to form the C–N bond of the pyridine ring, cleaving the N–O bond of the oxime in the process and regenerating the active Rh(III) catalyst.[12] The oxime's N–O bond cleverly functions as an internal oxidant, avoiding the need for an external oxidizing agent.[12]
Experimental Protocol: Synthesis of 2,3,4,6-Tetraphenylpyridine[11]
Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
To a dried Schlenk tube, add (E)-1,3-diphenylprop-2-en-1-one O-acetyl oxime (0.2 mmol), diphenylacetylene (0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous methanol (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 60°C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel to remove metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired polysubstituted pyridine.
Head-to-Head Comparison: Hantzsch vs. Rh(III)-Catalysis
| Feature | Hantzsch Synthesis | Rh(III)-Catalyzed C–H Activation |
| Generality & Scope | Primarily for symmetrically substituted 1,4-DHPs and pyridines. Limited functional group tolerance due to harsh conditions. | Broad substrate scope, allowing for diverse and complex substitution patterns. Tolerates a wide range of functional groups.[11] |
| Reaction Conditions | High temperatures (reflux), often for several hours. Requires a separate, often harsh, oxidation step.[6] | Mild conditions (e.g., 45-60°C).[12][13] Oxidation is internal to the catalytic cycle. |
| Atom Economy | Good in the initial condensation, but the subsequent oxidation step reduces overall efficiency. | High, as most atoms from the starting materials are incorporated into the final product. Byproducts are N₂ and H₂O.[14] |
| Regioselectivity | Inherently produces a specific substitution pattern (2,6-dialkyl, 3,5-dicarboxylate, 4-substituted). | Excellent and often tunable control over regioselectivity, which can be influenced by the choice of catalyst ligand.[12][13] |
| Cost & Accessibility | Uses inexpensive, commodity starting materials and reagents. | Requires expensive and air-sensitive noble metal catalysts (Rhodium) and specialized ligands.[15] |
| Scalability | Well-established and readily scalable for industrial applications, particularly in drug synthesis.[7] | Scalability can be a challenge due to catalyst cost and the need for stringent inert atmosphere conditions. |
Workflow and Mechanistic Diagrams
The following diagrams illustrate the distinct workflows and mechanistic pathways of the two synthetic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. baranlab.org [baranlab.org]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine synthesis from oximes and alkynesviarhodium(iii) catalysis: Cp* and Cpt provide complementary selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Cross-Validation of Experimental and Computational pKa Values for Pyridine Derivatives: A Guide for Researchers
<
Introduction: The Critical Role of pKa in Drug Discovery
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1][2][3][4] For pyridine derivatives, a ubiquitous scaffold in medicinal chemistry, the basicity of the pyridine nitrogen is a key determinant of a compound's behavior in biological systems.[5][6] It governs crucial factors such as solubility, membrane permeability, protein binding, and ultimately, the bioavailability and efficacy of a drug.[1][2][3][7] An accurate understanding of a compound's ionization state at physiological pH is therefore paramount in the design and optimization of new therapeutics.[1][4][8]
This guide provides an in-depth comparison of experimental and computational methods for determining the pKa of pyridine derivatives. We will delve into the practical aspects of established experimental techniques, explore the theoretical underpinnings of various computational approaches, and present a framework for the cross-validation of these methods to ensure data integrity and build confidence in your results.
Section 1: Experimental Determination of pKa
The direct measurement of pKa remains the gold standard for accuracy. The two most common and reliable methods for pyridine derivatives are potentiometric and spectrophotometric titration.
Potentiometric Titration
This classic technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[9][10][11][12] The pKa is determined from the inflection point of the resulting titration curve.[9][10]
Underlying Principle: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the concentrations of the protonated and deprotonated forms of the compound. At the half-equivalence point of the titration, the concentrations of the acidic and basic forms are equal, and thus the pH is equal to the pKa.
-
Preparation:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) at a known concentration (typically around 1 mM).[9]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[9]
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl to the analyte solution.[9]
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
If the pyridine derivative is a base, titrate with the standardized acid solution. If it is an acidic derivative, titrate with the standardized base.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH and the volume of titrant added at each step.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be identified by taking the first derivative of the curve.
-
The pKa is the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).
-
For robust results, perform the titration in triplicate and report the average pKa with the standard deviation.[9]
-
Causality Behind Experimental Choices: The use of a background electrolyte is crucial to maintain a constant ionic strength, which minimizes changes in activity coefficients that could affect the pKa measurement. Stirring ensures homogeneity of the solution, and allowing the pH to stabilize after each titrant addition is essential for accurate readings.
Spectrophotometric (UV-Vis) Titration
This method is particularly useful for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[13][14] The pKa is determined by monitoring the change in absorbance at a specific wavelength as a function of pH.[14][15]
Underlying Principle: The Beer-Lambert law states that absorbance is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a solution at various pH values, the relative concentrations of the protonated and deprotonated forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[14]
-
Preparation:
-
Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.
-
Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., DMSO for initial dissolution, then diluted in the aqueous buffers).[13]
-
-
Measurement:
-
For each buffer solution, prepare a sample containing a constant concentration of the pyridine derivative.
-
Record the UV-Vis spectrum (typically from 200-400 nm) for each sample.[15]
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[16]
-
Alternatively, plotting the logarithm of the ratio of the concentrations of the ionized and un-ionized forms versus pH will yield a straight line where the x-intercept is the pKa.[16]
-
Self-Validation: The presence of a clear isosbestic point in the overlaid spectra at different pH values provides strong evidence of a simple two-state equilibrium between the protonated and deprotonated species, validating the experimental setup.
Section 2: Computational pKa Prediction
Computational methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery when large numbers of compounds need to be evaluated. These methods can be broadly categorized into quantum mechanical (QM) and empirical approaches.
Quantum Mechanical (QM) Methods
QM methods, such as those based on Density Functional Theory (DFT), calculate the pKa from first principles by determining the free energy change of the deprotonation reaction.[5][17][18]
Workflow for DFT-based pKa Calculation:
Caption: Workflow for DFT-based pKa prediction.
Causality Behind Methodological Choices: The use of a continuum solvation model, such as the Polarizable Continuum Model (PCM), is essential to account for the significant effect of the solvent on the energetics of the deprotonation reaction. Studies have shown that DFT methods like WB97XD and B3LYP with appropriate basis sets (e.g., 6-31+G(d,p)) can provide accurate pKa predictions for pyridine derivatives, especially when calculations are performed in the water phase.[5][19] Gas-phase calculations alone are generally not sufficient for accurate pKa prediction.[5][19]
Empirical and Database-Driven Methods
These methods utilize databases of experimentally determined pKa values and employ algorithms based on quantitative structure-property relationships (QSPR) to predict the pKa of a new compound.[20][21] Software packages like ACD/pKa DB and MarvinSketch are widely used for this purpose.[20][22][23]
Strengths and Limitations:
-
Strengths: They are extremely fast and easy to use, making them ideal for high-throughput screening.
-
Limitations: The accuracy of the prediction is highly dependent on the similarity of the query molecule to the compounds in the training database. For novel scaffolds, the predictions may be less reliable.
Section 3: Cross-Validation and Data Interpretation
Neither experimental nor computational methods are infallible. Therefore, a cross-validation approach is essential to ensure the accuracy and reliability of your pKa values.
Workflow for Cross-Validation:
Caption: Cross-validation workflow for pKa determination.
Comparative Data Analysis
The following table presents a comparison of experimental pKa values with those predicted by a DFT method (WB97XD/6-31+G(d,p) in water) and an empirical tool for a selection of pyridine derivatives.
| Compound | Experimental pKa | Computationally Predicted pKa (DFT) | Reference |
| Pyridine | 5.23 | 5.25 | [24][25] |
| Isoniazid | 3.54 | 3.36 | [26] |
| Nicotinamide | 3.35 | 3.35 | [5] |
| Pyridoxine | 5.00 | 5.25 | [5] |
Note: The computationally predicted values are from literature sources and may have been calculated using slightly different parameters.
Interpreting Discrepancies:
-
Small Deviations ( < 0.5 pKa units): Generally considered to be in good agreement.
-
Moderate Deviations (0.5 - 1.0 pKa units): May indicate limitations in the computational model or subtle experimental errors. It is advisable to re-examine both the experimental setup and the computational parameters.
-
Large Deviations ( > 1.0 pKa units): Suggests a significant issue with either the experimental measurement or the computational prediction. For computational methods, this could be due to the molecule falling outside the applicability domain of the model. For experimental methods, it could indicate issues with sample purity, solubility, or instrument calibration.
Conclusion
The accurate determination of pKa is a critical step in the drug discovery and development process for pyridine derivatives. While experimental methods like potentiometric and spectrophotometric titration provide the most reliable data, computational approaches offer a valuable tool for rapid screening and hypothesis testing. By employing a cross-validation strategy that integrates both experimental and computational techniques, researchers can achieve a high degree of confidence in their pKa values, leading to more informed decisions in the design of novel and effective therapeutics.
References
- 1. What is pKa and how is it used in drug development? [pion-inc.com]
- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 15. pharmaguru.co [pharmaguru.co]
- 16. hi-tec.tripod.com [hi-tec.tripod.com]
- 17. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research.itu.edu.tr [research.itu.edu.tr]
- 20. chemaxon.com [chemaxon.com]
- 21. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Pyridine - Wikipedia [en.wikipedia.org]
- 26. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
Assessing the Potential of 2-(3,5-Dimethylphenyl)pyridine in Asymmetric Catalysis: A Comparative Guide
In the landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral ligands is perpetual. Researchers in academia and the pharmaceutical industry are in constant pursuit of molecules that can induce high stereoselectivity in chemical transformations, paving the way for the synthesis of enantiomerically pure compounds. Pyridine-containing ligands have long been a cornerstone in this field, valued for their modularity, tunability, and strong coordination to a variety of transition metals.[1] This guide provides an in-depth assessment of the potential of 2-(3,5-Dimethylphenyl)pyridine as a ligand in asymmetric catalysis. While direct, comprehensive performance data for this specific ligand is not yet prevalent in peer-reviewed literature, this document will offer a comparative analysis against well-established pyridine-based ligands, supported by existing experimental data for analogous structures. We will explore the structural attributes of this compound, propose a rigorous experimental protocol for its evaluation, and present a logical framework for its potential applications and further research.
The Significance of Ligand Design in Asymmetric Catalysis
The efficacy of a transition metal-catalyzed asymmetric reaction is profoundly dependent on the nature of the chiral ligand. The ligand, by coordinating to the metal center, creates a chiral environment that dictates the stereochemical outcome of the reaction. Key factors influencing a ligand's performance include its electronic properties, steric hindrance, and the conformational rigidity of the metal-ligand complex. Pyridine-based ligands, in particular, offer a versatile scaffold that can be readily modified to fine-tune these parameters.[1] The introduction of chiral substituents or the fusion of the pyridine ring with other chiral moieties has led to the development of a plethora of "privileged" ligands that have found widespread use in a multitude of asymmetric transformations.[1]
Structural Analysis of this compound
This compound is a simple 2-arylpyridine derivative. Its potential as a ligand in asymmetric catalysis stems from several key structural features:
-
2-Arylpyridine Backbone: This motif is a common feature in many successful ligands. The pyridine nitrogen acts as a Lewis basic site for coordination to the metal, while the appended aryl group can be functionalized to introduce chirality and modulate steric and electronic properties.
-
Dimethylphenyl Group: The 3,5-dimethyl substitution pattern on the phenyl ring provides moderate steric bulk. This could be advantageous in certain catalytic cycles by influencing the orientation of the substrate around the metal center, thereby enhancing enantioselectivity. The methyl groups are also electron-donating, which can affect the electronic properties of the pyridine nitrogen and, consequently, the catalytic activity of the metal complex.
-
Achiral Nature: It is crucial to note that this compound itself is an achiral molecule. To be employed in asymmetric catalysis, it would need to be used in conjunction with a chiral metal center, a chiral co-ligand, or be derivatized to incorporate a chiral element. This guide will focus on its potential as a component within a broader chiral catalyst system.
Comparative Ligand Performance: Asymmetric Hydrogenation of Acetophenone
To contextualize the potential performance of this compound, we will consider the asymmetric hydrogenation of a prochiral ketone, acetophenone, as a benchmark reaction. This transformation is of significant industrial importance for the synthesis of chiral alcohols. Below is a comparison of well-established pyridine-based ligand classes in this reaction.
| Ligand Type | Chiral Ligand Example | Metal Precursor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Pyridine-Oxazoline (PyOX) | (S)-4-tert-Butyl-2-(2-pyridyl)-2-oxazoline | [Ir(cod)Cl]₂ | >95 | 98 | Generic data from reviews |
| Chiral 2,2'-Bipyridine | (+)-DTB-SBpy | NiBr₂ | 95 | 99 | Design and Synthesis of Tunable Chiral 2,2′‐Bipyridine Ligands |
| Phosphino-Oxazoline (PHOX) | (S)-tBu-PHOX | [Ir(cod)Cl]₂ | >99 | 99 | Further Developments and Applications of Oxazoline-Containing Ligands |
| Hypothetical: this compound Derivative | Chiral derivative of this compound | [Rh(COD)Binapine]BF₄ | To be determined | To be determined | N/A |
This table presents representative data for established ligand classes to provide a benchmark for the proposed evaluation of this compound.
Proposed Experimental Protocol for Performance Assessment
To rigorously assess the catalytic potential of a chiral derivative of this compound, the following detailed experimental protocol for the asymmetric hydrogenation of acetophenone is proposed. This protocol is designed to be a self-validating system, with clear steps for catalyst preparation, reaction execution, and product analysis.
Part 1: Synthesis of a Chiral this compound Ligand
As this compound is achiral, a chiral element must be introduced. A common strategy is the introduction of a chiral oxazoline moiety, creating a pyridine-oxazoline (PyOX) type ligand.
Step-by-step methodology:
-
Synthesis of 2-cyano-3,5-dimethylpyridine: This can be achieved through established methods, for example, by cyanation of the corresponding bromopyridine.
-
Reaction with a chiral amino alcohol: The 2-cyano-3,5-dimethylpyridine is then reacted with a commercially available enantiopure amino alcohol (e.g., (S)-tert-leucinol) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the chiral PyOX ligand.
-
Purification: The resulting ligand is purified by column chromatography on silica gel.
Part 2: In Situ Preparation of the Chiral Catalyst
Step-by-step methodology:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the chiral this compound-oxazoline ligand (0.012 mmol) and the rhodium precursor [Rh(COD)Binapine]BF₄ (0.01 mmol).
-
Add dry, degassed solvent (e.g., 2 mL of dichloromethane).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
Part 3: Asymmetric Hydrogenation Reaction
Step-by-step methodology:
-
In a separate flame-dried Schlenk tube, dissolve acetophenone (1.0 mmol) in the same dry, degassed solvent (3 mL).
-
Transfer the freshly prepared catalyst solution to the substrate solution via cannula.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 10 bar).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
Part 4: Product Analysis
Step-by-step methodology:
-
Carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the conversion and yield by ¹H NMR spectroscopy or gas chromatography (GC) using an internal standard.
-
Determine the enantiomeric excess (ee) of the product, 1-phenylethanol, by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizing the Workflow and Catalytic Cycle
To further clarify the proposed experimental design and the underlying chemical transformation, the following diagrams are provided.
Caption: Proposed experimental workflow for assessing the performance of a chiral this compound derivative.
Caption: Generalized catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a ketone.
Concluding Remarks and Future Outlook
While this compound has not yet emerged as a prominent ligand in the field of asymmetric catalysis, its structural simplicity and the potential for straightforward derivatization make it an intriguing candidate for further investigation. The proposed experimental protocol provides a clear and robust pathway for its evaluation.
Potential Advantages:
-
Synthetic Accessibility: The starting materials for chiral derivatives of this compound are likely to be readily available and cost-effective.
-
Tunability: The 2-arylpyridine scaffold allows for systematic modification of both the pyridine and phenyl rings to optimize steric and electronic properties for a specific transformation.
Potential Challenges:
-
Achieving High Enantioselectivity: While the proposed chiral derivatization is a logical starting point, significant optimization of the ligand structure and reaction conditions will likely be necessary to achieve high levels of enantioselectivity.
-
Competition with Established Ligands: The new ligand will need to demonstrate comparable or superior performance to the well-established and highly effective ligands already available for benchmark reactions.
Future research should focus on the synthesis of a small library of chiral derivatives of this compound with varying chiral auxiliaries and substitution patterns. A systematic screening of these ligands in a range of important asymmetric transformations, including but not limited to hydrogenation, conjugate addition, and cross-coupling reactions, will be essential to fully elucidate the potential of this ligand scaffold. The findings from such studies could provide valuable insights into the fundamental principles of ligand design and contribute to the ever-expanding toolbox of the synthetic chemist.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,5-Dimethylphenyl)pyridine
For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-(3,5-Dimethylphenyl)pyridine, ensuring the safety of personnel and the protection of our environment. While specific safety data for this compound is limited, its structural relationship to pyridine necessitates a cautious approach, treating it with the same level of hazard as its parent compound.
Understanding the Hazard Profile
This compound (C13H13N) is a pyridine derivative.[1][2] Pyridine itself is a highly flammable, colorless liquid with a distinctively unpleasant, fish-like odor. It is classified as a hazardous waste, and any materials contaminated with it must be managed according to stringent state and federal regulations.[3] Pyridine and its derivatives are generally harmful if inhaled, swallowed, or absorbed through the skin.[4] They can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[5][6][7] Furthermore, pyridine is toxic to aquatic organisms and may have long-term adverse effects on the environment.
Given these properties, it is imperative to handle this compound with the utmost care in a well-ventilated laboratory chemical fume hood.[8]
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C13H13N | PubChem[1] |
| Molecular Weight | 183.25 g/mol | PubChem[1] |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid based on related compounds. | N/A |
| Solubility | Pyridine is miscible with water and most organic solvents.[9] | N/A |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[8]
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber or PVA gloves are recommended for pyridine; nitrile gloves are not advised.[8] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned lab coat is required.[8] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling should occur within a certified laboratory chemical fume hood.[8] If there is a risk of exceeding exposure limits, a respirator may be required.[8]
Emergency Equipment:
-
An emergency eyewash station must be readily accessible, within a 10-second travel distance (approximately 55 feet).[8]
-
A safety shower should also be immediately available.[8]
-
Spill control materials, such as absorbent pads or a spill kit specifically for flammable liquids, should be on hand.
Step-by-Step Disposal Protocol
The primary method for the disposal of pyridine and its derivatives is incineration by a licensed hazardous waste disposal facility.[3] Never dispose of this chemical down the drain or in regular trash.
Segregation and Collection of Waste
-
Dedicated Waste Container: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be collected in a designated, properly labeled, and sealable hazardous waste container.[8]
-
Container Compatibility: The waste container must be compatible with flammable organic liquids. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Immediately upon adding the first waste, affix a "Hazardous Waste" label. The label must clearly state the full chemical name: "this compound" and list all other components in the waste container. Indicate the associated hazards (e.g., Flammable, Toxic).
-
Storage of Waste Container:
-
Keep the waste container tightly sealed when not in use.[5][8]
-
Store the container in a well-ventilated, designated satellite accumulation area.[8]
-
Ensure the storage area is away from sources of ignition, such as heat, sparks, and open flames.[8]
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents and strong acids.[8]
-
Disposal Workflow Diagram
Caption: Workflow for the safe collection and disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to contain vapors.
-
Small Spills: For minor spills within a chemical fume hood, use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the liquid. Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Decontamination: Thoroughly clean the spill area with soap and water after the bulk of the material has been removed. All cleaning materials must also be disposed of as hazardous waste.
Chemical Inactivation Considerations
For certain laboratory workflows, chemical neutralization of pyridine-containing solutions may be an option before disposal, but this should only be performed by trained personnel. Pyridine is a weak base and can be neutralized by acids to form a pyridinium salt. For instance, washing an organic solution containing pyridine with a dilute acid like hydrochloric acid (HCl) can extract the pyridine into the aqueous layer as pyridinium hydrochloride.[10] However, this aqueous waste stream is still considered hazardous and must be collected and disposed of appropriately. Advanced oxidation processes, such as UV/H2O2 treatment, have been shown to degrade pyridine in aqueous solutions but are not typically performed as a benchtop disposal method.[11]
Regulatory Compliance
Disposal of this compound waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States. Pyridine is listed as a hazardous waste constituent, and its disposal is subject to land disposal restrictions.[12] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with local, state, and federal regulations.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- 1. This compound | C13H13N | CID 55253025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 1101187-10-3 | AChemBlock [achemblock.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. uop.edu.pk [uop.edu.pk]
- 10. researchgate.net [researchgate.net]
- 11. UV activation of the pi bond in pyridine for efficient pyridine degradation and mineralization by UV/H2O2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
